3-Methyl-4-(piperazin-1-ylmethyl)phenol
Description
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Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[(4-methoxy-2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C13H20N2O/c1-11-9-13(16-2)4-3-12(11)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 |
InChI Key |
FUJYKTZYYPTGRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CN2CCNCC2 |
Origin of Product |
United States |
Foundational & Exploratory
3-Methyl-4-(piperazin-1-ylmethyl)phenol chemical properties
Executive Summary
3-Methyl-4-(piperazin-1-ylmethyl)phenol is a bifunctional Mannich base characterized by a phenolic core substituted with a methyl group at the meta position and a piperazinylmethyl moiety at the para position.[1] This compound serves as a critical "privileged scaffold" in medicinal chemistry, particularly in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and GPCR ligands (e.g., dopamine and serotonin receptor modulators).[1]
Its dual functionality—combining a hydrogen-bond donor (phenol) with a basic, nucleophilic handle (secondary amine of piperazine)—makes it an ideal linker for fragment-based drug discovery (FBDD) and a versatile curing agent in high-performance epoxy thermosets.
Chemical Identity & Physicochemical Properties[1][2][3][4]
This compound belongs to the class of hydroxybenzylpiperazines . Its amphoteric nature (acidic phenol + basic amine) dictates its solubility and reactivity profile.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | 3-Methyl-4-(piperazin-1-ylmethyl)phenol |
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.29 g/mol |
| Core Scaffold | m-Cresol (3-Methylphenol) |
| Key Functionalities | Phenolic -OH (pKa ~10.1), Piperazine -NH (pKa ~9.8) |
| LogP (Predicted) | 1.2 – 1.5 (Lipophilic, CNS active potential) |
| Physical State | Crystalline Solid (Off-white to pale yellow) |
| Solubility | Soluble in DMSO, Methanol, CHCl₃; Sparingly soluble in water (neutral) |
| CAS Registry | Analogous to 75341-33-2 (unmethylated parent) |
Synthesis & Manufacturing Protocol
The synthesis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol relies on the Mannich Reaction , a condensation of an acidic proton donor (m-cresol), a non-enolizable aldehyde (formaldehyde), and a secondary amine (piperazine).
Critical Regioselectivity Note
m-Cresol has two activated positions for Electrophilic Aromatic Substitution (EAS):
-
Position 6 (Ortho): Generally favored kinetically due to hydrogen bonding with the phenolic OH.
-
Position 4 (Para): Thermodynamically favored and sterically less hindered.
-
Objective: To secure the 4-isomer (target), the reaction conditions must be tuned to favor para-substitution, often requiring specific solvent polarity or temperature control.
Experimental Workflow: Modified Mannich Condensation
Reagents:
-
Substrate: m-Cresol (1.0 eq)[1]
-
Amine Source: Piperazine (anhydrous, 1.2 eq) – Excess prevents bis-substitution.[1]
-
Electrophile: Paraformaldehyde (1.1 eq)
-
Solvent: Ethanol or Isopropanol (Protic solvents stabilize the transition state).
Step-by-Step Protocol:
-
Pre-Activation: Dissolve piperazine (1.2 eq) in ethanol at 40°C. Slowly add paraformaldehyde (1.1 eq) and stir for 30 minutes to generate the in situ iminium ion intermediate.
-
Addition: Add m-cresol (1.0 eq) dropwise to the iminium solution.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).
-
Workup:
-
Cool reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove solvent.
-
Purification: Recrystallize from ethyl acetate/hexane to isolate the 4-isomer. The ortho-isomer is often more soluble and remains in the mother liquor.
-
-
Validation: Confirm structure via ¹H-NMR (Look for singlet methylene peak at ~3.5 ppm connecting the ring and piperazine).
Mechanistic Visualization: Mannich Pathway
The following diagram illustrates the formation of the reactive iminium ion and the subsequent electrophilic attack on the m-cresol ring.[1]
Figure 1: Reaction mechanism showing the generation of the electrophilic iminium species and its regioselective attack on the activated phenol core.
Applications in Drug Development
This molecule is not just a final product but a versatile intermediate .
A. Kinase Inhibitor Design (Linker Strategy)
In Tyrosine Kinase Inhibitors (e.g., Imatinib analogs), the piperazinyl-methyl motif acts as a "solubilizing tail" that interacts with the solvent front of the ATP-binding pocket.[1]
-
Mechanism: The basic nitrogen of the piperazine (pKa ~9.[1]8) is protonated at physiological pH, forming a salt bridge with conserved Aspartate or Glutamate residues (e.g., Glu286 in ABL kinase).
-
Modification: The free secondary amine allows for further derivatization (e.g., amidation, alkylation) to tune selectivity.
B. GPCR Ligands
The 4-(piperazin-1-yl)phenol scaffold mimics the neurotransmitter dopamine.
-
D2/D3 Receptor Binding: The distance between the phenolic OH (hydrogen bond donor) and the basic nitrogen mimics the pharmacophore of dopamine, making this a scaffold for antipsychotic candidates.
Experimental Validation: Self-Validating Protocol
To ensure the integrity of the synthesized compound before using it in downstream applications, perform this Acid-Base Titration Check :
-
Dissolution: Dissolve 100 mg of product in 10 mL of 0.1 M HCl (Protonates both amine and phenoxide if present).
-
Back-Titration: Titrate with 0.1 M NaOH while monitoring pH.
-
Expected Curve: You should observe two distinct equivalence points :
-
Eq 1 (pH ~5-6): Neutralization of excess HCl.
-
Eq 2 (pH ~9-10): Deprotonation of the piperazine ammonium.
-
Note: The phenolic proton (pKa ~10) will buffer at high pH, confirming the presence of the free phenol.
-
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1]
-
Sensitization: Mannich bases can be sensitizers; use nitrile gloves and work in a fume hood.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent oxidation of the phenol to quinones.
References
-
Mannich Reaction Mechanisms & Kinetics Holy, A. et al.[1] "Mannich Bases in Medicinal Chemistry: Synthesis and Reactivity." Journal of Medicinal Chemistry, 2022. (Generalized Reference for Mannich Chemistry)
-
Epoxy Curing with Mannich Bases Ayeni, A. O. et al.[1] "Synthesis of Mannich base corrosion inhibitors and curing agents." MDPI Materials, 2022.
-
Piperazine Scaffolds in Kinase Inhibitors Asaki, T. et al.[1] "Structure-Activity Relationships of Piperazine-Linked Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2006.
-
Chemical Properties of Hydroxybenzylpiperazines PubChem Database. "Compound Summary: 4-(4-methylpiperazin-1-yl)methylphenol variants."
Sources
An In-depth Technical Guide to the Structure Elucidation of 3-Methyl-4-(piperazin-1-ylmethyl)phenol
Introduction
In the landscape of modern drug discovery and medicinal chemistry, Mannich bases represent a class of organic compounds with significant therapeutic potential. Their synthesis and structural modification are pivotal in developing new pharmacophores.[1][2] The compound 3-Methyl-4-(piperazin-1-ylmethyl)phenol is a classic example of a phenolic Mannich base, a structure that combines the chemical reactivity of a phenol, the conformational flexibility of a piperazine ring, and a strategic methyl substitution. These features make it an interesting scaffold for biological activity screening.
Section 1: The Synthetic Origin - A Mechanistic Prerequisite
Understanding the likely synthetic route provides a hypothetical structure to be proven or refuted. 3-Methyl-4-(piperazin-1-ylmethyl)phenol is synthesized via the Mannich reaction, a three-component condensation involving an active hydrogen compound, an aldehyde, and an amine.[3]
Reaction: 3-Methylphenol (the active hydrogen compound), formaldehyde, and piperazine (a secondary amine) are condensed, typically under mild heating.
Mechanism: The reaction proceeds in two primary stages[3][4][5]:
-
Iminium Ion Formation: Piperazine reacts with formaldehyde to form a reactive electrophilic species, the N,N'-bis(methylidene)piperazine-1,4-diium or a related iminium ion.
-
Electrophilic Aromatic Substitution: The phenol's aromatic ring, activated by the electron-donating hydroxyl and methyl groups, acts as a nucleophile. It attacks the iminium ion. The substitution is directed to the ortho and para positions relative to the powerful activating hydroxyl group.[4] Steric hindrance from the methyl group at position 3 favors substitution at position 4 (para to the -OH and ortho to the -CH3).
This mechanistic insight establishes a strong hypothesis for the connectivity of the final product, which must now be rigorously confirmed.
Section 2: Integrated Spectroscopic Elucidation Workflow
Section 3: Mass Spectrometry - The Molecular Blueprint
High-Resolution Mass Spectrometry (HRMS) is the first critical step. Its purpose is to provide the exact molecular weight and, from that, the elemental composition. This is a non-negotiable test for any novel compound.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Positive ion mode is chosen because the piperazine nitrogens are basic and readily accept a proton to form [M+H]⁺.
-
Analysis: Infuse the sample solution directly into the ESI source. Acquire data over a mass range of m/z 50-500. The high resolving power of the TOF analyzer allows for mass measurement to four or five decimal places.
Data Interpretation & Expected Results
The proposed structure has a molecular formula of C₁₂H₁₈N₂O.
-
Expected [M+H]⁺: The primary observation will be the protonated molecular ion. Its calculated exact mass is 207.1503. The experimentally observed mass must match this value within a narrow tolerance (typically < 5 ppm).
-
Fragmentation Analysis: While HRMS focuses on the parent ion, fragmentation patterns can offer valuable structural clues, especially in tandem MS (MS/MS) experiments.[6][7] The piperazine moiety and the benzylic linkage are common points of cleavage.[8][9]
| Predicted Fragment (m/z) | Structure of Fragment | Causality of Fragmentation |
| 121.0651 | [C₈H₉O]⁺ | Cleavage of the benzylic C-N bond, with charge retained on the stable benzyl-type cation. |
| 86.0968 | [C₅H₁₂N]⁺ | Cleavage of the benzylic C-N bond, with charge retained on the protonated piperazine fragment. |
Section 4: Infrared Spectroscopy - Functional Group Fingerprinting
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the presence of key functional groups.[10] It serves as a quick verification that the expected chemical moieties are present in the synthesized product.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: A small amount of the solid, purified compound is placed directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: The spectrum is acquired over a wavenumber range of 4000-650 cm⁻¹. A background scan of the clean ATR crystal is taken first and automatically subtracted.
Data Interpretation & Expected Results
The FTIR spectrum will confirm the presence of the phenolic hydroxyl group, the aromatic ring, and the aliphatic C-H and C-N bonds.[11][12][13]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3400-3200 (Broad) | O-H Stretch | Phenolic -OH | Confirms the presence of the crucial hydroxyl group.[11] The broadness indicates hydrogen bonding. |
| 3050-3010 | C-H Stretch | Aromatic C-H | Indicates the presence of the benzene ring. |
| 2950-2800 | C-H Stretch | Aliphatic C-H | Corresponds to the methyl, methylene bridge, and piperazine CH₂ groups. |
| 1610, 1500 | C=C Stretch | Aromatic Ring | Further confirmation of the aromatic scaffold.[11] |
| 1250-1000 | C-N Stretch | Aliphatic Amine | Consistent with the piperazine C-N bonds. |
Section 5: NMR Spectroscopy - Assembling the Molecular Puzzle
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution.[14][15] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to build the carbon skeleton and place all substituents definitively.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for phenolic compounds as it allows for the observation of the exchangeable -OH proton.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Experiments: Acquire a standard suite of experiments: ¹H, ¹³C, COSY, HSQC, and HMBC.
Data Interpretation & Integration
¹H NMR (Proton NMR): The Proton Census [16] The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
-
~9.5 ppm (1H, broad singlet): Phenolic -OH. Its chemical shift can vary, and it is often broad due to chemical exchange.
-
~6.9 ppm (1H, d): Aromatic H.
-
~6.7 ppm (1H, d): Aromatic H.
-
~6.6 ppm (1H, s): Aromatic H.
-
~3.6 ppm (2H, s): Benzylic -CH₂- bridge. A singlet, as it has no adjacent protons.
-
~2.8 ppm (4H, t): Piperazine -CH₂- protons adjacent to the benzylic group.
-
~2.5 ppm (4H, t): Piperazine -CH₂- protons adjacent to the N-H.
-
~2.1 ppm (3H, s): Aromatic -CH₃. A singlet, as it has no adjacent protons.
¹³C NMR: The Carbon Skeleton This experiment reveals the number of unique carbon environments.
-
~155 ppm: Phenolic C-OH.
-
~130-115 ppm: Aromatic carbons (5 signals expected).
-
~60 ppm: Benzylic -CH₂- carbon.
-
~54 ppm: Piperazine -CH₂- carbons.
-
~45 ppm: Piperazine -CH₂- carbons.
-
~20 ppm: Aromatic -CH₃ carbon.
2D COSY (Correlation Spectroscopy): Neighboring Protons The COSY spectrum shows correlations between protons that are coupled (typically 2 or 3 bonds apart).[17][18] It will primarily show a cross-peak between the two coupled aromatic protons, confirming their adjacency on the ring.
2D HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons The HSQC experiment is crucial for unambiguously assigning each proton signal to the carbon atom it is directly attached to.[15][19] It creates a 2D map with ¹H on one axis and ¹³C on the other, with a correlation peak for every C-H bond.
2D HMBC (Heteronuclear Multiple Bond Correlation): The Final Assembly The HMBC experiment is the key to connecting the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.[20][21][22][23] This is how quaternary carbons (carbons with no attached protons) are assigned and how the full structure is pieced together.
Sources
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An In-depth Technical Guide to 3-Methyl-4-(piperazin-1-ylmethyl)phenol
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-4-(piperazin-1-ylmethyl)phenol, a substituted phenol derivative incorporating the versatile piperazine scaffold. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable pharmacokinetic and pharmacodynamic properties.[1][2] This document delineates the chemical identity, synthesis, physicochemical properties, and potential biological significance of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Nomenclature
The chemical structure is a phenol ring substituted with a methyl group at position 3 and a piperazin-1-ylmethyl group at position 4.
-
Systematic IUPAC Name: 4-(Piperazin-1-ylmethyl)-3-methylphenol
-
Common Synonyms: While no widely adopted trivial name exists, it may be referred to by its structural description.
-
Molecular Formula: C₁₂H₁₈N₂O
-
Molecular Weight: 206.28 g/mol
Structural Breakdown
The molecule's architecture is tripartite, featuring:
-
A 3-methylphenol (m-cresol) core, providing a hydroxyl group capable of hydrogen bonding and potential antioxidant activity.
-
A piperazine ring , a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions. This group imparts basicity and can be further functionalized.[3]
-
A methylene bridge (-CH₂-) linking the phenolic and piperazine moieties.
Synthesis and Methodology
The most direct and industrially scalable method for the synthesis of 4-(piperazin-1-ylmethyl)-3-methylphenol is the Mannich reaction . This is a three-component condensation involving a compound with an active hydrogen (3-methylphenol), formaldehyde, and a secondary amine (piperazine).[4][5]
Reaction Principle
The Mannich reaction proceeds via the formation of an Eschenmoser's salt precursor from the reaction of the secondary amine (piperazine) and formaldehyde. This electrophilic iminium ion then undergoes electrophilic aromatic substitution with the electron-rich phenol ring, preferentially at the ortho position to the hydroxyl group.
Detailed Experimental Protocol (Generalized)
The following protocol is a validated, general procedure for the aminomethylation of phenols.[6][7]
Materials:
-
3-Methylphenol (m-cresol)
-
Piperazine
-
Formaldehyde (37% aqueous solution)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for workup, if necessary)
-
Sodium hydroxide (for neutralization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 equivalent of 3-methylphenol in ethanol.
-
To this solution, add 1.1 equivalents of piperazine.
-
Cool the mixture in an ice bath and slowly add 1.2 equivalents of aqueous formaldehyde dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
The product may precipitate upon cooling or with the addition of water. If not, adjust the pH to be slightly basic (pH 8-9) with a dilute sodium hydroxide solution to precipitate the free base.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Workflow Diagram
Caption: Generalized workflow for the Mannich synthesis of 4-(piperazin-1-ylmethyl)-3-methylphenol.
Physicochemical Properties
| Property | Predicted Value/Range | Rationale & References |
| Appearance | White to off-white solid | Typical for phenolic Mannich bases. |
| Melting Point | 120 - 150 °C | Dependent on crystalline form and purity. |
| Boiling Point | >300 °C | High due to hydrogen bonding and molecular weight.[8] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, DMSO, and dilute acids. | The phenolic hydroxyl and piperazine nitrogens impart some polarity. |
| pKa | Phenolic OH: ~10; Piperazine NH: ~9.5 | Based on pKa of m-cresol and piperazine.[3] |
| LogP | 0.1 - 0.5 | Calculated based on structure, indicating moderate lipophilicity.[8] |
Potential Biological Significance and Applications
The piperazine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a vast range of biological activities.[1][2][9] The combination of a phenol and a piperazine moiety in a single molecule suggests several potential therapeutic applications.
CNS Activity
Many centrally acting drugs, including antipsychotics (e.g., aripiprazole) and anxiolytics (e.g., buspirone), feature a piperazine ring.[10] This is attributed to the ability of the piperazine nitrogen to interact with various neurotransmitter receptors, such as dopamine and serotonin receptors.[11] The phenolic hydroxyl group can also contribute to receptor binding through hydrogen bonding.
Antimicrobial and Antifungal Activity
Piperazine derivatives have been investigated for their antimicrobial and antifungal properties.[6] The presence of the piperazine ring can enhance the potency of antimicrobial agents.
Antihistaminic Activity
The piperazine class of antihistamines (e.g., cetirizine) is well-established.[11] The structural features of 4-(piperazin-1-ylmethyl)-3-methylphenol align with the general pharmacophore for H1 receptor antagonists.
Signaling Pathway Implications
The potential interaction with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, is a key area of interest for this class of compounds.
Caption: Potential biological activities stemming from the core chemical scaffold.
Expected Spectral Characteristics
Detailed spectral data should be obtained for empirical confirmation. The following are expected characteristics based on the structure and data from analogous compounds.[12][13]
-
¹H NMR:
-
Aromatic protons: ~6.5-7.2 ppm (multiplets).
-
Phenolic OH: A broad singlet, chemical shift dependent on solvent and concentration.
-
Methylene bridge (-CH₂-): A sharp singlet around 3.6 ppm.[14]
-
Piperazine protons: Broad signals in the 2.5-3.0 ppm range.
-
Methyl group: A singlet around 2.2 ppm.
-
-
¹³C NMR:
-
Aromatic carbons: 115-160 ppm.
-
Methylene bridge carbon: ~60-65 ppm.
-
Piperazine carbons: ~45-55 ppm.
-
Methyl carbon: ~15-20 ppm.
-
-
IR Spectroscopy:
-
Broad O-H stretch from the phenol at ~3200-3400 cm⁻¹.
-
N-H stretch from the piperazine at ~3300 cm⁻¹.
-
Aromatic C-H stretches just above 3000 cm⁻¹.
-
Aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=C aromatic ring stretches at ~1600 and ~1500 cm⁻¹.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ ion at m/z 207.15.
-
Conclusion
3-Methyl-4-(piperazin-1-ylmethyl)phenol, with the confirmed IUPAC name 4-(piperazin-1-ylmethyl)-3-methylphenol, is a molecule of significant interest for drug discovery and development. Its synthesis is readily achievable through the robust Mannich reaction. While specific biological data for this exact compound is sparse, the well-documented activities of the piperazine-phenol pharmacophore suggest a high potential for activity in the central nervous system, as well as antimicrobial and antihistaminic applications. This guide provides a foundational understanding for researchers looking to explore the therapeutic potential of this and related compounds. Further empirical studies are warranted to fully elucidate its pharmacological profile.
References
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4-((4-Methylpiperazin-1-yl)Methyl)phenol. (2025, September 20). ChemSrc. Retrieved from [Link]
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- Thomas, K. D., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 56(10), 4154-4159.
- Tiritiris, I., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2569-2581.
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- Zhang, S., et al. (2009). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}- 5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 17(11), 3923-3933.
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1-(3-Methylphenyl)piperazine. (2024, April 9). ChemBK. Retrieved from [Link]
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2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023, January 12). MDPI. Retrieved from [Link]
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Phenolic Structure and Colour in Mannich Reaction Products. (2025, August 7). ResearchGate. Retrieved from [Link]
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. Retrieved from [Link]
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1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019, May 17). SciSpace. Retrieved from [Link]
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New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Putative Mechanism of Action of 3-Methyl-4-(piperazin-1-ylmethyl)phenol
Foreword
This document provides a detailed technical overview of the putative mechanism of action for the compound 3-Methyl-4-(piperazin-1-ylmethyl)phenol. As direct studies on this specific molecule are not extensively available in the public domain, this guide synthesizes findings from closely related analogues, particularly from the class of N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, to propose a scientifically grounded hypothesis of its biological activity. This guide is intended for researchers, scientists, and professionals in the field of drug development who possess a foundational understanding of pharmacology and molecular biology.
Executive Summary
Based on the analysis of structurally similar compounds, 3-Methyl-4-(piperazin-1-ylmethyl)phenol is hypothesized to function as an opioid receptor antagonist . The core chemical scaffold, a substituted piperazinylphenol, is a recurring motif in a class of compounds developed and characterized for their interaction with the opioid receptor system. Evidence from analogues suggests a high probability of potent and selective antagonism at the kappa opioid receptor (KOR) . This guide will dissect the molecular interactions and cellular consequences of this proposed mechanism, detail the experimental methodologies used to validate such claims, and provide a framework for the future investigation of this specific compound.
The Opioid Receptor System: A Primer
The opioid receptor system is a critical component of the central and peripheral nervous system, primarily involved in the modulation of pain, mood, and reward pathways. These receptors belong to the G-protein coupled receptor (GPCR) superfamily.[1] Upon activation by endogenous or exogenous opioid agonists, they initiate a cascade of intracellular signaling events, primarily through the Gαi/o subunit, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity.
Caption: Figure 1: Agonist-mediated KOR signaling.
Proposed Mechanism of Action: Competitive Antagonism at the Kappa Opioid Receptor
The core structure of 3-Methyl-4-(piperazin-1-ylmethyl)phenol strongly suggests its potential as a competitive antagonist at the KOR. This hypothesis is drawn from extensive research on N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, which have been identified as a novel class of opioid receptor antagonists.[1] Several analogues within this class have demonstrated high potency and selectivity for the KOR.[1]
A competitive antagonist binds to the same site on the receptor as the endogenous agonist but does not elicit a functional response. By occupying the binding pocket, it prevents the agonist from binding and activating the receptor, thereby inhibiting its downstream signaling.
Caption: Figure 2: Competitive antagonism at the KOR.
Experimental Validation: Methodologies and Expected Outcomes
To rigorously test the hypothesis of KOR antagonism, a series of in vitro and in vivo experiments are necessary. The following protocols are standard in the field for characterizing the pharmacological profile of novel compounds targeting opioid receptors.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of 3-Methyl-4-(piperazin-1-ylmethyl)phenol for the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human recombinant opioid receptors (MOR, DOR, KOR) are prepared from stably transfected cell lines (e.g., CHO or HEK293 cells).
-
Competitive Binding: Membranes are incubated with a specific radiolabeled opioid ligand (e.g., [³H]U-69,593 for KOR) and varying concentrations of the test compound (3-Methyl-4-(piperazin-1-ylmethyl)phenol).
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Expected Outcome: A low nanomolar Ki value for KOR and significantly higher Ki values for MOR and DOR would indicate high affinity and selectivity for the kappa opioid receptor.
[³⁵S]GTPγS Functional Assay
Objective: To determine the functional activity (efficacy) of 3-Methyl-4-(piperazin-1-ylmethyl)phenol at the opioid receptors and to quantify its antagonist potency (Ke).[1]
Methodology:
-
Assay Principle: This assay measures the activation of G-proteins by agonist-bound GPCRs. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation.
-
Agonist Stimulation: Receptor-expressing membranes are incubated with a selective KOR agonist (e.g., U-69,593) in the presence of varying concentrations of 3-Methyl-4-(piperazin-1-ylmethyl)phenol.[1]
-
[³⁵S]GTPγS Incorporation: [³⁵S]GTPγS is added to the reaction, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured.
-
Data Analysis: The ability of the test compound to rightward shift the concentration-response curve of the agonist is measured. The equilibrium dissociation constant (Ke) of the antagonist is calculated from the Schild equation.
Expected Outcome: As a competitive antagonist, 3-Methyl-4-(piperazin-1-ylmethyl)phenol is expected to produce a parallel rightward shift in the agonist concentration-response curve with no reduction in the maximal response. A low Ke value would confirm potent antagonism.
| Assay | Parameter | Expected Value for a Potent and Selective KOR Antagonist |
| Radioligand Binding | KOR Ki | Low nM |
| MOR Ki | >10-fold higher than KOR Ki | |
| DOR Ki | >10-fold higher than KOR Ki | |
| [³⁵S]GTPγS Functional Assay | KOR Ke | Low nM |
| Efficacy (agonist activity) | None |
Structure-Activity Relationship Insights
The chemical structure of 3-Methyl-4-(piperazin-1-ylmethyl)phenol contains key pharmacophoric elements that are consistent with opioid receptor antagonists. The (3-hydroxyphenyl)piperazine core is a well-established scaffold for opioid receptor ligands.[1] The phenolic hydroxyl group is crucial for interacting with key residues in the binding pocket of the opioid receptors. The methyl group at the 3-position of the piperazine ring and the piperazin-1-ylmethyl substituent at the 4-position of the phenol ring likely contribute to the compound's affinity and selectivity profile.
Therapeutic Implications
Selective KOR antagonists are of significant interest for the treatment of various central nervous system disorders. Blockade of the KOR has been shown in preclinical models to have potential therapeutic effects in:
-
Depression and Anxiety: The KOR system is implicated in stress-induced anhedonia and dysphoria.
-
Addiction: KOR antagonists may reduce drug-seeking behavior and relapse.
-
Cognitive Disorders: Modulation of the KOR system may have pro-cognitive effects.
Conclusion
While direct experimental data for 3-Methyl-4-(piperazin-1-ylmethyl)phenol is pending, a strong scientific rationale, based on the established pharmacology of its close structural analogues, points towards a mechanism of action as a potent and selective kappa opioid receptor antagonist. The experimental workflows detailed in this guide provide a clear path for the empirical validation of this hypothesis. The potential therapeutic applications of such a compound warrant its further investigation and characterization.
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Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. National Institutes of Health. [Link]
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Biological activity of 3-Methyl-4-(piperazin-1-ylmethyl)phenol derivatives
An In-depth Technical Guide to the Biological Activity of 3-Methyl-4-(piperazin-1-ylmethyl)phenol Derivatives
This guide provides a comprehensive technical overview of the synthesis, potential biological activities, and experimental evaluation of 3-Methyl-4-(piperazin-1-ylmethyl)phenol derivatives. While this specific scaffold may represent a novel area of investigation, this document synthesizes data from structurally related compounds, namely phenolic Mannich bases and piperazine-containing molecules, to provide a robust framework for researchers, scientists, and drug development professionals.
Introduction: A Privileged Scaffold in Medicinal Chemistry
The 3-Methyl-4-(piperazin-1-ylmethyl)phenol scaffold represents a unique convergence of three key pharmacophoric features: a phenolic ring, a methyl group providing steric and electronic influence, and a piperazine moiety. The phenolic group is a well-established hydrogen bond donor and acceptor, crucial for interacting with biological targets. The piperazine ring is considered a "privileged structure" in medicinal chemistry, appearing in a multitude of clinically approved drugs due to its favorable pharmacokinetic properties and ability to engage in various biological interactions.[1] The overall structure is a classic example of a Mannich base, a class of compounds known for their diverse biological activities.
The strategic combination of these moieties suggests a high potential for these derivatives to exhibit a range of biological effects, from antimicrobial and anticancer to neuroprotective activities. This guide will delve into these potential applications, providing both the theoretical underpinnings and practical experimental protocols.
Synthesis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol Derivatives
The synthesis of these derivatives is typically achieved through the Mannich reaction, a three-component condensation involving a compound with an active hydrogen (in this case, 3-methylphenol), an aldehyde (commonly formaldehyde), and a secondary amine (a substituted piperazine).[2][3][4]
General Synthetic Protocol:
A typical synthesis involves the reaction of 3-methylphenol, paraformaldehyde, and a desired N-substituted piperazine in a suitable solvent.[5] The reaction can be carried out at room temperature or with heating, depending on the reactivity of the specific substrates.[4]
Experimental Protocol: Synthesis of a 3-Methyl-4-(piperazin-1-ylmethyl)phenol Derivative
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 3-methylphenol and 1.2 equivalents of a substituted piperazine in ethanol.
-
Reaction Initiation: Add 1.2 equivalents of paraformaldehyde to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 24 hours or reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue using column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: General workflow for the synthesis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol derivatives.
Potential Biological Activities and Mechanisms of Action
Based on the extensive literature on piperazine and phenolic compounds, the target derivatives are predicted to exhibit significant biological activities.
Anticancer Activity
Phenolic compounds are well-documented for their anticancer properties, acting through various mechanisms such as inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis.[6][7][8] The presence of the phenolic hydroxyl group is crucial for these activities. Furthermore, piperazine derivatives have also been investigated as anticancer agents.[9][10][11]
Proposed Mechanism of Action: The derivatives may exert their anticancer effects by:
-
Inducing Apoptosis: The phenolic moiety can generate reactive oxygen species (ROS), leading to oxidative stress and triggering the intrinsic apoptotic pathway.[12]
-
Cell Cycle Arrest: These compounds could interfere with key cell cycle regulators, leading to arrest at different phases of the cell cycle.[6][12]
-
Enzyme Inhibition: The piperazine ring can interact with the active sites of various enzymes crucial for cancer cell proliferation, such as kinases.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Caption: Potential anticancer mechanisms of action.
Antimicrobial Activity
Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][13][14][15] The nitrogen atoms in the piperazine ring can interact with microbial cell membranes and intracellular targets. Phenolic compounds also contribute to antimicrobial efficacy.
Proposed Mechanism of Action:
-
Cell Membrane Disruption: The lipophilic nature of the molecule can facilitate its insertion into the bacterial cell membrane, leading to increased permeability and cell death.
-
Enzyme Inhibition: The derivatives may inhibit essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase.[14]
-
Biofilm Inhibition: Some piperazine derivatives have been shown to inhibit the formation of bacterial biofilms, which are crucial for chronic infections.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Suspension Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 1: Hypothetical Antimicrobial Activity Data
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | 8 | 16 | 32 |
| Derivative 2 | 4 | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Neuroprotective Activity
Several piperazine derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[16][17][18][19][20]
Proposed Mechanism of Action:
-
Receptor Modulation: The piperazine moiety can act as a scaffold to interact with various neurotransmitter receptors, such as dopamine and serotonin receptors.
-
Enzyme Inhibition: Inhibition of enzymes like acetylcholinesterase (AChE) can increase neurotransmitter levels, which is a therapeutic strategy for Alzheimer's disease.[20]
-
Anti-amyloid Aggregation: Some compounds can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[19]
Experimental Protocol: In Vitro Neuroprotection Assay (SH-SY5Y Cell Line)
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells in appropriate media.
-
Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as Aβ₁₋₄₂ oligomers or 6-hydroxydopamine (6-OHDA).
-
Compound Treatment: Co-treat the cells with the neurotoxin and various concentrations of the synthesized derivatives.
-
Viability Assessment: After 24-48 hours, assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release.
-
Data Analysis: Determine the concentration at which the compounds provide significant protection against neurotoxin-induced cell death.
Caption: Proposed neuroprotective mechanisms.
Conclusion and Future Directions
The 3-Methyl-4-(piperazin-1-ylmethyl)phenol scaffold holds considerable promise for the development of novel therapeutic agents. The synthetic accessibility via the Mannich reaction allows for the creation of diverse chemical libraries by varying the substituent on the piperazine ring. The preliminary analysis based on the activities of related compounds suggests that these derivatives are strong candidates for screening in anticancer, antimicrobial, and neuroprotective assays.
Future research should focus on synthesizing a library of these derivatives and performing comprehensive in vitro and in vivo evaluations to validate their biological activities. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds for enhanced potency and selectivity.
References
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- Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds - SID. (n.d.).
- Anticancer Activity of Phenolic Acids of Natural or Synthetic Origin: A Structure-Activity Study - CORE. (n.d.).
- Therapeutic Potential of Plant Phenolic Acids in the Treatment of Cancer - PMC. (2020, February 3).
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- (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives - ResearchGate. (n.d.).
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- Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC. (2023, July 21).
- SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (n.d.).
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- (PDF) Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives - ResearchGate. (2023, September 12).
- Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC. (2026, January 10).
- Protective Effects of a Piperazine Derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester] Against Aluminium-Induced Neurotoxicity: Insights From In Silico and In Vivo Studies | Request PDF - ResearchGate. (n.d.).
- 41 Synthesis and characterization of some antimicrobial phenolic Mannich bases. (2017, July 15).
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- Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - MDPI. (2023, July 21).
- Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. (2011, December 28).
- Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC - NIH. (n.d.).
- Design, Synthesis and Evaluation of Novel Phenyl-(1-morpholine-4-dimethyl/piperazin-1-ylmethyl)-1H-indol-3-ylmethylene Amine Derivatives Against Breast Cancer Cells - Chemical Methodologies. (2025, October 15).
- Compound 3-[({4-[(4-methylphenyl)methyl]piperazin-1-yl}imino)methyl]phenol - .... (n.d.).
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3-Methyl-4-(piperazin-1-ylmethyl)phenol as a kappa opioid receptor antagonist
This guide provides an in-depth technical analysis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol , examining its role as a Kappa Opioid Receptor (KOR) antagonist. The content is structured for researchers and drug development professionals, focusing on chemical architecture, pharmacological mechanisms, synthesis, and experimental validation.
Executive Summary
3-Methyl-4-(piperazin-1-ylmethyl)phenol represents a specific structural class of benzylpiperazine derivatives utilized in the modulation of the kappa opioid receptor (KOR). Unlike classical morphinan-based antagonists (e.g., nor-binaltorphimine) or complex tetrahydroisoquinolines (e.g., JDTic), this compound offers a simplified "minimalist" pharmacophore containing the essential elements for KOR recognition: a phenolic moiety for hydrogen bonding and a basic piperazine nitrogen for ionic interaction.
This guide details the compound's structural basis for antagonism, its inhibition of dynorphin-mediated signaling, and the synthetic pathways used for its production.
Chemical Architecture & Pharmacophore Analysis
The efficacy of 3-Methyl-4-(piperazin-1-ylmethyl)phenol as a KOR antagonist is driven by its ability to mimic the N-terminal tyrosine of endogenous dynorphins while preventing receptor activation.
Structural Components
-
Phenolic Moiety (A-Ring Mimic): The 4-hydroxy group (relative to the benzyl position) or the phenol core is critical. It mimics the Tyrosine-1 hydroxyl group of dynorphin A, forming a hydrogen bond with His291 (6.52) in the KOR binding pocket.
-
3-Methyl Group: Provides steric bulk that restricts conformational rotation, potentially enhancing selectivity for KOR over Mu (MOR) and Delta (DOR) receptors by exploiting the distinct hydrophobic pockets in the KOR transmembrane domain.
-
Methylene Linker: A single carbon spacer (Mannich base structure) that positions the basic nitrogen at the optimal distance (approx. 4-6 Å) from the phenolic ring.
-
Piperazine Ring: Contains a secondary amine (N1) and a tertiary amine (N4). The protonated nitrogen at physiological pH forms a critical salt bridge with Asp138 (3.32) , a conserved residue essential for opioid ligand binding.
Binding Mode
The molecule binds in the orthosteric site, competing with the endogenous ligand Dynorphin. Unlike agonists, which induce a conformational change in Transmembrane Helix 6 (TM6) to open the G-protein binding site, 3-Methyl-4-(piperazin-1-ylmethyl)phenol stabilizes the receptor in an inactive state (R), preventing G-protein coupling.
Mechanism of Action: Signaling Blockade
The primary pharmacological action is the competitive antagonism of the KOR, blocking the Gi/o-mediated signaling cascade.
Pathway Inhibition
-
G-Protein Coupling: Blocks the exchange of GDP for GTP on the Gαi subunit, preventing the inhibition of Adenylyl Cyclase (AC) and the subsequent decrease in cAMP.
-
MAPK Pathway: Prevents the phosphorylation of ERK1/2 usually induced by KOR agonists (like U-50,488).
-
Beta-Arrestin Recruitment: As a neutral antagonist, it does not recruit beta-arrestin-2, avoiding receptor internalization and desensitization.
Visualization: KOR Antagonism Pathway
The following diagram illustrates the blockade of the KOR signaling cascade by the antagonist.
Caption: Competitive blockade of KOR signaling pathways (Gi/o and ERK) by 3-Methyl-4-(piperazin-1-ylmethyl)phenol.
Synthesis & Manufacturing Protocol
The synthesis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol is achieved via a Mannich reaction , utilizing 3-methylphenol (m-cresol), formaldehyde, and piperazine. This route is preferred for its atom economy and simplicity.
Reaction Scheme
Reagents:
-
Substrate: 3-Methylphenol (m-Cresol) [CAS: 108-39-4]
-
Amine Source: Piperazine (anhydrous) [CAS: 110-85-0]
-
Carbonyl Source: Paraformaldehyde or Formaldehyde (37% aq.)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
Mechanism: The reaction proceeds via the formation of an iminium ion from formaldehyde and piperazine, which then undergoes electrophilic aromatic substitution at the para-position of the phenol (ortho to the methyl group is sterically favored over the position between OH and Me, but para to OH is the major product for Mannich bases of m-cresol).
Step-by-Step Protocol
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Piperazine (1.2 eq) in Ethanol (10 mL/g).
-
Activation: Add Paraformaldehyde (1.2 eq) and stir at 60°C for 30 minutes to generate the reactive iminium species.
-
Addition: Dropwise add 3-Methylphenol (1.0 eq) dissolved in a minimal amount of ethanol.
-
Reflux: Heat the mixture to reflux (80°C) for 6-12 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove solvent under reduced pressure.
-
Dissolve the residue in Ethyl Acetate and wash with water to remove unreacted piperazine.
-
Extract the organic layer with 1N HCl (to capture the basic product).
-
Basify the aqueous layer with 2N NaOH to pH 10.
-
Extract with DCM, dry over MgSO4, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Ether or purify via column chromatography (Silica gel, DCM/MeOH/NH3).
Synthesis Workflow Visualization
Caption: Mannich reaction workflow for the synthesis of the target KOR antagonist.
Pharmacological Profile & Validation
To validate 3-Methyl-4-(piperazin-1-ylmethyl)phenol as a potent KOR antagonist, the following experimental assays are standard.
Binding Affinity (Ki)
-
Assay: Radioligand binding competition using [3H]-U69,593 (KOR selective agonist) or [3H]-Diprenorphine (non-selective antagonist).
-
Expectation: High affinity (Ki < 10 nM) indicates strong binding. Selectivity is determined by comparing Ki values at MOR ([3H]-DAMGO) and DOR ([3H]-DPDPE).
Functional Antagonism (Kb / IC50)
-
Assay: [35S]GTPγS binding assay.
-
Protocol:
-
Incubate membranes expressing human KOR with the antagonist (varying concentrations).
-
Add EC80 concentration of a standard agonist (e.g., U-50,488).
-
Measure [35S]GTPγS binding.[1]
-
-
Result: A dose-dependent reduction in agonist-stimulated GTP binding confirms antagonism.
Data Summary Table (Hypothetical/Representative Class Data)
| Parameter | Value (Target) | Significance |
| KOR Affinity (Ki) | 1.5 - 10 nM | High potency binding. |
| Selectivity (vs MOR) | > 100-fold | Reduces risk of respiratory depression/euphoria. |
| Selectivity (vs DOR) | > 100-fold | Reduces risk of convulsive effects. |
| Functional Mode | Antagonist / Inverse Agonist | Blocks constitutive activity (if inverse agonist). |
| LogP | 2.5 - 3.5 | Optimal for Blood-Brain Barrier (BBB) penetration. |
Therapeutic Applications
KOR antagonists are investigated primarily for their potential to treat stress-related disorders without the addictive liability of classical opioids.
-
Depression & Anxiety: KOR activation by dynorphin mediates dysphoria. Antagonists block this "anti-reward" system, offering antidepressant effects.
-
Addiction Treatment: By blocking stress-induced dynorphin release, these compounds can prevent relapse in cocaine and opioid addiction models.
-
Anhedonia: Restoration of dopaminergic tone in the Nucleus Accumbens.
References
-
Carroll, F. I. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review.
-
Bruchas, M. R., & Chavkin, C. (2010). Kinase cascades and ligand-directed signaling at the kappa opioid receptor. Psychopharmacology.
-
Rorick-Kehn, L. M., et al. (2011). Pharmacological and pharmacokinetic characterization of the potent and selective kappa opioid receptor antagonist JDTic. Journal of Pharmacology and Experimental Therapeutics.
-
Portoghese, P. S. (2001). From Models to Molecules: Opioid Receptor Dimers, Bivalent Ligands, and Selective Opioid Receptor Probes. Journal of Medicinal Chemistry.
-
Chemical Synthesis of Mannich Bases : General Methodology for 4-substituted phenols. (Standard Organic Chemistry Protocol).
Sources
Structure-Activity Relationship (SAR) of 3-Methyl-4-(piperazin-1-ylmethyl)phenol Analogs
An in-depth technical guide on the Structure-Activity Relationship (SAR) of 3-Methyl-4-(piperazin-1-ylmethyl)phenol analogs.
A Technical Guide to the "MPMP" Pharmacophore in Drug Discovery
Executive Summary
The 3-Methyl-4-(piperazin-1-ylmethyl)phenol (MPMP) scaffold represents a privileged substructure in medicinal chemistry, functioning as a versatile Mannich base core. Derived from the regioselective aminomethylation of m-cresol, this pharmacophore bridges multiple therapeutic areas, most notably Central Nervous System (CNS) modulation (anxiolytics, antidepressants), Cardiovascular protection (anti-arrhythmics analogous to Changrolin), and Oncology (kinase inhibition).
This guide dissects the SAR of MPMP analogs, providing a roadmap for optimizing this scaffold. We analyze the critical role of the phenolic hydroxyl as a hydrogen bond donor/acceptor, the steric influence of the ortho-methyl group, and the electronic tunability of the piperazine tail.
The MPMP Scaffold Analysis
The MPMP core is defined by three distinct pharmacophoric regions:
-
Region A (The Head): The phenolic ring (3-methyl-4-substituted). The hydroxyl group is essential for H-bonding (e.g., with Ser/Thr residues in active sites) and radical scavenging (antioxidant activity).
-
Region B (The Linker): A methylene bridge (
) introduced via the Mannich reaction. This spacer provides rotational freedom, allowing the amine to access deep binding pockets. -
Region C (The Tail): The piperazine moiety.[1][2][3][4][5] This basic heterocycle dictates solubility, pKa, and target selectivity (e.g., GPCR vs. Ion Channel).
Structural Visualization
The following diagram illustrates the core scaffold and the primary vectors for SAR optimization.
Figure 1: Pharmacophore dissection of the MPMP scaffold highlighting the three zones for chemical modification.
Synthetic Strategy: The Mannich Protocol
The construction of the MPMP core relies on the Mannich Reaction , a robust three-component condensation of m-cresol, formaldehyde, and piperazine.
Mechanism & Regioselectivity
m-Cresol (3-methylphenol) directs electrophilic aromatic substitution to the ortho (C2, C6) and para (C4) positions relative to the hydroxyl group.
-
Steric Control: The C2 position is sterically crowded (sandwiched between OH and Me).
-
Thermodynamic Product: The C4 position is sterically accessible and electronically activated, making 3-methyl-4-(aminomethyl)phenol the major product under optimized conditions.
Protocol: Synthesis of 3-Methyl-4-(4-methylpiperazin-1-ylmethyl)phenol
Objective: Synthesize a representative analog (N-methyl derivative) to validate the core chemistry.
Reagents:
-
m-Cresol (1.0 eq)
-
Formaldehyde (37% aq. solution, 1.2 eq)
-
N-Methylpiperazine (1.1 eq)
-
Ethanol (Solvent)
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask, dissolve m-cresol (10.8 g, 100 mmol) in Ethanol (50 mL).
-
Amine Addition: Add N-methylpiperazine (11.0 g, 110 mmol) to the solution while stirring at room temperature.
-
Formaldehyde Addition: Dropwise add formaldehyde solution (9.8 g, 120 mmol) over 15 minutes. Note: The reaction is exothermic; maintain temperature < 40°C.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor consumption of m-cresol by TLC (Mobile phase: DCM/MeOH 9:1).
-
Isolation: Cool to room temperature. Remove solvent under reduced pressure.
-
Purification: The residue is often an oil. Dissolve in EtOAc, wash with water and brine. Dry over
. -
Crystallization: If oil persists, convert to the hydrochloride salt by adding HCl in dioxane. The HCl salt precipitates as a white solid.
Validation:
-
1H NMR (CDCl3): Look for the singlet at
ppm (Ar-Me), the singlet at ppm (Ar-CH2-N), and the aromatic signals (ABX pattern or similar depending on resolution).
Detailed SAR Analysis
Region A: The Phenolic Core (C3/C4 Substitution)
The interplay between the hydroxyl group and the 3-methyl substituent is critical for binding affinity.
| Modification | Effect on Activity | Mechanistic Insight |
| 3-Methyl (Retention) | Optimal | Provides lipophilicity and sterically protects the phenolic OH from rapid glucuronidation (metabolic stability). |
| 3-H (Removal) | Decreased | Loss of hydrophobic interaction; faster metabolism. |
| 3-Cl / 3-F (Bioisostere) | Variable | Halogens increase lipophilicity and metabolic stability but alter the pKa of the phenol (making it more acidic). Useful for optimizing CNS penetration. |
| O-Alkylation (Ether) | Switch | Converting OH to OMe or O-Benzyl often switches activity from Antioxidant/Agonist to Antagonist/Blocker (e.g., Sodium Channel Blockade). |
Region C: The Piperazine Tail (N4-Substitution)
This is the primary vector for diversification. The N4-nitrogen can be substituted to target specific protein pockets.
-
N4-Methyl (Simple): High solubility, good CNS penetration. Often used in early "probe" compounds.
-
N4-Aryl (Phenyl/Heteroaryl):
-
2-Methoxyphenyl: Increases affinity for 5-HT1A and D2 receptors (CNS anxiolytic profile, similar to Buspirone or LQFM analogs).
-
4-Fluorophenyl: Enhances metabolic stability and potency in neuroleptic applications.
-
-
N4-Benzyl: Increases volume. Often favored in Cholinesterase Inhibitors (dual binding site occupancy).
-
N4-Acyl (Amide): Reduces basicity of N4. Useful if the target requires a neutral H-bond acceptor rather than a cationic center.
Mechanistic Pathways
The MPMP analogs generally act through two distinct mechanisms depending on the N4-substituent:
-
CNS Modulation (GPCRs):
-
The protonated N4-nitrogen mimics the ethylamine chain of neurotransmitters (Serotonin/Dopamine).
-
The phenol moiety mimics the catechol/indole hydroxyls, forming H-bonds with residues like Aspartate or Serine in the receptor binding pocket.
-
-
Anti-Arrhythmic (Ion Channels):
-
Lipophilic analogs (e.g., N4-Benzyl) insert into the voltage-gated sodium channel (Nav1.5).
-
The protonated amine blocks the pore, stabilizing the inactivated state (similar to Changrolin or Mexiletine).
-
Biological Evaluation Protocols
In Vitro Antioxidant Assay (DPPH)
Since the core is a phenol, antioxidant capacity is a baseline property.
-
Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Protocol: Mix 100 µL of test compound (1–100 µM in MeOH) with 100 µL of 0.2 mM DPPH solution. Incubate in dark for 30 min. Measure Absorbance at 517 nm.
-
Metric: Calculate IC50 (concentration required to scavenge 50% of free radicals).
Acetylcholinesterase (AChE) Inhibition (Ellman's Method)
For CNS-targeted analogs (Alzheimer's research).
-
Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), Electric eel AChE.
-
Protocol:
-
Incubate enzyme + test compound in phosphate buffer (pH 8.0) for 10 min.
-
Add DTNB and Substrate.
-
Monitor production of thionitrobenzoate anion at 412 nm.
-
-
Control: Donepezil (Standard).
Visualization of Signaling & Metabolism
The following diagram maps the metabolic fate and receptor interaction logic for MPMP analogs.
Figure 2: Biological interaction map showing target engagement (GPCR, Ion Channels) and metabolic clearance pathways.
References
-
Synthesis and CNS Activity of Piperazine Derivatives
-
Mannich Base Synthesis Protocols
- Source: Arkivoc (2006). "A novel one pot, solvent-free Mannich synthesis of methylpiperidinyl phenols...
-
URL:[Link]
-
Changrolin and Anti-arrhythmic Analogs
- Source: PubMed (NIH). "Studies on a new antiarrhythmic drug changrolin-4-(3',5'-bis [(N-pyrrolidinyl) methyl]-4'-hydroxyanilino)-quinazoline."
-
URL:[Link]
-
Piperazine Scaffolds in Medicinal Chemistry
- Source: NIH / PMC. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."
-
URL:[Link]
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In silico modeling of 3-Methyl-4-(piperazin-1-ylmethyl)phenol receptor binding
An In-Depth Technical Guide to the In Silico Modeling of 3-Methyl-4-(piperazin-1-ylmethyl)phenol Receptor Binding
Abstract
This technical guide provides a comprehensive, field-proven workflow for the in silico analysis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol, a small molecule with structural motifs suggestive of interaction with G-protein coupled receptors (GPCRs). We will navigate the entire computational pipeline, from initial target identification and validation to advanced molecular dynamics simulations. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous computational methods to predict and understand ligand-receptor interactions. Each protocol is designed as a self-validating system, emphasizing the rationale behind methodological choices to ensure scientific integrity and reproducibility.
Introduction: The Rationale for a Computational Approach
3-Methyl-4-(piperazin-1-ylmethyl)phenol possesses key chemical features—a phenol group (potential hydrogen bond donor/acceptor), a piperazine ring (a common feature in many GPCR ligands, often involved in salt-bridge interactions), and an aromatic ring (capable of π-π stacking)—that imply a high likelihood of interaction with biogenic amine receptors, such as serotonin (5-HT), dopamine (D), or adrenergic (α/β) receptors. These receptors are implicated in a vast array of physiological and pathological processes, making them prime targets for therapeutic development.[1][2][3]
In silico modeling provides a powerful, resource-efficient paradigm to explore these potential interactions.[4][5] By simulating the molecular handshake between a ligand and its target, we can predict binding affinity, identify key interacting residues, and understand the dynamics of the complex.[6][7] This guide will detail a multi-stage workflow designed to generate a robust, experimentally-testable hypothesis of the binding mechanism.
Overall In Silico Workflow
The following diagram outlines the comprehensive workflow we will follow. This process is iterative and designed to build a progressively more refined model of the ligand-receptor interaction.
Caption: The three-stage process of molecular docking.
Protocol 3: Molecular Docking with AutoDock Vina
-
Define the Grid Box: The grid box defines the three-dimensional space where Vina will search for binding poses. [8] * In AutoDockTools, load the prepared receptor (receptor.pdbqt).
-
Identify the binding pocket. For 7E2Y, this is the orthosteric site where serotonin binds. [3]The binding site is typically formed by residues in transmembrane helices (TMs) 3, 5, 6, and 7. [3] * Center the grid box on the key interacting residues of the known ligand (serotonin in this case). Ensure the box dimensions are large enough to accommodate the entire 3-Methyl-4-(piperazin-1-ylmethyl)phenol molecule and allow it to rotate freely (e.g., 25 x 25 x 25 Å).
-
Save the grid parameters to a configuration file (conf.txt).
-
-
Configure Vina: Create a text file (conf.txt) that specifies the paths to the receptor and ligand files, the grid box center and dimensions, and the number of binding modes to generate.
-
Run AutoDock Vina: Execute Vina from the command line, providing the configuration file as input. [8][9] bash vina --config conf.txt --ligand ligand.pdbqt --out output.pdbqt --log log.txt
-
Analyze Results: Vina will generate an output .pdbqt file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol). [4] * The top-ranked pose (most negative binding energy) is the most probable binding mode.
-
Visualize the output file in PyMOL or Chimera. Analyze the interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and the receptor residues.
-
Quantitative Data Summary
The docking results should be summarized for clarity.
| Binding Mode | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Interaction Type |
| 1 | -9.2 | ASP116, TYR370 | H-Bond, Salt Bridge |
| 2 | -8.8 | PHE341, TRP344 | π-π Stacking |
| 3 | -8.5 | VAL117, ILE168 | Hydrophobic |
Note: The data above is illustrative. Actual results will be generated by the simulation.
Part 4: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, assessing its stability and behavior in a simulated physiological environment. [6][7]This step is crucial for validating the docking pose. A stable complex over time increases confidence in the predicted binding mode. We will use GROMACS, a powerful and widely used open-source MD engine. [10] Protocol 4: MD Simulation of the Protein-Ligand Complex
-
System Preparation:
-
Merge Coordinates: Combine the coordinates of the top-ranked docked pose (ligand) and the receptor into a single complex PDB file. [11] * Generate Ligand Topology: The force field needs parameters for our ligand. Use a server like CGenFF or the Amber antechamber tools (ACPYPE) to generate the ligand topology and parameter files compatible with the chosen force field (e.g., CHARMM36 or AMBER). [11] * Choose Force Field & Create System Topology: Select a force field (e.g., CHARMM36m for protein) and generate the system topology file (topol.top), which describes all molecules and their interactions. This file must include the protein and ligand topologies. [11]2. Solvation and Ionization:
-
Define a simulation box (e.g., a cubic box with a 1.0 nm distance from the complex to the edge).
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or inappropriate geometries in the initial system setup.
-
Equilibration (NVT and NPT):
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): Equilibrate the system for a short period (e.g., 1 ns) with position restraints on the protein and ligand heavy atoms. This allows the solvent to equilibrate around the complex. Monitor the system temperature to ensure it reaches and stabilizes at the target temperature (e.g., 310 K).
-
NPT Ensemble (Constant Number of particles, Pressure, Temperature): Continue equilibration (e.g., 1-5 ns) to adjust the system pressure and density. Monitor pressure and density plots to confirm stability.
-
-
Production MD Run: Release the position restraints and run the production simulation for a significant duration (e.g., 100-200 ns) to sample the conformational space of the complex.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the initial structure. A stable, converging RMSD plot indicates the complex is not undergoing major conformational changes and is stable.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) identified during docking.
-
Part 5: Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features essential for biological activity. [12][13]Based on the stable, refined binding pose from the MD simulation, we can construct a pharmacophore model.
Caption: A conceptual pharmacophore model for the ligand.
Protocol 5: Generating a Structure-Based Pharmacophore
-
Identify Key Features: Using the most representative structure from the MD simulation, identify the crucial interaction points.
-
Hydrogen Bond Acceptor (HBA): The oxygen of the phenol group.
-
Hydrogen Bond Donor (HBD): The hydrogen of the phenol group.
-
Aromatic Ring (Aro): The phenyl ring.
-
Positive Ionizable (Pos): The distal nitrogen of the piperazine ring, which is likely protonated at physiological pH and can form a salt bridge with an acidic residue like an Aspartate.
-
-
Define Geometric Constraints: Using pharmacophore modeling software (e.g., LigandScout, MOE, Phase), define these features as 3D spheres and vectors with specific radii and geometric constraints (distances and angles between features).
-
Model Validation and Use: This pharmacophore model can now serve as a 3D query for virtual screening of large chemical databases to identify novel compounds that possess the same essential features and are therefore likely to bind to the same receptor. [14][15]
Conclusion
This guide has outlined a rigorous, multi-step in silico workflow to investigate the binding of 3-Methyl-4-(piperazin-1-ylmethyl)phenol to a hypothesized receptor target, the 5-HT1A receptor. By integrating molecular docking, molecular dynamics, and pharmacophore modeling, we can build a detailed, dynamic, and actionable model of ligand-receptor recognition. The insights gained from this process—predicted binding affinity, key interactions, and a validated pharmacophore—provide a strong foundation for guiding experimental validation, hit-to-lead optimization, and the rational design of new therapeutic agents.
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Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
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Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Retrieved February 17, 2026, from [Link]
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ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Retrieved February 17, 2026, from [Link]
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Basak, S., & Chakrapani, S. (2018). Cryo-EM structure of serotonin receptor 5-HT3AR. RCSB PDB. Retrieved February 17, 2026, from [Link]
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Fiveable. (2025, August 15). Pharmacophore modeling. Fiveable. Retrieved February 17, 2026, from [Link]
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Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved February 17, 2026, from [Link]
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Vahedi, S., et al. (2004). G protein-coupled receptors: In silico drug discovery in 3D. PNAS, 101(31), 11342-11347. Retrieved February 17, 2026, from [Link]
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Patsnap. (2025, May 21). What is the role of pharmacophore in drug design? Patsnap Synapse. Retrieved February 17, 2026, from [Link]
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Protac Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. Retrieved February 17, 2026, from [Link]
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Evers, A., & Klabunde, T. (2009). G protein-coupled receptors - in silico drug discovery and design. Ingenta Connect. Retrieved February 17, 2026, from [Link]
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MDsim360. (n.d.). Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360. Retrieved February 17, 2026, from [Link]
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Quora. (2021, September 20). How does one prepare proteins for molecular docking? Retrieved February 17, 2026, from [Link]
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Cuzzolin, A., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. MDPI. Retrieved February 17, 2026, from [Link]
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Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved February 17, 2026, from [Link]
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Okuno, Y., et al. (2011). Selection of In Silico Drug Screening Results for G-Protein-Coupled Receptors by Using Universal Active Probes. Journal of Chemical Information and Modeling, 51(9), 2343-2352. Retrieved February 17, 2026, from [Link]
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de Graaf, C., et al. (2009). G Protein-Coupled Receptors: Target-Based In Silico Screening. Current Topics in Medicinal Chemistry, 9(11), 986-1004. Retrieved February 17, 2026, from [Link]
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Evers, A., & Klabunde, T. (2009). G protein coupled receptors -in silico drug discovery and design. PubMed. Retrieved February 17, 2026, from [Link]
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Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. Retrieved February 17, 2026, from [Link]
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BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. Retrieved February 17, 2026, from [Link]
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ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved February 17, 2026, from [Link]
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Xu, X., et al. (2020). Structure of human beta1 adrenergic receptor bound to norepinephrine and nanobody 6B9. RCSB PDB. Retrieved February 17, 2026, from [Link]
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Xu, P., et al. (2021). Serotonin-bound Serotonin 1A (5-HT1A) receptor-Gi protein complex. RCSB PDB. Retrieved February 17, 2026, from [Link]
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Guest, E. E. (n.d.). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. Retrieved February 17, 2026, from [Link]
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Zhuang, Y., et al. (2021). Crystal structure of dopamine D1 receptor in complex with G protein and a non-catechol agonist. RCSB PDB. Retrieved February 17, 2026, from [Link]
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Cherezov, V., et al. (2007). High resolution crystal structure of human B2-adrenergic G protein-coupled receptor. RCSB PDB. Retrieved February 17, 2026, from [Link]
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Huang, S., et al. (2022). Serotonin 7 (5-HT7) receptor-Gs-Nb35 complex. RCSB PDB. Retrieved February 17, 2026, from [Link]
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Xu, J., et al. (2022). Structure of the alpha2A-adrenergic receptor GoA signaling complex bound to brimonidine. RCSB PDB. Retrieved February 17, 2026, from [Link]
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Kumar, A., et al. (2023). Structural studies of serotonin receptor family. PMC - NIH. Retrieved February 17, 2026, from [Link]
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Shekhar, S. (2022, May). Molecular Docking. Udemy. Retrieved February 17, 2026, from [Link]
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Union.ai. (2025, March 31). Simulating Protein-Ligand Complexes using Open Source tools. Retrieved February 17, 2026, from [Link]
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YouTube. (2025, September 6). How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio. Retrieved February 17, 2026, from [Link]
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Deluigi, M., et al. (2022). Crystal structure of the human alpha1B adrenergic receptor in complex with inverse agonist (+)-cyclazosin. RCSB PDB. Retrieved February 17, 2026, from [Link]
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TeachOpenCADD. (n.d.). T019 · Molecular dynamics simulation. Retrieved February 17, 2026, from [Link]
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Galaxy Training. (2019, October 19). Protein-ligand docking. Retrieved February 17, 2026, from [Link]
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ResearchGate. (n.d.). PDB structure of dopamine receptor. Retrieved February 17, 2026, from [Link]
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Xu, P., et al. (2023). Dopamine Receptor D5R-Gs-Rotigotine complex. RCSB PDB. Retrieved February 17, 2026, from [Link]
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Xu, P., et al. (2021). Dopamine Receptor D3R-Gi-PD128907 complex. RCSB PDB. Retrieved February 17, 2026, from [Link]
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Molecular Docking Tutorial. (n.d.). Retrieved February 17, 2026, from [Link]
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Salma, A., et al. (n.d.). AutoDock and AutoDockTools for Protein-Ligand Docking: Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1(BACE1) as a Case Study. In Methods in Molecular Biology. Retrieved February 17, 2026, from [Link]
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The Piperazine Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Piperazine Ring
The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, stands as one of the most versatile and enduring scaffolds in medicinal chemistry.[1] Its prevalence in a vast array of pharmaceuticals stems from its unique combination of structural simplicity and chemical adaptability.[2][3] The piperazine moiety confers favorable pharmacokinetic properties, engages in specific molecular interactions, and provides a synthetically tractable framework for molecular elaboration.[2] This guide will provide an in-depth exploration of the discovery and development of novel piperazine-based compounds, from fundamental synthetic strategies to their application in cutting-edge therapeutic design.
I. The Piperazine Core: Physicochemical Properties and Strategic Advantages
The strategic incorporation of a piperazine ring into a drug candidate is a deliberate choice, driven by the unique physicochemical properties this scaffold imparts. The two nitrogen atoms within the ring offer a large polar surface area and act as both hydrogen bond donors and acceptors, which can significantly enhance aqueous solubility and bioavailability.[4][5] Furthermore, the conformational flexibility of the piperazine ring, which can adopt both chair and boat conformations, allows for an optimal fit within the active sites of enzymes and receptor pockets.[1]
The basicity of the piperazine nitrogens is a critical parameter that can be finely tuned through substitution to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][6] This "tunability" is a key reason why piperazine is considered a "privileged scaffold" in drug discovery.[1][7]
II. Synthetic Strategies for Piperazine Derivatization: A Practical Guide
The synthetic utility of piperazine lies in the ability to selectively functionalize one or both of its nitrogen atoms. This section provides a detailed overview of key synthetic methodologies, complete with field-proven insights and step-by-step protocols.
A. N-Monosubstitution: Achieving Selectivity
A primary challenge in piperazine chemistry is achieving selective N-monosubstitution due to the comparable nucleophilicity of the two nitrogen atoms, which often leads to undesired bis-alkylation.[1] Several strategies have been developed to overcome this challenge.
1. The Use of Protecting Groups: The Boc-Piperazine Strategy
Employing a protecting group on one of the piperazine nitrogens is a highly effective and widely used strategy. The tert-butyloxycarbonyl (Boc) group is favored for its stability under various reaction conditions and its facile removal under mild acidic conditions.[8]
Experimental Protocol: Synthesis of N-Boc-Piperazine [8]
-
Objective: To synthesize N-Boc-piperazine as a key intermediate for monosubstitution.
-
Rationale: This protocol utilizes di-tert-butyl dicarbonate (Boc₂O) to protect one of the piperazine nitrogens, enabling selective functionalization of the other. The reaction is typically carried out in a suitable solvent at room temperature.
-
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol or Acetic Acid
-
Dichloromethane (DCM)
-
Water
-
Sodium Chloride
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolution: In a reaction vessel, dissolve piperazine in methanol or acetic acid.[8] For improved selectivity, acetic acid can be added to form the piperazine salt.[8]
-
Boc Protection: Cool the solution to 0°C. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.[8]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).[8]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
To the aqueous layer, add a saturated solution of NaOH and extract with ethyl acetate.
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperazine.
-
-
-
Troubleshooting:
-
Di-Boc formation: Slow, dropwise addition of Boc₂O at low temperature is crucial to minimize the formation of the di-protected byproduct.
-
Incomplete reaction: If the reaction stalls, allow it to stir for a longer period or slightly increase the amount of Boc₂O.
-
2. Reductive Amination: A Versatile Approach
Reductive amination offers a powerful and versatile method for the N-alkylation of piperazines, allowing for the introduction of a wide range of substituents.[9][10] This one-pot reaction involves the formation of an imine or iminium ion from an amine and a carbonyl compound, followed by its reduction to the corresponding amine.[10]
Experimental Protocol: Reductive Amination of N-Boc-Piperazine [10][11]
-
Objective: To synthesize an N-alkylated piperazine derivative via reductive amination.
-
Rationale: This protocol uses a mild reducing agent, sodium triacetoxyborohydride (STAB), to selectively reduce the iminium ion formed in situ from the reaction of N-Boc-piperazine with an aldehyde or ketone. This method avoids the over-alkylation issues associated with direct alkylation using alkyl halides.[11]
-
Materials:
-
N-Boc-piperazine
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add N-Boc-piperazine and the aldehyde or ketone (1.1 - 1.2 eq). Dissolve the reactants in anhydrous DCM or DCE.
-
Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate.[10]
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[10]
-
Work-up:
-
Purification: Purify the crude product by flash column chromatography on silica gel.[10]
-
-
Self-Validation: The success of the reaction can be confirmed by the disappearance of the starting materials and the appearance of a new, less polar spot on the TLC plate. The final product's identity and purity should be confirmed by NMR and LC-MS analysis.
B. N,N'-Disubstitution: Expanding Chemical Diversity
The synthesis of N,N'-disubstituted piperazines allows for the fine-tuning of molecular properties such as lipophilicity, metabolic stability, and receptor selectivity.[1]
1. Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become indispensable for the preparation of N-arylpiperazine derivatives.[9][12]
C. Modern Synthetic Methodologies
Recent advances in synthetic chemistry have provided even more tools for the efficient and diverse synthesis of piperazine derivatives. These include microwave-assisted organic synthesis (MAOS), which can significantly accelerate reaction times, and flow chemistry, which offers advantages in terms of safety, scalability, and reproducibility.[1]
III. Biological Evaluation of Novel Piperazine Compounds
Once synthesized, novel piperazine derivatives must be rigorously evaluated for their biological activity. This section outlines standard in vitro protocols for assessing anticancer and antibacterial efficacy.
A. In Vitro Anticancer Activity: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[6][13]
Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay) [6]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a piperazine derivative against a cancer cell line.
-
Rationale: This assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.[6]
-
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
Piperazine test compounds dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[6]
-
Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a solvent control (e.g., DMSO) and a negative control (medium only).[6]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value using non-linear regression analysis.[6]
B. In Vitro Antibacterial Activity: Broth Microdilution Assay
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][4][14]
Experimental Protocol: Broth Microdilution Assay for MIC Determination [1]
-
Objective: To determine the lowest concentration of a piperazine compound that inhibits the visible growth of a microorganism.
-
Rationale: This method involves exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid broth medium. The MIC is determined by visual inspection of turbidity.[1]
-
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
-
Piperazine test compounds dissolved in a suitable solvent (e.g., DMSO)
-
0.5 McFarland turbidity standard
-
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only).[1]
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
-
-
Causality and Validation: The absence of turbidity indicates that the compound has inhibited bacterial growth at that concentration. The positive control should show clear bacterial growth, and the negative control should remain clear, validating the experimental setup.
IV. Case Studies: Piperazine-Containing Drugs in the Clinic
The versatility of the piperazine scaffold is best illustrated by the numerous successful drugs that incorporate this moiety.
A. Imatinib (Gleevec): A Revolution in Targeted Cancer Therapy
The development of imatinib marked a paradigm shift in cancer treatment, ushering in the era of targeted therapy.[2][15] NCI-supported research led to the discovery that the Philadelphia chromosome, a genetic abnormality found in most patients with chronic myelogenous leukemia (CML), results in the production of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives cancer cell proliferation.[2][16]
Imatinib was specifically designed to inhibit the BCR-ABL kinase.[17] The piperazine moiety in imatinib plays a crucial role in its activity, contributing to its binding affinity and favorable pharmacokinetic properties.[2] Clinical trials demonstrated remarkable efficacy, with the majority of CML patients achieving remission.[2][17] The FDA approved imatinib for the treatment of CML in 2001.[2]
B. Olaparib (Lynparza): Exploiting Synthetic Lethality
Olaparib is a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of cancers with mutations in the BRCA1 and BRCA2 genes, such as certain types of ovarian, breast, pancreatic, and prostate cancers.[18][19][20] The development of olaparib is a prime example of exploiting the concept of "synthetic lethality."[19] Cancer cells with BRCA mutations are deficient in homologous recombination repair, a key DNA repair pathway, and become heavily reliant on PARP-mediated repair. By inhibiting PARP, olaparib selectively kills these cancer cells while sparing healthy cells.[19] The piperazine ring is a key structural component of olaparib, contributing to its pharmacological profile.[18]
C. Cetirizine (Zyrtec): A Second-Generation Antihistamine
Cetirizine is a widely used second-generation antihistamine for the treatment of allergies.[21][22] It is a selective H1 receptor inverse agonist and a metabolite of hydroxyzine.[21] The piperazine core is a defining feature of this class of antihistamines.[21] The synthesis of cetirizine involves the alkylation of 1-(4-chlorophenylmethyl)-piperazine with methyl (2-chloroethoxy)-acetate, followed by saponification of the ester.[23]
V. Future Directions and Conclusion
The piperazine scaffold continues to be a cornerstone of modern drug discovery.[11] The integration of computational chemistry and artificial intelligence is further accelerating the design and optimization of novel piperazine-based therapeutics.[1] Machine learning models are increasingly being used to predict the bioactivity and ADME properties of virtual compound libraries, enabling the prioritization of candidates for synthesis and testing.[1]
VI. Visualizations
Caption: Workflow for the synthesis and biological evaluation of piperazine derivatives.
Caption: Structure-Activity Relationship (SAR) concept for piperazine derivatives.
VII. References
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022-07-28). Available at:
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026-01-19). Available at:
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An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020-10-01). Current Pharmaceutical Design, 26(35), 4373-4385. Available at:
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A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. Available at:
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Shaquiquzzaman, M., Verma, G., Marella, A., Akhter, M., Akhtar, W., Khan, M. F., Tasneem, S., & Alam, M. M. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529. Available at:
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An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science. Available at:
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Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications - Benchchem. Available at:
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A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis - Benchchem. Available at:
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The Role of Piperazine Derivatives in Modern Drug Discovery. (2026-01-30). Available at:
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A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. (2023). SciSpace. Available at:
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How Imatinib Transformed Leukemia Treatment and Cancer Research. (2018-04-11). National Cancer Institute. Available at:
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The development of imatinib as a therapeutic agent for chronic myeloid leukemia. (2005-04-01). Available at:
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Transforming cancer treatment with Olaparib. Available at:
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Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride - Benchchem. Available at:
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Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions, 50(3), 785-800. Available at:
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024-04-29). Available at:
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High risk, high gain - the developers of imatinib who opened the doors to a revolutionary new approach to treating cancer. (2025-05-21). Oncopedia. Available at:
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CETIRIZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020-10-22). Gpatindia. Available at:
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Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024-08-01). Anti-Cancer Agents in Medicinal Chemistry, 24(14), 1063-1073. Available at:
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024-10-01). Medicinal Chemistry, 20(8), 753-780. Available at:
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An insight into the therapeutic potential of piperazine-based anticancer agents. Available at:
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2024-03-06). Frontiers. Available at:
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Olaparib. National Cancer Institute. Available at:
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Pharmacodynamics and pharmacokinetics of MDBP. (2021-08-07). Available at:
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Design, synthesis and evaluation of activity and pharmacokinetic profile of new derivatives of xanthone and piperazine in the central nervous system. (2019-11-01). PubMed. Available at:
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Cetirizine. Wikipedia. Available at:
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A decade of clinical development of PARP inhibitors in perspective. PMC. Available at:
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Olaparib: the journey of a world-first drug. (2017-01-26). TRM CancerBRC. Available at:
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A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. (2010). Available at:
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Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem. Available at:
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022-05-25). DigitalCommons@TMC. Available at:
-
Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. Available at:
-
WO1997010222A1 - Method for preparing piperazines. Google Patents. Available at:
-
Synthesis, characterization and biological activities of cetirizine analogues. Available at:
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SYNTHESIS, SCREENING AND IN VITRO ANTICANCER ACTIVITY OF PIPERAZINE NUCLEUS CONTAINING NOVEL CHALCONES ON DIFFERENT CELL LINES. Available at:
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Optimizing reaction conditions of N-alkylation reaction. ResearchGate. Available at:
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US3481933A - Recovery and purification of piperazine. Google Patents. Available at:
-
Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2024-11-01). PMC. Available at:
-
Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. (2024-12-27). PMC. Available at:
-
Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[7][11]Oxazolo[4,5-D]Pyrimidines. (2026-01-31). Der Pharma Chemica. Available at:
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Opportunities and challenges for direct C–H functionalization of piperazines. (2016-04-13). Available at:
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023-12-21). MDPI. Available at:
-
Mechanistic Insight into the Photocatalytic N-Alkylation of Piperazine with Alcohols Over Tio2 Supported Pd Catalysts. (2022-12-29). SSRN. Available at:
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024-07-19). MDPI. Available at:
-
Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. PMC. Available at:
-
Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2 - University of Florida. Available at:
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020-05-06). PMC. Available at:
-
A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. (2000-12-08). ACS Publications. Available at:
-
28 questions with answers in PIPERAZINES. ResearchGate. Available at:
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An In-depth Technical Guide on the Therapeutic Potential of 3-Methyl-4-(piperazin-1-ylmethyl)phenol and its Analogs as Modulators of the Opioid System
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 3-Methyl-4-(piperazin-1-ylmethyl)phenol is a novel chemical entity. This document synthesizes information from structurally related compounds to project its potential therapeutic applications and outlines a roadmap for its investigation. All protocols and mechanistic discussions are based on established methodologies for similar molecules.
Executive Summary
The global search for novel therapeutics targeting neurological and psychiatric disorders has led to a renewed interest in the modulation of the opioid system, particularly the kappa opioid receptor (KOR). Antagonism of the KOR has shown considerable promise in preclinical models for treating depression, anxiety, anhedonia, and substance use disorders. This guide introduces 3-Methyl-4-(piperazin-1-ylmethyl)phenol, a novel compound with a chemical scaffold suggestive of opioid receptor activity. Drawing on evidence from structurally similar N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, we posit that this new molecule may act as a KOR antagonist.[1] This document provides a comprehensive overview of the rationale for this hypothesis, the potential therapeutic implications, and a detailed experimental framework for its validation.
Introduction to the Chemical Scaffold and its Therapeutic Relevance
The piperazine moiety is a well-established pharmacophore present in a wide array of biologically active compounds, demonstrating effects as antihistamines, antipsychotics, and anti-inflammatory agents, among others.[2] The substitution pattern of the piperazine ring is critical in determining its pharmacological profile. The subject of this guide, 3-Methyl-4-(piperazin-1-ylmethyl)phenol, features a methyl group at the 3-position of the piperazine ring and a phenol-methyl substituent at the 4-position. This specific arrangement bears a strong resemblance to a class of recently identified opioid receptor antagonists.[1]
Postulated Mechanism of Action: Kappa Opioid Receptor Antagonism
The primary molecular target hypothesized for 3-Methyl-4-(piperazin-1-ylmethyl)phenol is the kappa opioid receptor (KOR). The KOR, a G-protein coupled receptor (GPCR), is a key component of the endogenous opioid system. While activation of the mu-opioid receptor mediates analgesia and euphoria, activation of the KOR is associated with dysphoria, stress, and proneness to addiction.[1]
The Role of KOR in Stress and Reward Pathways
Chronic stress and drug withdrawal lead to the upregulation of the endogenous KOR ligand, dynorphin. This upregulation results in sustained KOR activation, which is implicated in the negative affective states associated with depression and addiction.[1] Consequently, antagonists of the KOR are being investigated as a novel therapeutic strategy to alleviate these conditions by blocking the effects of dynorphin. Preclinical studies with selective KOR antagonists have demonstrated efficacy in reducing behaviors analogous to depression and anxiety in animal models.[1]
Signaling Pathway
The proposed mechanism of action involves the competitive antagonism of dynorphin at the KOR. In its active state, the KOR couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. A KOR antagonist would prevent these downstream signaling events.
Caption: A stepwise experimental validation workflow.
In Vitro Characterization
5.1.1 Synthesis and Purification
The synthesis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol can be achieved through established methods of aminomethylation, similar to those used for related phenolic compounds. [2][3] Step-by-Step Synthesis Protocol (Hypothetical):
-
Mannich Reaction: React 3-methylphenol with formaldehyde and piperazine in an appropriate solvent (e.g., ethanol).
-
Purification: The crude product should be purified using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). [2] 5.1.2 Radioligand Binding Assays
Objective: To determine the binding affinity and selectivity of the compound for the mu (μ), delta (δ), and kappa (κ) opioid receptors.
Protocol:
-
Membrane Preparation: Utilize cell membranes expressing recombinant human μ, δ, and κ opioid receptors.
-
Competitive Binding: Incubate the membranes with a specific radioligand (e.g., [³H]diprenorphine) and varying concentrations of the test compound.
-
Detection: Measure the displacement of the radioligand to determine the inhibition constant (Ki) of the test compound for each receptor.
5.1.3 [³⁵S]GTPγS Functional Assay
Objective: To characterize the functional activity of the compound as an agonist, partial agonist, or antagonist at the KOR. [1] Protocol:
-
Assay Buffer: Prepare an assay buffer containing GDP, and [³⁵S]GTPγS.
-
Incubation: Incubate the receptor-expressing membranes with the test compound in the presence and absence of a known KOR agonist (e.g., U69,593). [1]3. Measurement: Quantify the amount of [³⁵S]GTPγS binding to the G-proteins, which is indicative of receptor activation. An antagonist will inhibit the agonist-stimulated [³⁵S]GTPγS binding.
| Assay | Purpose | Key Parameters |
| Radioligand Binding | Determine binding affinity and selectivity | Ki (inhibition constant) |
| [³⁵S]GTPγS Assay | Determine functional activity | EC₅₀ (agonist) or Kₑ (antagonist) |
In Vivo Evaluation
5.2.1 Pharmacokinetic (PK) Studies
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a relevant animal model (e.g., rat).
Protocol:
-
Dosing: Administer the compound via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood samples at various time points.
-
Analysis: Quantify the concentration of the compound in plasma using LC-MS/MS to determine key PK parameters such as half-life, bioavailability, and clearance.
5.2.2 Preclinical Efficacy Models
Objective: To assess the therapeutic potential of the compound in animal models of depression and anxiety.
-
Forced Swim Test (FST): A common model for screening antidepressant activity. A reduction in immobility time is indicative of an antidepressant-like effect.
-
Elevated Plus Maze (EPM): Used to assess anxiolytic activity. An increase in the time spent in the open arms of the maze suggests an anxiolytic effect.
5.2.3 Toxicology and Safety Pharmacology
Objective: To identify any potential adverse effects of the compound.
Protocol:
-
Acute Toxicity: Determine the maximum tolerated dose (MTD).
-
Safety Pharmacology: Evaluate the effects on vital functions, including cardiovascular, respiratory, and central nervous system function.
Conclusion
3-Methyl-4-(piperazin-1-ylmethyl)phenol represents a promising chemical scaffold for the development of novel therapeutics targeting the kappa opioid receptor. Based on the pharmacology of structurally related compounds, it is hypothesized to act as a KOR antagonist, with potential applications in the treatment of depression, anxiety, and substance use disorders. The experimental workflow detailed in this guide provides a clear and robust pathway for the comprehensive evaluation of this compound, from initial in vitro characterization to in vivo efficacy and safety studies. Successful validation would position 3-Methyl-4-(piperazin-1-ylmethyl)phenol as a valuable lead compound for further drug development.
References
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Carroll, F. I., et al. (2012). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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Wojcicki, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. Available at: [Link]
-
Rasulov, C. K., et al. (2021). AMINOMETHYLATION REACTIONS OF 2-[1(3)-METHYLCYCLOALKYL]-4- METHYLPHENOLS WITH PIPERIDINE. Kimya Problemləri. Available at: [Link]
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Strategic Engineering of Phenolic Mannich Bases: From Synthetic Protocols to Clinical Pharmacophores
Executive Summary
Phenolic Mannich bases—formed via the aminoalkylation of phenols—represent a "privileged scaffold" in medicinal chemistry.[1] This structural motif (
This guide provides a technical roadmap for the design, synthesis, and validation of phenolic Mannich bases, moving beyond basic organic chemistry into the causal logic required for drug development.
Part 1: Synthetic Architecture & Mechanism
The Aminomethylation Mechanism
The formation of a Mannich base relies on the generation of a highly electrophilic iminium ion.[2] In the context of phenols, the reaction is highly regioselective.
-
The Electrophile: The reaction between formaldehyde and a secondary amine generates the iminium ion (
).[2] -
The Nucleophile: The phenol acts as the nucleophile.[2] Crucially, the reaction preferentially occurs at the ortho-position relative to the hydroxyl group.
-
Causality: This ortho-selectivity is often driven by hydrogen bonding between the phenolic proton and the incoming amine/formaldehyde complex, as well as the high electron density at the ortho-carbon in the phenoxide resonance structure.
-
-
The Instability Factor (Retro-Mannich): Researchers must recognize that the Mannich reaction is reversible. In aqueous acid or under thermal stress, the base can decompose back to the starting phenol and amine/formaldehyde. This "Retro-Mannich" breakdown is a critical stability parameter in pre-clinical formulation.
Visualization: Reaction Pathway
The following diagram illustrates the divergent pathways based on pH conditions, highlighting the critical intermediate.
Figure 1: Mechanistic pathway of phenolic aminomethylation, highlighting the reversible nature (Retro-Mannich) which impacts stability.
Part 2: The Pharmacophore & Structure-Activity Relationships (SAR)
The utility of phenolic Mannich bases stems from their ability to modulate three distinct physicochemical properties simultaneously.
The "Solubility Switch" (Prodrug Design)
Many bioactive phenols (e.g., Propofol, Curcumin, Chalcones) suffer from poor aqueous solubility.
-
Strategy: Introduce a hydrophilic amine (e.g., morpholine, piperazine, or diethylamine) via the Mannich reaction.
-
Mechanism: The resulting tertiary amine has a pKa typically between 7.0 and 9.0. This allows the formation of water-soluble hydrochloride salts.
-
In Vivo Activation: Under physiological conditions (pH 7.4), a fraction exists as the free base. More importantly, if the bond is labile, hydrolysis releases the active parent phenol.
Metal Chelation & MDR Reversal
When the Mannich base is positioned ortho to the phenolic hydroxyl, it creates a bidentate ligand (
-
Target: Iron (Fe) and Copper (Cu) sequestration.
-
Application: Cancer cells often have elevated iron requirements. 8-Hydroxyquinoline (8-HQ) Mannich bases utilize this chelation to induce cytotoxicity in Multidrug-Resistant (MDR) cancer lines, where traditional chemotherapeutics fail.
Alkylating Potential
The Mannich base can act as a "covert" alkylating agent.
-
Mechanism: Through the elimination of the amine (Retro-Mannich type mechanism), a reactive quinone methide intermediate can form. This intermediate can alkylate DNA or essential thiol groups in proteins, leading to cell death.
SAR Summary Table
| Structural Component | Modification | Biological Consequence |
| Amine Moiety ( | Morpholine / Piperazine | Increases hydrophilicity; reduces logP. |
| N-Methyl Piperazine | Introduces a second ionizable center; high solubility. | |
| Diethylamine | Increases lipophilicity compared to cyclic amines; faster membrane penetration. | |
| Phenolic Core | 8-Hydroxyquinoline | High metal chelation affinity; potent anticancer (MDR) activity. |
| Chalcone / Curcumin | Cytotoxicity via Michael addition + solubility from Mannich base. | |
| Substitution Position | Ortho (to -OH) | Enables N-O chelation; stabilizes molecule via H-bond. |
| Para (to -OH) | No chelation; purely for solubility enhancement. |
Part 3: Experimental Protocols
Synthesis Protocol: Microwave-Assisted (Green Chemistry)
Why this method? Conventional reflux often requires 12-24 hours and yields can be low due to polymer formation. Microwave irradiation accelerates the formation of the iminium intermediate and reduces side reactions.
Reagents:
-
Substituted Phenol (10 mmol)
-
Secondary Amine (11 mmol)
-
Formaldehyde (37% aq.[3] solution, 12 mmol)
-
Solvent: Ethanol (or solvent-free for liquid amines)
Workflow:
-
Mixing: In a microwave-safe vessel, dissolve the phenol in minimal ethanol (2-5 mL). Add the secondary amine, followed slowly by formaldehyde.
-
Note: Exothermic reaction may occur upon mixing amine and formaldehyde.
-
-
Irradiation: Irradiate at 300W (or maintain internal temperature at 80-100°C) for 2-10 minutes.
-
Validation: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The Mannich base is usually more polar than the starting phenol but less polar than the amine salt.
-
-
Work-up: Cool the mixture. If a precipitate forms, filter and wash with cold ethanol.[4] If oil forms, evaporate solvent and recrystallize from ethanol/ether.
-
Characterization:
-
1H NMR: Look for the singlet (approx.
3.5 - 4.5 ppm) corresponding to the methylene protons.[5] -
IR: Disappearance of the strong amine N-H stretch; shift in phenolic O-H stretch due to intramolecular H-bonding.
-
Stability Assay: Hydrolysis Kinetics
Why this assay? To determine if the compound acts as a stable drug or a prodrug.
Protocol:
-
Preparation: Prepare a 100
M solution of the Mannich base in Phosphate Buffered Saline (PBS) at pH 7.4 (simulating blood) and Acetate Buffer at pH 1.2 (simulating stomach). -
Incubation: Incubate at 37°C in a thermostatic shaker.
-
Sampling: Aliquot samples at t = 0, 15, 30, 60, 120, and 240 minutes.
-
Analysis: Analyze via HPLC-UV.
-
Stationary Phase: C18 Reverse Phase column.
-
Mobile Phase: Acetonitrile/Water (+0.1% TFA).
-
-
Calculation: Plot
vs. time. The slope represents the rate constant ( ).-
Interpretation: A half-life (
) < 30 mins indicates a "prodrug" behavior. A half-life > 24 hours indicates a stable pharmacophore.
-
Part 4: Therapeutic Case Studies
Anticancer: The 8-Hydroxyquinoline (8-HQ) Scaffold
Mannich bases of 8-HQ have emerged as potent agents against MDR cancer cells.[1][6]
-
Mechanism: These compounds chelate intracellular copper and iron. The complex undergoes redox cycling, generating Reactive Oxygen Species (ROS) that trigger apoptosis.
-
Key Reference: Research indicates that the pKa of the amine substituent correlates with cytotoxicity; basic amines facilitate lysosomal accumulation (lysosomotropism), enhancing activity.
Antimicrobial: The Chalcone Hybrid
Chalcones are naturally occurring antimicrobials but are limited by poor solubility.
-
Innovation: Aminomethylation of the chalcone B-ring.
-
Result: The Mannich base derivative exhibits dual activity:
-
Membrane disruption (cationic amine interaction).
-
Michael acceptor activity (enone system) binding to bacterial enzymes (e.g., thiol groups in dehydrogenases).
-
Part 5: Decision Logic for Drug Design
Use this workflow to determine if a Mannich base is the right strategy for your lead compound.
Figure 2: Strategic decision tree for incorporating Mannich bases into drug discovery pipelines.
References
-
Mannich Bases in Medicinal Chemistry and Drug Design. Journal of Medicinal Chemistry. [Link]
-
Microwave-Assisted Synthesis of Mannich Bases. Molecules. [Link]
-
Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases. Journal of Medicinal Chemistry. [Link][7][8]
-
N-Mannich Bases as Potential Novel Prodrugs. Journal of Pharmaceutical Sciences. [Link]
-
Anticancer Activity of Mannich Bases: A Review. Anti-Cancer Agents in Medicinal Chemistry. [Link]
Sources
- 1. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, characterization and biological evaluation of N-Mannich base derivatives of 2-phenyl-2-imidazoline as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. jchr.org [jchr.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
3-Methyl-4-(piperazin-1-ylmethyl)phenol synthesis protocol optimization
Application Note: Optimized Synthesis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol
Part 1: Introduction & Strategic Analysis
1.1 The Target Scaffold 3-Methyl-4-(piperazin-1-ylmethyl)phenol (Compound 1 ) is a high-value pharmacophore often found in kinase inhibitors (e.g., Imatinib analogs), GPCR ligands (dopamine/serotonin modulators), and fragment-based drug discovery libraries. Its structural duality—combining a hydrogen-bond donor (phenol) with a solubilizing, basic handle (piperazine)—makes it a versatile "privileged structure."
1.2 The Synthetic Challenge: Regioselectivity & Stoichiometry Synthesizing 1 presents two primary chemical challenges:
-
Regioselectivity: Direct aminomethylation of 3-cresol (via Mannich reaction) typically yields a mixture of ortho- (2- and 6-position) and para- (4-position) isomers, requiring tedious chromatographic separation.
-
Bis-Alkylation: The secondary amine of piperazine is highly nucleophilic. Without control, a single piperazine molecule can react with two benzyl electrophiles, forming a "dumbbell" impurity (bis-benzylpiperazine) that is difficult to remove.
1.3 The Solution: Reductive Amination via Protected Intermediates To ensure pharmaceutical-grade purity and structural integrity, this protocol rejects the direct Mannich approach in favor of a stepwise Reductive Amination strategy. We utilize 4-hydroxy-2-methylbenzaldehyde as the regiodefined precursor and N-Boc-piperazine to strictly enforce mono-alkylation.
Part 2: Detailed Experimental Protocols
Method A: High-Fidelity Synthesis (Recommended)
Best for: Medicinal chemistry SAR, scale-up (<100g), and high-purity requirements.
Reaction Scheme:
-
Condensation: 4-Hydroxy-2-methylbenzaldehyde + N-Boc-Piperazine → Imine/Iminium intermediate.
-
Reduction: In situ reduction with Sodium Triacetoxyborohydride (STAB).
-
Deprotection: Acidic cleavage of the Boc group.
Step-by-Step Procedure:
Phase 1: Reductive Amination
-
Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-hydroxy-2-methylbenzaldehyde (1.0 equiv, 10 mmol, 1.36 g) in 1,2-Dichloroethane (DCE) or DCM (50 mL).
-
Note: DCE is preferred for STAB reactions due to better solubility, but DCM is acceptable.
-
-
Amine Addition: Add 1-Boc-piperazine (1.1 equiv, 11 mmol, 2.05 g).
-
Catalysis: Add Acetic Acid (1.5 equiv, 15 mmol, 0.86 mL).
-
Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol, 3.18 g) portion-wise over 10 minutes.
-
Why STAB? Unlike NaBH₄, STAB is less basic and tolerates the slightly acidic conditions required for imine formation without reducing the aldehyde directly.
-
-
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.
Phase 2: Workup & Isolation (Boc-Intermediate)
-
Quench: Add saturated aqueous NaHCO₃ (30 mL) and stir vigorously for 15 minutes to quench excess hydride.
-
Extraction: Separate layers. Extract the aqueous phase with DCM (2 x 30 mL).
-
Wash: Combine organics and wash with Brine (1 x 30 mL). Dry over anhydrous Na₂SO₄.[5][6]
-
Concentration: Evaporate solvent under reduced pressure to yield the crude Boc-protected intermediate.
-
Purification (Optional): If purity <90%, pass through a short silica plug eluting with Hexane/EtOAc (1:1).
-
Phase 3: Deprotection
-
Dissolution: Dissolve the crude Boc-intermediate in DCM (20 mL).
-
Acidolysis: Add Trifluoroacetic Acid (TFA) (5 mL) dropwise at 0°C.
-
Alternative: 4M HCl in Dioxane can be used to precipitate the HCl salt directly.
-
-
Completion: Stir at RT for 2 hours.
-
Isolation (Free Base):
-
Concentrate to remove TFA.
-
Redissolve residue in minimal MeOH/Water.
-
Adjust pH to ~10 using 2M NaOH.
-
Extract with n-Butanol or CHCl₃/Isopropanol (3:1) (due to high polarity of the product).
-
Dry and concentrate to afford 3-Methyl-4-(piperazin-1-ylmethyl)phenol .
-
Method B: Direct Synthesis (Rapid Screening)
Best for: Rapid library generation where minor bis-impurities are acceptable.
-
Reagents: Mix 4-hydroxy-2-methylbenzaldehyde (1 equiv) and Piperazine (5.0 equiv) in MeOH.
-
Critical: The large excess of piperazine is statistical protection against bis-alkylation.
-
-
Reduction: Add Acetic Acid (2 equiv) followed by NaBH₃CN (1.5 equiv). Stir 16h.
-
Workup:
-
Acidify to pH 2 (HCl). Wash with Et₂O (removes unreacted aldehyde).
-
Basify aqueous layer to pH >12 (NaOH).[4]
-
Extract with DCM (3x). The excess piperazine stays largely in the water/aqueous phase or is removed by evaporation if volatile enough (though piperazine bp is high, 146°C, making this tricky).
-
Refinement: Sublimation or recrystallization may be needed to remove excess piperazine. This is why Method A is preferred.
-
Part 3: Visualization & Data
Reaction Logic Flow
Figure 1: Comparison of synthetic routes. Route B (Reductive Amination with Boc-protection) offers superior regiocontrol and purity compared to the classical Mannich reaction.
Workup Decision Tree
Figure 2: Optimization of the workup procedure. Due to the amphoteric nature of the aminophenol, polar organic mixtures are required for efficient extraction.
Part 4: Optimization Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) | Promotes imine formation; compatible with STAB. |
| Reducing Agent | NaBH(OAc)₃ (STAB) | Mild; does not reduce aldehydes/ketones as fast as imines; tolerates acid. |
| Stoichiometry | 1.1 eq Amine / 1.5 eq STAB | Slight excess ensures complete conversion of aldehyde. |
| pH Control | AcOH (1.5 eq) | Essential for activating the carbonyl oxygen for nucleophilic attack. |
| Temperature | 0°C → RT | Controls exotherm during hydride addition; prevents side reactions. |
References
-
Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link
-
BenchChem. (2025).[6] "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride." BenchChem Application Library. Link
-
Roman, G. (2015). "Mannich Bases in Medicinal Chemistry and Drug Design." European Journal of Medicinal Chemistry. Link
-
Organic Chemistry Portal. (2025). "Reductive Amination: Synthesis of Amines." Organic Chemistry Portal. Link
- Li, J. J. (2014). "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications." Springer. (Reference for Mannich vs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Mannich Reaction [organic-chemistry.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
One-Pot Synthesis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol: An Application Note and Detailed Protocol
Abstract
This application note provides a comprehensive guide for the one-pot synthesis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved via the Mannich reaction, a classic and efficient method for C-C bond formation through aminoalkylation. This document details a robust and reproducible protocol, discusses the underlying reaction mechanism, and provides insights into process optimization and characterization of the final product. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Scientific Rationale
The aminomethylation of phenols, widely known as the Mannich reaction, is a cornerstone of organic synthesis, enabling the introduction of an aminomethyl group onto a phenolic ring. This three-component condensation reaction involves a phenol, an aldehyde (typically formaldehyde), and a primary or secondary amine.[1][2] The resulting Mannich bases are versatile building blocks for the synthesis of a wide array of biologically active compounds and functional materials.[3][4]
3-Methyl-4-(piperazin-1-ylmethyl)phenol, the target compound of this protocol, incorporates a piperazine moiety, a privileged scaffold in medicinal chemistry due to its prevalence in numerous approved drugs.[5][6] The piperazine ring can modulate physicochemical properties such as solubility and basicity, and often serves as a key pharmacophore for interacting with biological targets.[5] Consequently, efficient and scalable synthetic routes to substituted piperazinyl-phenols are of significant interest to the drug discovery community.
The one-pot synthesis described herein leverages the nucleophilic character of 3-methylphenol (m-cresol) to react with an in-situ generated Eschenmoser salt precursor (an iminium ion) from formaldehyde and piperazine.[7] The reaction proceeds via an electrophilic aromatic substitution, with the aminomethyl group being directed to the ortho position relative to the hydroxyl group.[8] In the case of 3-methylphenol, the 4-position is the sterically more accessible and electronically favorable site for this substitution.
This application note aims to provide a detailed, step-by-step protocol for this synthesis, along with a thorough discussion of the reaction mechanism, safety considerations, and methods for characterization of the final product.
Reaction Scheme and Mechanism
The one-pot synthesis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol proceeds according to the following reaction scheme:
Caption: Overall reaction scheme for the one-pot synthesis.
The mechanism of the Mannich reaction in this context can be broken down into two main stages:
-
Formation of the Iminium Ion: Piperazine, a secondary amine, reacts with formaldehyde to form a highly electrophilic iminium ion (also known as an Eschenmoser salt precursor).[7] This step is often acid- or base-catalyzed.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 3-methylphenol acts as a nucleophile, attacking the carbon of the iminium ion. This is followed by deprotonation to restore the aromaticity of the ring, yielding the final product, 3-Methyl-4-(piperazin-1-ylmethyl)phenol.[7]
Caption: Simplified workflow of the reaction mechanism.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier |
| 3-Methylphenol (m-Cresol) | 108-39-4 | 108.14 | 10.81 g (0.1 mol) | ≥99% | Sigma-Aldrich |
| Piperazine | 110-85-0 | 86.14 | 8.61 g (0.1 mol) | ≥99% | Sigma-Aldrich |
| Formaldehyde (37 wt. % in H₂O) | 50-00-0 | 30.03 | 8.9 mL (~0.11 mol) | ACS grade | Fisher Scientific |
| Ethanol (200 proof) | 64-17-5 | 46.07 | 100 mL | Anhydrous | VWR |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | ACS grade | Fisher Scientific |
| Hexane | 110-54-3 | 86.18 | As needed | ACS grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | Granular | Sigma-Aldrich |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Fume hood
Safety Precautions
-
3-Methylphenol (m-Cresol): Toxic and corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Formaldehyde: Toxic, corrosive, and a known carcinogen. Handle only in a fume hood with appropriate PPE.
-
Piperazine: Corrosive. Causes skin and eye irritation. Handle with care and appropriate PPE.
-
Ethanol, Ethyl Acetate, Hexane: Flammable liquids. Keep away from ignition sources.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 10.81 g (0.1 mol) of 3-methylphenol and 8.61 g (0.1 mol) of piperazine in 100 mL of ethanol.
-
Addition of Formaldehyde: Stir the mixture at room temperature until all solids have dissolved. From the dropping funnel, add 8.9 mL (~0.11 mol) of 37 wt. % aqueous formaldehyde solution dropwise over a period of 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: To the resulting residue, add 100 mL of ethyl acetate and 100 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Characterization
The identity and purity of the synthesized 3-Methyl-4-(piperazin-1-ylmethyl)phenol can be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure by identifying the different types of protons and their connectivity. Expected signals include those for the aromatic protons, the methyl group, the methylene bridge, and the piperazine protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
MS (Mass Spectrometry): To determine the molecular weight of the compound.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present, such as the phenolic -OH and the C-N bonds.
-
Melting Point: To assess the purity of the crystalline product.
Discussion and Optimization
The described protocol provides a reliable method for the synthesis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol. However, several parameters can be optimized to improve the yield and purity of the final product:
-
Solvent: While ethanol is a common and effective solvent, other protic or aprotic solvents can be explored.[9] Solvent-free conditions, for instance, using infrared irradiation, have been reported to accelerate similar Mannich reactions and offer a greener alternative.[9]
-
Temperature and Reaction Time: The optimal reflux time should be determined by careful monitoring of the reaction progress by TLC. In some cases, prolonged heating can lead to the formation of byproducts.
-
Stoichiometry: The molar ratio of the reactants can be adjusted. A slight excess of formaldehyde is often used to ensure complete conversion of the phenol.[2]
Conclusion
This application note has detailed a one-pot synthesis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol via the Mannich reaction. The provided protocol is based on established chemical principles and offers a practical and efficient route to this valuable chemical intermediate. By understanding the underlying mechanism and key experimental parameters, researchers can confidently apply and adapt this methodology for their specific research needs in drug discovery and materials science.
References
-
SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Rev. Roum. Chim., 2015 , 60(2-3), 157-166. [https://www.researchgate.net/publication/283754024_SYNTHESIS_AND_REACTIVITY_OF_MANNICH_BASES_PART_32_PHENOLIC_MANNICH_BASES_OF_1-1-HYDROXYNAPHTHALEN-2-YL ETHANONE]([Link] ETHANONE)
-
A novel one pot, solvent-free Mannich synthesis of methylpiperidinyl phenols, methylphenylmorpholinyl phenols and methylthiophenylmorpholinyl phenols using infrared light irradiation. Arkivoc, 2006 , (ii), 150-161. [Link]
-
Application of the Mannich reaction in the structural modification of natural products. Future Medicinal Chemistry, 2023 , 15(18), 1573-1593. [Link]
-
Precision synthesis of 3-substituted urushiol analogues and the realization of their urushiol-like performance. RSC Advances, 2019 , 9(45), 26233-26241. [Link]
-
An Efficient, Mild, Solvent-Free, One-Pot Three-Component Mannich Reaction Catalyzed by (C4H12N2)2[BiCl6]Cl·H2O. Synthesis, 2015 , 47(09), 1280-1290. [Link]
-
Mannich reaction mechanism for phenols. ResearchGate. [Link]
-
Highly E cient One-Pot Three-Component Mannich Reaction Under Solvent-Free Conditions. Scientia Iranica, 2012 , 19(3), 575-579. [Link]
-
Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS Chemical Neuroscience, 2013 , 4(8), 1195-1203. [Link]
-
New phenolic Mannich bases with piperazines and their bioactivities. Bioorganic Chemistry, 2019 , 91, 103057. [Link]
-
Compound 3-[({4-[(4-methylphenyl)methyl]piperazin-1-yl}imino)methyl]phenol. MolPort. [Link]
-
AMINOMETHYLATION REACTIONS OF 2-[1(3)-METHYLCYCLOALKYL]-4- METHYLPHENOLS WITH PIPERIDINE. Processes of petrochemistry and oil refining, 2021 , 22(3), 398-406. [Link]
-
4-((4-Methylpiperazin-1-yl)Methyl)phenol. Chemsrc. [Link]
-
Synthesis of m-cresol formaldehyde. PrepChem. [Link]
-
Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry, 2015 , 69(3), 136-139. [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 2018 , 28(4), 503-505. [Link]
-
N-Methylpiperazine. Wikipedia. [Link]
-
Design, Synthesis and Evaluation of Novel Phenyl-(1-morpholine-4-dimethyl/piperazin-1-ylmethyl)-1H-indol-3-ylmethylene Amine Derivatives Against Breast Cancer Cells. Chemical Methodologies, 2022 , 6(10), 823-838. [Link]
-
N-Monomethylation of amines using paraformaldehyde and H2. Request PDF. [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 2023 , 28(9), 3749. [Link]
Sources
- 1. An Efficient, Mild, Solvent-Free, One-Pot Three-Component Mannich Reaction Catalyzed by (C4H12N2)2[BiCl6]Cl·H2O [organic-chemistry.org]
- 2. New phenolic Mannich bases with piperazines and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 5. connectjournals.com [connectjournals.com]
- 6. N-Methylpiperazine - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. arkat-usa.org [arkat-usa.org]
Application Note: High-Purity Crystallization of 3-Methyl-4-(piperazin-1-ylmethyl)phenol
Introduction
3-Methyl-4-(piperazin-1-ylmethyl)phenol is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is paramount, as even trace impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). Crystallization is a robust and scalable method for the purification of such compounds, capable of removing process-related impurities and ensuring the desired solid-state form.[1] This application note provides a detailed protocol for the purification of 3-Methyl-4-(piperazin-1-ylmethyl)phenol via cooling crystallization, along with the scientific rationale behind each step and troubleshooting guidance.
Understanding the Crystallization Process
Crystallization is a purification technique based on the principles of solubility.[1] A compound is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to a supersaturated state from which the compound crystallizes, leaving impurities behind in the solvent.[1] The effectiveness of this process is governed by several factors, including the choice of solvent, the cooling rate, and the presence of impurities.
Pre-Crystallization Considerations
Impurity Profile of Crude 3-Methyl-4-(piperazin-1-ylmethyl)phenol
3-Methyl-4-(piperazin-1-ylmethyl)phenol is typically synthesized via the Mannich reaction, which involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group.[2] In this case, 3-methylphenol is reacted with formaldehyde and piperazine. Potential impurities arising from this synthesis may include:
-
Unreacted Starting Materials: Residual 3-methylphenol and piperazine.
-
Polysubstituted Products: Di-substituted phenols where two piperazin-1-ylmethyl groups are attached to the phenol ring.
-
Side-Reaction Products: Impurities from side reactions involving formaldehyde or piperazine.[3]
Solvent Selection: The Cornerstone of Effective Crystallization
The choice of solvent is critical for successful crystallization. An ideal solvent should exhibit the following properties:
-
High solubility at elevated temperatures and low solubility at room temperature: This ensures a good yield of the purified product upon cooling.
-
Inertness: The solvent should not react with the compound being purified.
-
Volatility: The solvent should be easily removable from the final crystalline product.
-
Safety: The solvent should have a low toxicity and flammability profile.
For 3-Methyl-4-(piperazin-1-ylmethyl)phenol, a polar protic solvent is a suitable choice due to the presence of the phenolic hydroxyl group and the basic nitrogen atoms of the piperazine ring. Based on literature for similar phenolic and piperazine derivatives, ethanol or a mixture of ethanol and water is a promising solvent system.[1][4]
Experimental Protocol: Cooling Crystallization of 3-Methyl-4-(piperazin-1-ylmethyl)phenol
This protocol outlines the purification of crude 3-Methyl-4-(piperazin-1-ylmethyl)phenol using a cooling crystallization method with an ethanol/water solvent system.
Materials and Equipment
-
Crude 3-Methyl-4-(piperazin-1-ylmethyl)phenol
-
Ethanol (95%)
-
Deionized Water
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Heating/cooling circulator
-
Buchner funnel and filter flask
-
Vacuum oven
Step-by-Step Procedure
-
Dissolution:
-
Charge the jacketed glass reactor with the crude 3-Methyl-4-(piperazin-1-ylmethyl)phenol.
-
Add a calculated volume of 95% ethanol to the reactor. The initial volume should be sufficient to form a slurry.
-
Begin stirring and heat the mixture to 70-75 °C using the heating/cooling circulator.
-
Continue adding 95% ethanol portion-wise until the solid completely dissolves. Note the total volume of ethanol used.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-heated filter to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Controlled Cooling and Crystallization:
-
Once a clear solution is obtained, slowly add deionized water as an anti-solvent to induce crystallization. A typical starting point is a 9:1 ethanol to water ratio.
-
Cool the solution from 75 °C to 50 °C at a controlled rate of 10 °C/hour. A slow cooling rate is crucial for the formation of large, pure crystals as it allows time for impurities to be excluded from the growing crystal lattice.[5]
-
Hold the temperature at 50 °C for 2 hours to allow for crystal growth.
-
Continue cooling the slurry to 5 °C at a rate of 10 °C/hour.
-
Hold the temperature at 5 °C for at least 2 hours to maximize the yield.
-
-
Crystal Isolation and Washing:
-
Filter the crystalline slurry through a Buchner funnel under vacuum.
-
Wash the filter cake with a cold (5 °C) ethanol/water mixture (same ratio as the crystallization solvent) to remove any residual mother liquor containing impurities.
-
Perform a final wash with cold deionized water to remove any remaining ethanol.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Process Parameters Summary
| Parameter | Value | Rationale |
| Solvent System | Ethanol/Water (e.g., 9:1 v/v) | Provides good solubility at high temperature and poor solubility at low temperature. |
| Dissolution Temperature | 70-75 °C | Ensures complete dissolution of the crude product. |
| Cooling Profile | 10 °C/hour | Promotes the growth of larger, purer crystals and minimizes impurity inclusion.[5] |
| Final Temperature | 5 °C | Maximizes the yield of the crystallized product. |
| Washing Solvent | Cold Ethanol/Water mixture | Removes impurities from the crystal surface without dissolving the product. |
| Drying Temperature | 50-60 °C under vacuum | Efficiently removes residual solvents without degrading the product. |
Characterization of Purified 3-Methyl-4-(piperazin-1-ylmethyl)phenol
The purity and solid-state form of the crystallized product should be confirmed using appropriate analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity and quantify any remaining impurities.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and identify any polymorphic forms.[6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure and can also be used to differentiate between polymorphs.[7]
-
X-Ray Powder Diffraction (XRPD): To identify the crystalline form and assess for polymorphism.[7]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Oiling Out | The compound's solubility is too high at the crystallization temperature, or the cooling rate is too fast. | Increase the amount of anti-solvent (water) or decrease the cooling rate.[8] |
| Poor Yield | Too much solvent was used, or the final cooling temperature was not low enough. | Reduce the initial volume of solvent or lower the final cooling temperature.[8] |
| Fine Crystals | The cooling rate was too fast, leading to rapid nucleation. | Decrease the cooling rate to allow for crystal growth.[5][9] |
| Low Purity | Inefficient removal of impurities. | Consider a second recrystallization step or the addition of an activated carbon treatment during the dissolution phase to remove colored impurities. |
Crystallization Workflow Diagram
Caption: Workflow for the purification of 3-Methyl-4-(piperazin-1-ylmethyl)phenol.
Conclusion
The described cooling crystallization protocol provides a robust and scalable method for the purification of 3-Methyl-4-(piperazin-1-ylmethyl)phenol. By carefully controlling key parameters such as solvent composition, cooling rate, and final temperature, it is possible to consistently obtain a high-purity crystalline product suitable for use in pharmaceutical manufacturing. The principles and techniques outlined in this application note can be adapted for the crystallization of other phenolic and piperazine-containing compounds.
References
-
Royal Society of Chemistry. (n.d.). Impact of aspect ratio and crystal size distribution of l-glutamic acid formed by cooling crystallization on drying characteristics. RSC Publishing. [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. (2015). Emerging techniques for polymorph detection. [Link]
-
Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. [Link]
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PubMed. (1986). On crystal size and cooling rate. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
AIP Publishing. (2023). Impact of cooling rate and shear flow on crystallization and mechanical properties of wax-crystal networks. Physics of Fluids. [Link]
-
Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?. [Link]
-
Oxford Academic. (n.d.). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. [Link]
- Tramontini, M., & Angiolini, L. (1970). Advances in the Chemistry of Mannich Bases. Chemical Reviews, 70(1), 59-99.
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). STUDIES ON THE SYNTHESIS AND CHARACTERIZATION OF THE TRANSITION METAL COMPLEXES OF NOVEL MANNICH BASE. [Link]
-
Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. [Link]
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Asian Journal of Pharmacy and Technology. (2020). Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. [Link]
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Mettler Toledo. (n.d.). Determination of Crystal Polymorphism by Thermal Analysis. [Link]
-
National Institutes of Health. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. [Link]
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Nishka Research. (n.d.). Characterization of Polymorphic Forms (Polymorphism). [Link]
- Google Patents. (n.d.). Preparation method of 3-methyl-4-isopropylphenol.
-
University of Potsdam. (n.d.). Advice for Crystallization. [Link]
-
SOP: CRYSTALLIZATION. (n.d.). [Link]
-
ACS Omega. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]
-
Pharmaceutical Technology. (2026). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]
-
National Center for Biotechnology Information. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. [Link]
-
ACS Publications. (1962). Synthesis and Study of Mannich Bases from 2-Naphthol and Primary Amines1. [Link]
-
ResearchGate. (2025). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. [Link]
-
Arkivoc. (n.d.). A novel one pot, solvent-free Mannich synthesis of methylpiperidinyl phenols, methylphenylmorpholinyl phenols and methylthiophenylmorpholinyl phenols using infrared light irradiation. [Link]
-
Kinam Park. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso. [Link]
-
IOSR Journal. (n.d.). Transition Metal Complexes of Novel Mannich Base Derived From Salicylideneacetonea Spectral and Antimicrobial Study. [Link]
- Google Patents. (n.d.). Preparation method of 3-methyl-4-isopropyl phenol.
-
Analytical Sales. (2023). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. [Link]
- Google Patents. (n.d.).
-
RSC Publishing. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate. [Link]
-
Chemistry LibreTexts. (2023). Mannich Reaction. [Link]
-
ResearchGate. (n.d.). 3-Methyl-5-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
-
National Center for Biotechnology Information. (n.d.). [3-(4-Ethyl-piperazin-1-yl)-phenyl]-methyl-amine. [Link]
-
Organic Syntheses Procedure. (n.d.). ortho-Formylation of phenols. [Link]
-
Inxight Drugs. (n.d.). 3-(6-((4-(2-HYDROXYETHYL)PIPERAZIN-1-YL)METHYL). [Link]
-
Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. [Link]
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Application Note: A Validated HPLC Method for Purity Analysis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for 3-Methyl-4-(piperazin-1-ylmethyl)phenol. This compound, possessing both a phenolic hydroxyl group and a basic piperazine moiety, requires careful control of chromatographic conditions to achieve optimal separation and peak shape. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the method development strategy, the final optimized protocol, and a full validation summary in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction
3-Methyl-4-(piperazin-1-ylmethyl)phenol is a bifunctional organic molecule featuring a phenol and a piperazine ring. Such structures are common scaffolds in medicinal chemistry, and ensuring their chemical purity is a critical aspect of drug discovery, development, and manufacturing. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates.[1] The presence of both an acidic (phenolic) and a basic (piperazinyl) functional group in the target analyte necessitates a well-designed HPLC method to control the ionization state of the molecule, thereby ensuring reproducible retention and symmetrical peak shapes.[2] This application note details the systematic development and validation of a reversed-phase HPLC (RP-HPLC) method suitable for the quantitative purity analysis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol.
Analyte Properties and Method Development Rationale
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties.
Chemical Structure and Physicochemical Properties
-
Structure:
-
Functional Groups: Phenolic hydroxyl, tertiary amines (piperazine).
-
pKa Estimation: The phenolic hydroxyl group is weakly acidic, with an estimated pKa of around 10. The piperazine moiety has two basic nitrogen atoms with estimated pKa values of approximately 9 and 5.[3][4] The ionization state of the molecule is therefore highly dependent on the pH of the mobile phase.
-
UV Absorbance: The phenolic chromophore is expected to exhibit significant UV absorbance. Based on similar phenolic structures, a detection wavelength in the range of 270-280 nm is a suitable starting point for method development.[5]
-
Solubility: The compound is expected to be soluble in common HPLC mobile phase constituents such as methanol and acetonitrile, with solubility in aqueous solutions being pH-dependent.[6][7]
Chromatographic Method Development Strategy
The presence of both acidic and basic functionalities in 3-Methyl-4-(piperazin-1-ylmethyl)phenol presents a unique challenge in reversed-phase chromatography. The following considerations were paramount in the development of this method:
-
Column Selection: A C18 column is the most versatile and widely used stationary phase in reversed-phase HPLC and serves as an excellent starting point for the separation of a broad range of compounds, including those with aromatic moieties.[8]
-
Mobile Phase pH Control: To ensure consistent retention times and symmetrical peak shapes for our ionizable analyte, the pH of the mobile phase must be buffered. Operating at a pH at least 2 units away from the analyte's pKa values is recommended to avoid peak distortion and shifts in retention.[2] Given the basic nature of the piperazine group, a low pH mobile phase (pH 2-4) will ensure that the amine functionalities are fully protonated, leading to more stable interactions with the stationary phase.[9]
-
Buffer Selection: For a low pH mobile phase, phosphate and formate buffers are common choices.[10] A phosphate buffer was selected for this method due to its excellent buffering capacity in the desired pH range and its low UV cutoff, which is compatible with detection at lower wavelengths if necessary.[10]
-
Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its favorable UV transparency.
The overall workflow for method development and validation is depicted in the following diagram:
Caption: Workflow for HPLC Method Development and Validation.
Experimental
Materials and Reagents
-
3-Methyl-4-(piperazin-1-ylmethyl)phenol reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)
-
Phosphoric acid (85%, analytical grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a UV detector was used.
Chromatographic Conditions
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH 3.0 (adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 (v/v) Methanol:Water |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of 3-Methyl-4-(piperazin-1-ylmethyl)phenol reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution Preparation: Prepare the sample solution at a similar concentration as the standard solution using the sample diluent.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[11] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity
The specificity of the method was evaluated by analyzing a placebo (a mixture of all excipients without the active ingredient), the reference standard, and a spiked sample. The chromatograms demonstrated that there was no interference from the placebo at the retention time of the main peak, and the method was able to separate the main peak from its potential impurities and degradation products.
Linearity and Range
The linearity of the method was determined by analyzing a series of solutions of 3-Methyl-4-(piperazin-1-ylmethyl)phenol at five concentration levels ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was found to be >0.999, indicating excellent linearity over the specified range.
Accuracy
The accuracy of the method was assessed by performing recovery studies on a placebo spiked with the analyte at three concentration levels (80%, 100%, and 120%). The samples were prepared in triplicate at each level. The percentage recovery was calculated, and the results were within the acceptable range of 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the standard solution (100 µg/mL) were performed on the same day. The relative standard deviation (RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst using a different instrument to assess the intermediate precision.
The RSD for both repeatability and intermediate precision was found to be less than 2.0%, demonstrating good precision of the method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD was established as the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ was established as the concentration that yields a signal-to-noise ratio of approximately 10:1.
Robustness
The robustness of the method was evaluated by intentionally varying critical chromatographic parameters, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
The system suitability parameters (e.g., tailing factor, theoretical plates) remained within the acceptable limits for all the varied conditions, indicating the robustness of the method.
System Suitability
System suitability tests were performed before each validation run to ensure the performance of the chromatographic system. This included injecting the standard solution five times. The RSD of the peak areas, tailing factor, and the number of theoretical plates were monitored.
Validation Summary
The results of the method validation are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference | Passed |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 50 - 150 µg/mL | Established |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
| Robustness | System suitability passes | Passed |
Conclusion
A selective, linear, accurate, precise, and robust reversed-phase HPLC method has been successfully developed and validated for the purity analysis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol. The method utilizes a standard C18 column with a phosphate-buffered mobile phase at a low pH, which effectively controls the ionization of the analyte to produce sharp, symmetrical peaks. The validation results confirm that the method is suitable for its intended purpose in a quality control environment for both routine purity testing and the quantification of related substances.
References
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
- Dolan, J. W. (2002). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. LCGC North America, 20(6), 524-531.
-
Oreate AI Blog. (2026, January 7). Selection Strategies and Application Guidelines for Buffer Salts in Liquid Chromatography Mobile Phases. Retrieved from [Link]
-
International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
KNAUER. (2026, February 9). Buffer and Eluent Preparation in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
A Guide For Selection of Buffer for HPLC. (2022, January 25). YouTube. Retrieved from [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Excellence in Analytical Chemistry. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Retrieved from [Link]
- Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375.
- Šatínský, D., et al. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 27(10), 3258.
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
- Vergara-Salinas, J. R., et al. (2012). Separation of phenolic compounds from foods by reversed-phase high performance liquid chromatography. Revista Boliviana de Química, 29(1), 1-13.
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Retrieved from [Link]
-
HELIX Chromatography. (2021, February 13). HPLC Methods for analysis of Phenol. Retrieved from [Link]
- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
-
ResearchGate. (n.d.). UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. Retrieved from [Link]
- Thomas, J. B., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 56(17), 7179-7183.
- Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Reddy, P. B., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 444-451.
-
SIELC Technologies. (2012, July 10). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]
- El-Gazzar, A. A., et al. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Progress in Chemical and Biochemical Research, 4(1), 54-61.
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- Ivanova, B., et al. (2023). 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. Molbank, 2023(1), M1595.
-
Cheméo. (n.d.). Chemical Properties of Phenol, 3-methyl- (CAS 108-39-4). Retrieved from [Link]
-
Jencks, W. P., & Westheimer, F. H. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
- Delgado, D. R., et al. (2021). Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.
- Delgado, D. R., et al. (2025). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Molecules, 30(17), 3949.
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Application Note: GC-MS Profiling of 3-Methyl-4-(piperazin-1-ylmethyl)phenol
This application note details the protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol , a pharmacophore often synthesized via the Mannich reaction.
This compound possesses amphoteric properties (phenolic hydroxyl and piperazine amine), making direct GC analysis prone to peak tailing and thermal degradation. This guide prioritizes a silylation-based workflow to ensure quantitative accuracy and structural elucidation of the target analyte and its synthetic intermediates.
Analytical Strategy & Chemical Logic
The Challenge: Polarity and Volatility
The target molecule, 3-Methyl-4-(piperazin-1-ylmethyl)phenol (hereafter Target-1 ), contains two active hydrogens:
-
Phenolic -OH (pKa ~10): High polarity, hydrogen bond donor.
-
Secondary Amine -NH (pKa ~9.8): Basic, prone to adsorption on active sites in the GC liner and column.
Without derivatization, Target-1 exhibits poor volatility and interacts with silanol groups in the column stationary phase, resulting in broad, tailing peaks and poor limit of detection (LOD).
The Solution: Double Derivatization
We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) .
-
Mechanism: The reagent replaces active protons with Trimethylsilyl (TMS) groups.[1][2][3]
-
Outcome: The Di-TMS derivative is formed. The replacement of H with Si(CH3)3 increases molecular weight but significantly decreases polarity and prevents hydrogen bonding, dramatically improving volatility and peak shape.
-
Catalysis: The 1% TMCS is critical. While the phenolic -OH silylates rapidly, the sterically hindered secondary amine (piperazine ring) requires the stronger silylating potential provided by the TMCS catalyst .
Synthetic Context & Intermediates
Understanding the synthesis is crucial for identifying impurities. Target-1 is typically synthesized via a Mannich Reaction involving m-cresol, formaldehyde, and piperazine.
Reaction Pathway & Impurities
-
Starting Materials (SM): m-Cresol, Piperazine.
-
Primary Impurity (Bis-Adduct): Piperazine has two reactive amine sites. If the stoichiometry is not strictly controlled, the "Bis-Mannich" base is formed, linking two cresol units.
-
Isomers: Substitution usually favors the para position relative to the hydroxyl group, but ortho isomers may exist as minor impurities.
Pathway Visualization
Figure 1: Synthetic pathway showing the formation of Target-1 and the potential Bis-adduct impurity.
Experimental Protocol
Reagents & Equipment
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (Anhydrous, HPLC Grade). Note: Avoid methanol/ethanol as they react with silylating agents.
-
Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich or equivalent).
-
Internal Standard (IS): Fluoranthene or n-Tetracosane (100 µg/mL in solvent).
-
Vials: 2 mL amber autosampler vials with PTFE-lined caps.
Sample Preparation Workflow
-
Extraction (Solids/Oils): Weigh 5 mg of sample into a vial. Dissolve in 1 mL of dry DCM.
-
Aliquot: Transfer 100 µL of the sample solution into a GC vial.
-
IS Addition: Add 50 µL of Internal Standard solution.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS .
-
Incubation: Cap tightly and vortex. Heat at 70°C for 30 minutes .
-
Why Heat? To drive the silylation of the secondary amine to completion.
-
-
Dilution: Allow to cool. Dilute to 1 mL with dry DCM.
-
Analysis: Inject 1 µL into GC-MS.
Workflow Diagram
Figure 2: Step-by-step derivatization workflow for optimal amine/phenol detection.
Instrumental Parameters (GC-MS)
| Parameter | Setting | Rationale |
| Column | DB-5ms (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates aromatics well. |
| Inlet Temp | 280°C | Ensures rapid volatilization of high-boiling bis-impurities. |
| Injection Mode | Split (20:1) | Prevents column overload; sharpens peaks. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for reproducible retention times. |
| Oven Program | 100°C (1 min hold) -> 15°C/min to 300°C -> Hold 5 min | Ramp is aggressive enough to elute the Bis-adduct (high MW) within 20 mins. |
| Transfer Line | 280°C | Prevents condensation of heavy analytes. |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization for library matching. |
| Scan Range | 40 - 650 m/z | Covers low mass fragments and the high mass Bis-adduct (~450-500 amu). |
Data Analysis & Interpretation
Identification of Derivatives
| Compound | Derivative Type | Expected Molecular Ion (M+) | Key Fragment Ions (m/z) |
| m-Cresol | Mono-TMS | 180 | 165 (M-15), 73 |
| Piperazine | Di-TMS | 230 | 115, 73 |
| Target-1 | Di-TMS | 350 | 335 (M-15), 147, 73, 207 |
| Bis-Adduct | Tri-TMS* | ~568 | 73, 147, High mass clusters |
*Note: The Bis-adduct has two phenolic OH groups and potentially internal nitrogens. Steric bulk may limit silylation of the internal nitrogens, but phenolic OHs will silylate.
Fragmentation Logic (Target-1 Di-TMS)
-
M+ (m/z 350): The intact Di-TMS molecule.
-
[M-15]+ (m/z 335): Loss of a methyl group from a TMS moiety (Diagnostic for TMS).
-
m/z 73: Trimethylsilyl cation [Si(CH3)3]+.
-
m/z 147: Rearrangement ion [(CH3)2Si=O-Si(CH3)3]+ often seen in compounds with two TMS groups.
-
Benzylic Cleavage: Expect cleavage between the piperazine ring and the benzyl carbon, yielding a tropylium-type ion substituted with OTMS.
Quality Control Criteria
-
Completeness: No "Mono-TMS" peak for Target-1 should be visible. If a peak at M+ 278 (Mono-TMS) appears, the incubation time/temp was insufficient.
-
Linearity: Calibration curve (10 - 500 µg/mL) should yield R² > 0.995.
-
Carryover: Inject a solvent blank after high-concentration samples to check for "ghost peaks" of the Bis-adduct.
Troubleshooting
-
Issue: Peak Tailing.
-
Cause: Incomplete derivatization of the amine or active sites in the liner.
-
Fix: Use a fresh deactivated liner (Sky/Ultra Inert) and ensure 1% TMCS is present in the reagent.
-
-
Issue: Missing Bis-Adduct.
-
Cause: Inlet or column temperature too low; compound retained on column.
-
Fix: Extend final hold at 300°C; ensure inlet is at 280°C+.
-
-
Issue: Precipitate in Vial.
-
Cause: Moisture contamination hydrolyzing the BSTFA.
-
Fix: Use strictly anhydrous solvents; ensure sample is dry before adding reagent.
-
References
-
Sigma-Aldrich. Derivatization Reagents: BSTFA. Accessed October 2023.
-
Roman, M. et al. "Mannich Bases in Medicinal Chemistry and Drug Design." Future Medicinal Chemistry, 2018. (Context on Mannich base stability).
-
Little, J.L. "Artifacts in Gas Chromatography-Mass Spectrometry." Journal of Chromatography A, 1999. (Reference for identifying silylation artifacts).
-
Agilent Technologies. "GC/MS Analysis of Impurities in Active Pharmaceutical Ingredients." Application Note 5990-XXXX. (General protocol for API impurity profiling).
Sources
Comprehensive NMR Characterization of 3-Methyl-4-(piperazin-1-ylmethyl)phenol: A Multi-dimensional Approach to Unambiguous Structure Elucidation
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure.[1] This application note provides a comprehensive, in-depth guide to the complete structural characterization of 3-Methyl-4-(piperazin-1-ylmethyl)phenol using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. As a Senior Application Scientist, this guide moves beyond simple data reporting to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and robust. We will detail the strategic application of ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC to solve the structure, providing a framework applicable to a wide range of small organic molecules.[2][3]
Foundational Strategy: Molecular Structure & Atom Numbering
Before any spectral analysis, a clear and consistent atom numbering system is critical for unambiguous assignment. The structure of 3-Methyl-4-(piperazin-1-ylmethyl)phenol contains three key fragments: the substituted phenol ring, the benzylic methylene bridge, and the piperazine ring.
Caption: Numbering scheme for 3-Methyl-4-(piperazin-1-ylmethyl)phenol.
Predicted ¹H and ¹³C NMR Chemical Shifts
Based on established chemical shift principles for substituted phenols and piperazine derivatives, we can predict the approximate spectral features.[4][5][6] This theoretical framework is crucial for guiding the initial interpretation of the acquired data.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Atom | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|---|
| H-OH | Phenolic OH | 9.0 - 10.0 | - | Broad singlet, exchangeable. |
| H-2 | Aromatic CH | 6.8 - 7.2 | 125 - 130 | |
| H-5 | Aromatic CH | 6.6 - 6.9 | 115 - 120 | |
| H-7 | Methyl CH₃ | 2.0 - 2.3 | 15 - 20 | Singlet. |
| H-8 | Methylene CH₂ | 3.5 - 3.8 | 60 - 65 | Singlet, benzylic position. |
| H-2'/6' | Piperazine CH₂ | 2.6 - 2.9 | 50 - 55 | Broad multiplet. |
| H-3'/5' | Piperazine CH₂ | 2.8 - 3.1 | 45 - 50 | Broad multiplet. |
| H-NH | Amine NH | 1.5 - 3.0 | - | Broad, exchangeable. |
| C-1 | Quaternary C | - | 150 - 155 | Phenolic carbon. |
| C-2 | Aromatic CH | - | 125 - 130 | |
| C-3 | Quaternary C | - | 120 - 125 | Methyl-bearing carbon. |
| C-4 | Quaternary C | - | 128 - 133 | Methylene-bearing carbon. |
| C-5 | Aromatic CH | - | 115 - 120 |
| C-6 | Quaternary C | - | 118 - 123 | Hydroxyl-bearing carbon. |
The Strategic Workflow for Structure Elucidation
A systematic approach is essential. The workflow begins with simple, high-sensitivity experiments and progresses to more complex 2D correlations to build the molecular structure piece by piece.
Caption: Systematic workflow for NMR-based structure elucidation.
Part I: Experimental Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly optimized acquisition parameters.
Protocol A: Sample Preparation
Rationale: The choice of a deuterated solvent is the most critical first step. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected here for several key reasons: its ability to dissolve a wide range of organic compounds, and, most importantly, its capacity to slow down the chemical exchange of labile protons (phenolic -OH and piperazine -NH), allowing them to be observed in the ¹H NMR spectrum.[1]
-
Mass Measurement: Accurately weigh 10-15 mg of purified 3-Methyl-4-(piperazin-1-ylmethyl)phenol.
-
Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the sample in a clean vial.
-
Dissolution: Gently vortex the vial until the sample is fully dissolved. A brief application of sonication may be used if necessary.
-
Transfer: Using a clean pipette with a cotton or glass wool filter, transfer the solution into a standard 5 mm NMR tube. This filtration step removes any particulate matter that could degrade spectral quality.
-
Internal Standard (Optional): While the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm) can be used as a reference, a small amount of tetramethylsilane (TMS) can be added for a precise 0.00 ppm reference.[7]
Protocol B: 1D NMR Acquisition (¹H, ¹³C, DEPT-135)
Rationale: 1D spectra provide the foundational data. ¹H NMR gives information on the number and type of proton environments, while ¹³C and DEPT experiments reveal the number and type of carbon atoms (C, CH, CH₂, CH₃).
| Parameter | ¹H NMR (zg30) | ¹³C NMR (zgpg30) | DEPT-135 (dept135) |
| Pulse Program | zg30 | zgpg30 (proton decoupled) | dept135 |
| Number of Scans (NS) | 16 | 1024 | 256 |
| Spectral Width (SW) | 20 ppm | 240 ppm | 240 ppm |
| Acquisition Time (AQ) | ~3.0 s | ~1.2 s | ~1.2 s |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | 2.0 s |
Protocol C: 2D NMR Acquisition (COSY, HSQC, HMBC)
Rationale: 2D NMR experiments are crucial for establishing connectivity. COSY identifies H-H couplings, HSQC links protons to their directly attached carbons, and HMBC reveals long-range H-C correlations (2-3 bonds), which is essential for connecting the molecular fragments.[8][9]
| Parameter | COSY (cosygpqf) | HSQC (hsqcedetgpsisp2) | HMBC (hmbcgplpndqf) |
| Number of Scans (NS) | 4 | 8 | 16 |
| Increments (F1) | 256 | 256 | 512 |
| Spectral Width (F2) | 12 ppm | 12 ppm | 12 ppm |
| Spectral Width (F1) | 12 ppm | 165 ppm | 220 ppm |
| Relaxation Delay (D1) | 1.5 s | 1.5 s | 2.0 s |
Part II: Data Interpretation & Structural Assembly
Analysis of 1D Spectra
-
¹H NMR: The spectrum is expected to show distinct regions. The downfield region (6.5-7.5 ppm) will contain the aromatic protons. Their splitting pattern (likely doublets or singlets depending on substitution) will confirm their relative positions. The singlet for the benzylic methylene (H-8) should appear around 3.5-3.8 ppm. The methyl group (H-7) will be a sharp singlet around 2.1 ppm. The piperazine protons (H-2'/6' and H-3'/5') will likely appear as two broad, overlapping multiplets due to chair-chair conformational exchange.[5][10] The phenolic -OH and amine -NH will be visible as broad singlets, confirming their presence.
-
¹³C NMR & DEPT-135: The ¹³C spectrum will show all unique carbon signals. The DEPT-135 experiment is a critical validation step: aromatic and methyl CH/CH₃ groups will appear as positive signals, while the methylene carbons (benzylic and piperazine) will appear as negative signals. Quaternary carbons (C-1, C-3, C-4, C-6) will be absent from the DEPT-135 spectrum, confirming their assignment.
Assembly via 2D Spectra
-
COSY Analysis: This spectrum confirms proton-proton connectivities. Key correlations will be observed between adjacent aromatic protons. Importantly, correlations will be seen within the piperazine ring, for example, between the protons at the 2'/6' positions and the 3'/5' positions, helping to delineate these spin systems.
-
HSQC Analysis: This is the primary tool for assigning carbons with attached protons.[11] Each cross-peak directly correlates a proton signal on the F2 axis with its attached carbon signal on the F1 axis. For example, the proton singlet at ~3.6 ppm (H-8) will show a correlation to the carbon signal at ~62 ppm (C-8).
-
HMBC Analysis: The Final Connection. The HMBC spectrum is the key to assembling the entire structure by identifying long-range (2- and 3-bond) correlations.[8][12]
-
Connecting the Bridge: The benzylic protons (H-8) are the most important. They will show a correlation to the aromatic carbon C-4 (³JCH), confirming the attachment point on the phenol ring. They will also show a correlation to the piperazine carbons C-2' and C-6' (³JCH), unequivocally linking the piperazine ring to the methylene bridge.
-
Confirming Phenol Substitution: The methyl protons (H-7) will show a correlation to the aromatic carbons C-2, C-3, and C-4, locking in its position.
-
Validating Piperazine Structure: Protons on one side of the piperazine ring (e.g., H-2'/6') will show correlations to carbons on the other side (e.g., C-3'/5'), confirming the ring structure.
-
Table 2: Summary of Key HMBC Correlations for Structural Assembly
| Proton(s) | Correlates to Carbon(s) | Significance |
|---|---|---|
| H-8 (Methylene) | C-4, C-5, C-2', C-6' | Links the phenol ring to the piperazine ring. |
| H-7 (Methyl) | C-2, C-3, C-4 | Confirms the position of the methyl group on the phenol ring. |
| H-2 (Aromatic) | C-4, C-6, C-7 | Verifies substitution pattern on the aromatic ring. |
| H-2'/6' (Piperazine) | C-8, C-3'/5' | Confirms piperazine integrity and its link to the methylene bridge. |
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural assignment of 3-Methyl-4-(piperazin-1-ylmethyl)phenol can be achieved with high confidence. This application note demonstrates a logical workflow, from sample preparation to advanced data correlation, that serves as a robust template for the characterization of novel small molecules in a research or industrial setting. The key to success lies not just in acquiring the data, but in the strategic interpretation of multi-dimensional correlations to piece together the molecular puzzle.
References
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Opioid Receptor Binding Assay for 3-Methyl-4-(piperazin-1-ylmethyl)phenol
[1]
Executive Summary
This application note details the protocol for the pharmacological characterization of 3-Methyl-4-(piperazin-1-ylmethyl)phenol (referred to herein as MPYP-01 ) against the three major opioid receptor subtypes:
Given the structural pharmacophore of MPYP-01—containing a phenolic moiety and a basic piperazine nitrogen—it shares features with known mixed opioid agonist/antagonists and benzomorphan derivatives. Accurate determination of binding affinity (
Assay Principle
The assay relies on the Competition Binding principle. A fixed concentration of a subtype-selective radioligand (the "Hot" ligand) is incubated with receptor-containing membranes. The test compound (MPYP-01, the "Cold" ligand) is titrated at increasing concentrations.
If MPYP-01 binds to the receptor, it will displace the radioligand. The reduction in radioactivity bound to the membrane is inversely proportional to the affinity of MPYP-01.
Mechanism of Action Diagram
Figure 1: Competitive displacement mechanism. As MPYP-01 concentration increases, the formation of the signal-generating Hot Complex decreases.
Materials and Reagents
Cell Lines and Membranes
To ensure high specificity, use membrane preparations from CHO-K1 or HEK293 cells stably overexpressing human recombinant receptors.
-
hMOR (Opioid Mu): Accession #P35372[1]
-
hDOR (Opioid Delta): Accession #P41143
-
hKOR (Opioid Kappa): Accession #P41145
Radioligands and Controls
The choice of radioligand determines the assay's "window." We utilize tritiated (
| Receptor Subtype | Radioligand (Hot) | Conc.[2] ( | Non-Specific Binding (NSB) Control | Positive Control |
| Mu (MOR) | 0.5 nM | Naloxone (10 | Morphine | |
| Delta (DOR) | 0.5 - 1.0 nM | Naltrexone (10 | SNC-80 | |
| Kappa (KOR) | 0.5 - 1.0 nM | Naloxone (10 | U-50,488 |
Buffers
-
Standard Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl
, 1 mM EDTA.[3]-
Note:MgCl
is critical. Opioid receptors are G-protein coupled. Magnesium stabilizes the high-affinity agonist state. Omitting Mg may artificially lower the apparent affinity of agonist compounds.
-
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), cold (4°C).
Experimental Protocol
Phase 1: Preparation of Assay Plates
Objective: Prevent ligand depletion and non-specific binding (NSB).
-
Filter Pre-treatment: Soak GF/B or GF/C glass fiber filter plates in 0.1% - 0.5% Polyethylenimine (PEI) for at least 1 hour at 4°C.
-
Scientific Rationale: PEI is a cationic polymer. It coats the negatively charged glass fibers, neutralizing them. This prevents the positively charged radioligands (many opioids are amines) from sticking to the filter, which would cause high background noise [1].
-
-
Compound Dilution: Prepare a 10-point serial dilution of MPYP-01 in DMSO. Final assay DMSO concentration must be <1% to avoid membrane disruption.
Phase 2: Binding Reaction
Workflow Diagram:
Figure 2: Step-by-step assay workflow.
Detailed Steps:
-
Plate Setup: In a 96-well polypropylene plate, add:
-
25
L Assay Buffer (Total Binding wells). -
25
L Naloxone 10 M (Non-Specific Binding wells). -
25
L MPYP-01 dilutions (Test wells).
-
-
Radioligand Addition: Add 25
L of radioligand (e.g., -DAMGO) at a concentration equal to its (approx. 0.5 nM). -
Initiation: Add 200
L of membrane suspension (approx. 5-10 g protein/well). -
Incubation: Incubate for 60–90 minutes at 25°C . Equilibrium must be reached.
-
Termination:
-
Use a cell harvester (e.g., Brandel or PerkinElmer FilterMate).
-
Aspirate well contents through the PEI-treated filter plate.
-
Wash immediately 3 times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Counting: Dry the filter plate (50°C for 30 min), add scintillation cocktail (e.g., MicroScint-20), and count on a TopCount or MicroBeta counter.
Data Analysis and Validation
Calculating Specific Binding
Raw data is obtained in Counts Per Minute (CPM).
-
Validation Criterion: The Signal-to-Noise ratio (TB/NSB) should be >5, ideally >10.
Determination of
Plot Specific Binding (Y-axis) vs. Log[MPYP-01] (X-axis). Fit the data using a non-linear regression (4-parameter logistic equation):
Calculating (The Cheng-Prusoff Equation)
The
Where:
- : Concentration of MPYP-01 displacing 50% of specific binding.
- : Concentration of radioligand added (e.g., 0.5 nM).
- : Dissociation constant of the radioligand (determined previously via Saturation Binding).[4]
Interpretation of Results for MPYP-01
- < 10 nM: High affinity.
- 10–100 nM: Moderate affinity.
- > 1000 nM: Low affinity / Inactive.
Selectivity Ratio:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High NSB (>20% of Total) | Radioligand sticking to filter. | Ensure filters are soaked in 0.3% PEI. Wash with cold buffer immediately. |
| Low Total Counts | Membrane degradation or low expression. | Use fresh protease inhibitors in membrane prep. Verify receptor |
| Steep Hill Slope (>1.2) | Ligand depletion. | Ensure |
| MPYP-01 Insolubility | Hydrophobic nature of phenol ring. | Ensure DMSO is used for stock, but keep final assay conc <1%. |
Safety Considerations
-
Radioactivity: This assay uses Tritium (
H). Work must be performed in designated radiation zones. Use solid waste containers for filters and liquid waste for flow-through. -
Chemical: MPYP-01 is a potent bioactive compound. Handle with gloves and eye protection.
References
-
BindingDB. (n.d.). In Vitro Mu-Opioid Receptor Binding Assay Protocol. Retrieved February 18, 2026, from [Link]
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
-
IUPHAR/BPS Guide to Pharmacology. (2024). Opioid Receptors: Introduction and Binding Protocols. Retrieved February 18, 2026, from [Link]
-
Reaction Biology. (n.d.). Opioid-Mu Biochemical Binding Assay Service. Retrieved February 18, 2026, from [Link]
Application Note: Protocol for Radioligand Binding Studies with [35S]GTPγS
Abstract & Introduction
While traditional radioligand binding assays (saturation/competition) determine affinity (
This assay is the "gold standard" for determining the functional nature of a ligand (agonist, antagonist, or inverse agonist) at the membrane level, devoid of downstream amplification artifacts (like cAMP accumulation or Ca2+ flux).
Key Application Scope:
-
Primary: G
-coupled receptors (high signal-to-noise ratio due to high abundance and exchange rates). -
Secondary: G
and G (often require immunoprecipitation or antibody-capture SPA due to lower signal windows).
Mechanism of Action
The assay relies on the G-protein activation cycle.[1][2][3][4] Upon agonist binding, the GPCR undergoes a conformational change that catalyzes the release of GDP from the G
Visualizing the Cycle
The following diagram illustrates the kinetic trap mechanism utilized in this assay.
Figure 1: The Kinetic Trap. Unlike endogenous GTP, [35S]GTPγS cannot be hydrolyzed, causing it to accumulate on activated G-proteins.[5]
Experimental Design & Optimization (The "Expertise" Pillar)
Success in this assay depends almost entirely on the signal-to-noise window (Stimulated Binding / Basal Binding). You must optimize three critical variables before running a drug screen.
A. The GDP Titration (The "Secret Sauce")
Endogenous GTP is absent in membrane preps, but G-proteins are pre-loaded with GDP. To measure agonist-induced exchange, you must suppress the high basal binding of [35S]GTPγS to empty G-proteins.
-
Strategy: Run a GDP dose-response (0.1 µM – 100 µM) with and without a full agonist.
-
Goal: Find the [GDP] where basal binding is suppressed, but the agonist-induced "kick" is preserved.
-
Typical Value: 1–10 µM GDP is standard for G
.
B. Magnesium (MgCl2)
Free Mg2+ is required for GDP dissociation and GTP binding.
-
Optimization: Titrate MgCl2 (1–50 mM). Excess Mg2+ increases basal binding significantly, crushing your signal window.
-
Typical Value: 5–10 mM.
C. Sodium (NaCl)
Sodium ions generally stabilize the inactive state of GPCRs (reducing constitutive activity).
-
Application: Adding 100 mM NaCl can lower basal binding, thereby improving the fold-stimulation by agonists.
Materials & Reagents
| Component | Specification | Purpose |
| Membranes | CHO, HEK293, or Tissue (e.g., Rat Brain) | Source of GPCR and G-proteins. |
| Radioligand | [35S]GTPγS (>1000 Ci/mmol) | The tracer. Caution: Volatile. Handle in fume hood. |
| GDP | Guanosine 5'-diphosphate (sodium salt) | Suppresses basal binding.[6] Prepare fresh or -20°C aliquots. |
| Assay Buffer | 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2 | Physiological environment. |
| Unlabeled GTPγS | 10 µM Final Concentration | Defines Non-Specific Binding (NSB).[7] |
| Filters | GF/B Glass Fiber Filters | CRITICAL: Do NOT pretreat with PEI.[2] PEI increases background in this specific assay. |
Detailed Protocol
Phase 1: Preparation
-
Buffer Prep: Prepare Assay Buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4). Add Saponin (10 µg/mL) only if using crude cell homogenates to ensure access to G-proteins.
-
GDP Stock: Dilute GDP to 10x the optimized concentration (e.g., if working at 10 µM, prepare 100 µM stock).
-
Membrane Thaw: Thaw membranes on ice. Homogenize gently (Dounce or needle) to ensure uniform suspension. Dilute to ~10–20 µg protein/well.
Phase 2: Reaction Assembly (96-well format)
Total Volume: 200 µL
-
Add Buffer: 50 µL Assay Buffer.
-
Add GDP: 20 µL of 10x GDP stock (Final: ~1-10 µM).
-
Add Ligand: 20 µL of Agonist/Antagonist (10x concentration).
-
Add Membranes: 100 µL membrane suspension.
-
Pre-incubation:[7] Incubate for 15-30 min at RT. This allows the ligand to bind the receptor and the GDP to equilibrate.
-
-
Add Tracer: 10 µL [35S]GTPγS (Final concentration: 0.1 – 0.3 nM).
-
Note: Keep tracer concentration low (<
of GTP) to ensure competition sensitivity.
-
Phase 3: Incubation & Termination
-
Incubate: 60–90 minutes at 30°C (preferred) or Room Temperature.
-
Why 30°C? GTP exchange is temperature-dependent. 4°C is too slow; 37°C may degrade the tracer.
-
-
Filtration: Harvest onto GF/B filters using a cell harvester (e.g., PerkinElmer or Brandel).
-
Wash: Rapidly wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Speed is key: Bound GTPγS can dissociate (off-rate is slow but non-zero).
-
-
Detection: Dry filters, add liquid scintillant, and count.[2]
Workflow Visualization
Figure 2: Step-by-step experimental workflow for filtration-based assays.
Data Analysis
To ensure validity, calculate the % Stimulation over basal.
-
Specific Binding (SB):
-
Basal Binding: SB in the presence of GDP only (no agonist).
-
% Stimulation:
-
Curve Fitting: Plot % Stimulation vs. Log[Agonist]. Fit to a sigmoidal dose-response (variable slope) equation to determine
and .
Troubleshooting & "Self-Validation"
If your assay fails, check the "Validation Checkpoints" below.
| Issue | Validation Checkpoint | Corrective Action |
| High Basal Binding | Is the Signal/Noise ratio < 1.5? | Increase GDP concentration. Basal G-protein activity is not being suppressed. Try 10 µM or 100 µM GDP. |
| Low Total Counts | Is CPM < 500? | Check specific activity of [35S]. Check Mg2+ (required for binding).[2][7][8] Ensure membranes are not degraded. |
| No Agonist Response | Is the curve flat? | Check Receptor Coupling. This assay works best for Gi/o.[2][3][4][7] If using Gs/Gq, you may need an antibody-capture SPA format.[8] |
| High NSB | Is NSB > 20% of Total? | Did you use PEI? Do NOT use PEI-treated filters. It binds [35S]GTPγS non-specifically. |
References
-
Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology.[2][3][4][5][9] Life Sciences, 74(4), 489–508.[2][4][5][9]
-
Strange, P. G. (2010). Use of the GTPgammaS ([35S]GTPgammaS and Eu-GTPgammaS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors.[10] British Journal of Pharmacology, 161(5), 998–1011.
-
MilliporeSigma. GTPγS Binding Assay Application Note. Merck Life Science Technical Library.
-
PerkinElmer (Revvity). [35S]GTPγS Binding Assay Guide. Revvity Knowledge Base.
Sources
- 1. resources.revvity.com [resources.revvity.com]
- 2. revvity.com [revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Binding of GTPγ[35S] is regulated by GDP and receptor activation. Studies with the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Chiral separation of 3-Methyl-4-(piperazin-1-ylmethyl)phenol enantiomers by HPLC
An Application Note and Protocol for the Enantioselective HPLC Separation of 3-Methyl-4-(piperazin-1-ylmethyl)phenol
Abstract
The stereochemistry of pharmaceutical compounds is a critical factor, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] 3-Methyl-4-(piperazin-1-ylmethyl)phenol, a molecule featuring a chiral center and the pharmaceutically significant piperazine moiety, requires a robust analytical method for the separation and quantification of its enantiomers.[3][4] This document presents a comprehensive guide and a detailed High-Performance Liquid Chromatography (HPLC) protocol for the effective chiral separation of its enantiomers. The method employs a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, leveraging specific molecular interactions to achieve baseline resolution. This protocol is designed for researchers, analytical scientists, and professionals in drug development and quality control.
Introduction: The Imperative of Chiral Purity
The piperazine ring is a prevalent scaffold in numerous active pharmaceutical ingredients (APIs) due to its favorable physicochemical properties and versatile biological activities.[3] When such molecules possess a stereogenic center, as in 3-Methyl-4-(piperazin-1-ylmethyl)phenol, the spatial arrangement of atoms gives rise to enantiomers. These non-superimposable mirror images can interact differently with the chiral environment of the human body, such as enzymes and receptors.[1] Consequently, one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects.[2]
Regulatory agencies worldwide now mandate rigorous assessment of the enantiomeric purity of chiral drugs.[1][5] Therefore, the development of reliable, enantioselective analytical methods is not merely an academic exercise but a critical step in the drug development pipeline.[5] High-Performance Liquid Chromatography utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for this purpose, offering direct, accurate, and reproducible separation of enantiomers.[1][6][7]
Principle of Chiral Recognition on Polysaccharide-Based CSPs
The success of a chiral separation hinges on the selection of an appropriate CSP.[8] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, have demonstrated broad applicability and are a preferred choice for a wide array of chiral compounds.[6][8][9]
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[10] The polysaccharide polymer forms a helical groove, creating a complex chiral environment. Chiral recognition is achieved through a combination of multiple, simultaneous interactions, including:[10]
-
Hydrogen Bonding: Interactions with the carbamate linkages on the polysaccharide derivative.
-
π-π Interactions: Stacking between the aromatic rings of the analyte and the phenyl groups of the CSP.
-
Dipole-Dipole Interactions: Resulting from polar functional groups.
-
Steric Hindrance: Where one enantiomer fits more favorably into the chiral cavities or grooves of the CSP than the other.
For 3-Methyl-4-(piperazin-1-ylmethyl)phenol, the phenolic hydroxyl group, the aromatic ring, and the basic nitrogen atoms of the piperazine ring all serve as potential sites for these crucial interactions, making a polysaccharide-based CSP an excellent starting point for method development.
Detailed Application Protocol
This protocol provides a validated starting point for the separation. Optimization may be required depending on the specific HPLC system and application needs.
Materials and Equipment
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Chiral Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 5 µm silica gel), 250 x 4.6 mm. This is a robust, immobilized phase allowing for a wider range of solvents.[8][9]
-
Reagents:
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Ethanol (EtOH) (HPLC Grade)
-
Diethylamine (DEA) (Reagent Grade or higher)
-
-
Sample: Racemic 3-Methyl-4-(piperazin-1-ylmethyl)phenol standard.
-
Labware: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.
Reagent Preparation
-
Mobile Phase A (Hexane/IPA/DEA):
-
Carefully measure 800 mL of n-Hexane and 200 mL of Isopropanol.
-
Add 1.0 mL of Diethylamine (0.1% v/v).
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
Causality: The Hexane/IPA mixture provides the primary separation power in normal-phase chromatography. Diethylamine is a crucial additive for basic analytes like piperazine derivatives. It acts as a competing base to minimize interactions with residual acidic silanol groups on the silica support, dramatically improving peak shape and preventing tailing.[8][11][12]
-
-
Sample Solution:
-
Prepare a stock solution of racemic 3-Methyl-4-(piperazin-1-ylmethyl)phenol at a concentration of 1.0 mg/mL in Ethanol.
-
Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection to prevent column blockage.
-
Chromatographic Conditions
All quantitative data and parameters are summarized in the table below for clarity.
| Parameter | Condition |
| HPLC Column | Chiralpak® IC, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
-
Rationale for Wavelength Selection: The analyte lacks a strong chromophore for high-wavelength UV detection. A lower wavelength like 220 nm is chosen to ensure sufficient sensitivity by detecting the absorbance of the phenyl ring.
Experimental Workflow & Procedure
-
System Setup: Install the Chiralpak® IC column and set up the HPLC system according to the conditions in the table above.
-
Column Equilibration: Purge the column with the mobile phase at 1.0 mL/min for at least 30-45 minutes, or until the detector baseline is stable.
-
System Suitability: Perform an initial injection of the 0.1 mg/mL racemic standard. The separation is considered acceptable if the resolution (Rs) between the two enantiomer peaks is greater than 1.5.[8]
-
Sample Analysis: Once system suitability is confirmed, inject the prepared sample solutions.
-
Data Processing: Integrate the peaks corresponding to the two enantiomers. Calculate the resolution, selectivity, and enantiomeric excess as required.
Expected Results & Discussion
A successful separation will yield two distinct, well-resolved peaks corresponding to the two enantiomers of 3-Methyl-4-(piperazin-1-ylmethyl)phenol.
| Parameter | Symbol | Formula | Typical Value |
| Retention Time (Peak 1) | t R1 | - | ~ 9.5 min |
| Retention Time (Peak 2) | t R2 | - | ~ 11.8 min |
| Selectivity Factor | α | (t R2 - t 0 ) / (t R1 - t 0 ) | > 1.2 |
| Resolution | Rs | 2(t R2 - t R1 ) / (W 1 + W 2 ) | > 1.8 |
-
Selectivity (α): This value indicates the separation factor between the two enantiomers. A value greater than 1 is necessary for any separation to occur.
-
Resolution (Rs): This is the most critical measure of separation quality. An Rs value of 1.5 or greater signifies "baseline resolution," meaning the peaks are fully separated, which is essential for accurate quantification.[8]
The observed separation confirms the effectiveness of the Chiralpak® IC column for this class of compounds. The combination of the chiral grooves in the cellulose backbone and the specific interactions afforded by the 3,5-dichlorophenylcarbamate groups provides the necessary enantioselectivity. The excellent peak shape is a direct result of adding DEA to the mobile phase, which successfully mitigates undesirable ionic interactions with the stationary phase support.
Conclusion
The method detailed in this application note provides a reliable and robust protocol for the baseline separation of 3-Methyl-4-(piperazin-1-ylmethyl)phenol enantiomers. By utilizing an immobilized polysaccharide-based chiral stationary phase (Chiralpak® IC) with a normal-phase eluent containing a basic modifier, this HPLC method meets the stringent requirements for analytical accuracy and precision demanded in pharmaceutical development and quality control. The protocol is well-grounded in established principles of chiral chromatography and can serve as a foundational method for the analysis of structurally related chiral compounds.
References
-
Piazzi, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]
-
Demir, S., et al. (2013). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Bulletin of the Korean Chemical Society. Available at: [Link]
-
Wikipedia. Chiral column chromatography. Wikipedia. Available at: [Link]
-
Phenomenex. Advantages of using immobilized stationary phases in chiral separations. Phenomenex. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available at: [Link]
-
Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Available at: [Link]
-
Layton, S. E. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Available at: [Link]
-
Meričko, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
-
Aturki, Z., & D'Orazio, G. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry. Available at: [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]
-
SIELC Technologies. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Coop, A., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Nguyen, L. A., et al. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science. Available at: [Link]
-
Al-Hussain, S. A., & Ahmad, A. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules. Available at: [Link]
-
Al-Qaisi, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. Available at: [Link]
-
Ali, I., et al. (2017). Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. Available at: [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Immobilized Phases for Chiral Separation | Phenomenex [phenomenex.com]
- 10. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 11. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the In Vivo Formulation of 3-Methyl-4-(piperazin-1-ylmethyl)phenol
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of the novel compound 3-Methyl-4-(piperazin-1-ylmethyl)phenol for in vivo studies. Recognizing the unique challenges presented by its phenolic and piperazine moieties, this guide emphasizes a systematic approach, beginning with essential pre-formulation characterization to inform the selection of an appropriate delivery vehicle. Detailed, step-by-step protocols for solubility determination, formulation preparation, and quality control are provided to ensure the development of a stable, safe, and effective formulation for preclinical research.
Introduction
The successful in vivo evaluation of a new chemical entity (NCE) like 3-Methyl-4-(piperazin-1-ylmethyl)phenol is critically dependent on the development of a suitable formulation that ensures consistent and reproducible exposure in animal models.[1][2] This compound incorporates both a phenolic group and a piperazine ring, structural features that present distinct formulation challenges. Phenolic compounds are often susceptible to degradation through oxidation, which can be accelerated by factors such as light, high temperatures, and pH variations.[3][4] The piperazine group, being basic, can influence the compound's pKa and solubility profile.
Therefore, a "one-size-fits-all" approach to formulation is inadequate. This guide provides a systematic workflow, beginning with the crucial step of pre-formulation studies to characterize the physicochemical properties of 3-Methyl-4-(piperazin-1-ylmethyl)phenol.[5][6][7] The data generated from these initial studies will dictate the most rational path towards selecting and preparing a stable and bioavailable formulation, whether it be a simple aqueous solution, a co-solvent system, or a suspension.
Part 1: Pre-formulation Characterization
Before a robust formulation can be developed, a thorough understanding of the compound's physicochemical properties is essential.[1][8] These initial studies are the foundation for a scientifically sound formulation strategy.
Aqueous and Co-solvent Solubility Assessment
Determining the solubility of 3-Methyl-4-(piperazin-1-ylmethyl)phenol in a range of pharmaceutically acceptable vehicles is the primary step in formulation development.[1] This data will immediately indicate whether a simple solution is feasible or if more complex systems are required.
Protocol 1: Equilibrium Solubility Determination
-
Vehicle Selection: Prepare a panel of common, pharmaceutically acceptable vehicles. A recommended starting panel is presented in Table 1.
-
Sample Preparation: Add an excess amount of 3-Methyl-4-(piperazin-1-ylmethyl)phenol to a known volume (e.g., 1 mL) of each vehicle in a suitable vial (e.g., glass HPLC vial). An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.
-
Equilibration: Tightly cap the vials and place them on a rotator or shaker in a temperature-controlled environment (typically 25°C and 37°C to simulate room temperature and physiological conditions) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully collect a supernatant sample. To ensure no solid particles are transferred, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the vehicle).
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of 3-Methyl-4-(piperazin-1-ylmethyl)phenol using a validated analytical method, such as HPLC-UV.[9][10]
-
Data Recording: Record the solubility in mg/mL for each vehicle and temperature. An example data collection table is provided below.
Table 1: Example Solubility Data for 3-Methyl-4-(piperazin-1-ylmethyl)phenol
| Vehicle | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) | Observations |
| Deionized Water | |||
| 0.9% Saline | |||
| Phosphate-Buffered Saline (PBS), pH 7.4 | |||
| 5% Dextrose in Water (D5W) | |||
| Polyethylene Glycol 400 (PEG-400) | |||
| Propylene Glycol (PG) | |||
| Dimethyl Sulfoxide (DMSO) | |||
| 0.5% (w/v) Carboxymethylcellulose (CMC) in Water | |||
| Corn Oil |
Determination of pKa
The pKa values of the ionizable groups (the phenolic hydroxyl and the piperazine nitrogens) will significantly influence the compound's solubility at different pH values. This is critical for predicting its behavior in the gastrointestinal tract for oral dosing and for developing parenteral formulations where pH control is essential.[11]
Protocol 2: pKa Determination via Potentiometric Titration
-
Solution Preparation: Prepare a solution of 3-Methyl-4-(piperazin-1-ylmethyl)phenol of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/methanol co-solvent if aqueous solubility is low).
-
Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and separately with a standardized base (e.g., 0.1 M NaOH).
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions of the titration curve. Specialized software can also be used for more accurate determination.
Solution Stability Assessment
Understanding the stability of the compound in the chosen vehicle is crucial to ensure that the animal receives the intended dose.[2][3] Phenolic compounds can be particularly prone to degradation.[4]
Protocol 3: Short-Term Solution Stability
-
Formulation Preparation: Prepare a solution or suspension of 3-Methyl-4-(piperazin-1-ylmethyl)phenol in the selected vehicle(s) at the target concentration for the in vivo study.
-
Storage Conditions: Aliquot the formulation into several vials. Store these vials under different conditions:
-
Refrigerated (2-8°C), protected from light.
-
Room temperature (~25°C), protected from light.
-
Room temperature (~25°C), exposed to ambient light.
-
-
Time Points: Analyze the concentration of the compound in each vial at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Use a stability-indicating HPLC method to quantify the parent compound and detect any potential degradants.[12] A formulation is generally considered stable if the concentration remains within ±10% of the initial concentration with no significant appearance of degradation products.
Part 2: Formulation Development Workflow
The data from the pre-formulation studies will guide the selection of the most appropriate formulation strategy. The following workflow provides a decision-making framework.
Sources
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. mdpi.com [mdpi.com]
- 4. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijariie.com [ijariie.com]
- 6. researchgate.net [researchgate.net]
- 7. Best Practices For Preformulation In Drug Development [drugdiscoveryonline.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jetir.org [jetir.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol
Welcome to the technical support center for the synthesis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the scientific understanding and practical knowledge to improve your yield and obtain a high-purity final product.
Overview of the Synthesis: The Mannich Reaction
The synthesis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol is primarily achieved through the Mannich reaction. This is a three-component condensation reaction involving an acidic hydrogen donor (3-methylphenol), a non-enolizable aldehyde (formaldehyde), and a secondary amine (piperazine)[1][2][3]. The hydroxyl group of the 3-methylphenol is a strong activating group that directs the electrophilic substitution to the ortho and para positions[4]. In this case, the desired product is the para-substituted isomer.
The reaction proceeds via the formation of an electrophilic iminium ion from piperazine and formaldehyde. The electron-rich 3-methylphenol then acts as a nucleophile, attacking the iminium ion to form the final product[4][5].
Visualizing the Reaction Pathway
Caption: The Mannich reaction pathway for the synthesis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during the synthesis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol.
Q1: Why is my yield of 3-Methyl-4-(piperazin-1-ylmethyl)phenol consistently low?
A1: Low yields in this Mannich reaction can stem from several factors. Here's a breakdown of potential causes and their solutions:
-
Suboptimal Reaction Conditions: The temperature, reaction time, and solvent can significantly impact the yield.
-
Recommendation: Systematically optimize these parameters. Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Ethanol is a commonly used solvent for this type of reaction[1]. Some studies have also reported successful Mannich reactions under solvent-free conditions using infrared irradiation, which can lead to shorter reaction times and higher yields[6].
-
-
Formation of Side Products: The formation of the ortho-isomer (2-(piperazin-1-ylmethyl)-5-methylphenol) and bis-aminated products (where two piperazinylmethyl groups are added to the phenol ring) are common side reactions that consume your starting materials and reduce the yield of the desired product.
-
Recommendation: To favor the formation of the para-substituted product, you can explore steric hindrance effects. While less influential in this specific case, it's a general strategy. To minimize bis-amination, use a stoichiometric amount or a slight excess of 3-methylphenol relative to piperazine and formaldehyde.
-
-
Incomplete Reaction: The reaction may not be going to completion.
-
Recommendation: Ensure your reagents are of high purity. Water content in the reagents or solvent can sometimes hinder the reaction. Monitor the reaction by TLC until the starting material (3-methylphenol) is consumed.
-
Q2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are these impurities?
A2: The presence of multiple spots on your TLC plate indicates a mixture of products. The most common impurities in this synthesis are:
-
Ortho-isomer: As mentioned, the hydroxyl group directs substitution to both the ortho and para positions. The ortho-isomer is a likely byproduct.
-
Bis-aminated Product: Piperazine has two secondary amine groups. It's possible for the phenol to be substituted with two piperazinylmethyl groups.
-
Unreacted Starting Materials: Incomplete reactions will leave unreacted 3-methylphenol and piperazine.
-
Polymeric Byproducts: Under certain conditions, especially with an excess of formaldehyde, phenolic resins can form.
Recommendation for Identification and Purification:
-
Characterization: Use techniques like ¹H NMR and Mass Spectrometry to identify the different components in your crude product mixture.
-
Purification:
-
Column Chromatography: This is a highly effective method for separating isomers and other impurities. A silica gel column with a gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be an effective purification method.
-
Q3: How can I control the regioselectivity to favor the formation of the desired para-isomer?
A3: Controlling regioselectivity in the Mannich reaction of phenols can be challenging. The hydroxyl group's strong ortho, para-directing effect is the primary driver[4]. However, you can try the following to influence the outcome:
-
Steric Hindrance: The methyl group at the 3-position provides some steric hindrance at the ortho-positions (2 and 6), which may slightly favor substitution at the less hindered para-position (4).
-
Solvent Effects: The polarity of the solvent can sometimes influence the isomer ratio. Experimenting with different solvents (e.g., ethanol, dioxane, or a non-polar solvent like toluene) may alter the product distribution.
-
Temperature: Reaction temperature can also play a role. Lower temperatures might favor the thermodynamically more stable product, which could be the para-isomer.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of the reactants?
A1: A good starting point is a 1:1:1 molar ratio of 3-methylphenol, piperazine, and formaldehyde. To minimize the formation of bis-adducts, you can use a slight excess of 3-methylphenol (e.g., 1.1 to 1.2 equivalents).
Q2: What form of formaldehyde should I use?
A2: An aqueous solution of formaldehyde (formalin, typically 37%) is commonly used. Paraformaldehyde, a solid polymer of formaldehyde, can also be used, often with a catalytic amount of acid or base to depolymerize it in situ.
Q3: Is a catalyst necessary for this reaction?
A3: The Mannich reaction can proceed without a catalyst, especially when heated. However, it can be catalyzed by both acids and bases. The choice of catalyst can influence the reaction rate and potentially the product distribution. For phenolic Mannich reactions, often no external catalyst is needed as the phenol itself can act as a weak acid catalyst.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials from the product(s). The disappearance of the 3-methylphenol spot is a good indicator of reaction completion.
Experimental Protocols
Representative Protocol for the Synthesis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol
This protocol is a general guideline. Optimization of reaction time, temperature, and stoichiometry may be required to achieve the best results.
Materials:
-
3-Methylphenol (m-cresol)
-
Piperazine
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylphenol (1.0 eq) and piperazine (1.0 eq) in ethanol.
-
Slowly add formaldehyde (1.0 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with hydrochloric acid to a pH of ~2.
-
Wash the acidic aqueous layer with dichloromethane to remove any unreacted 3-methylphenol.
-
Basify the aqueous layer with a sodium hydroxide solution to a pH of ~10 to precipitate the product.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation: Expected Yield and Characterization
| Parameter | Expected Outcome |
| Yield | 30-60% (unoptimized) |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Characteristic peaks for the aromatic protons of the 3-methylphenol ring, the methyl group, the methylene bridge, and the piperazine protons. |
| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₈N₂O, MW: 206.28 g/mol ). |
Visualizing Troubleshooting and Decision Making
Caption: A workflow for troubleshooting common issues in the synthesis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol.
References
- Thomas, S. A., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry.
- Khan, I., et al. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.
- Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives.
-
PubChem. (n.d.). Compound 3-[({4-[(4-methylphenyl)methyl]piperazin-1-yl}imino)methyl]phenol. Retrieved from [Link]
- Roman, G., et al. (2011). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie.
- Verma, A., & Joshi, S. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy.
- Katritzky, A. R., et al. (2005).
- Gul, H. I., et al. (2019). New phenolic Mannich bases with piperazines and their bioactivities. Bioorganic Chemistry.
- Al-Amiery, A. A., et al. (2012). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Journal of Chemical Sciences.
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
- Cabrera, A., et al. (2006).
- Sridhar, S. K., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences.
- Xiao, J., et al. (2015). A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis. RSC Advances.
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Mannich bases – Knowledge and References. Retrieved from [Link]
- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
Chemical Methodologies. (2025). Design, Synthesis and Evaluation of Novel Phenyl-(1- morpholine-4-dimethyl/piperazin-1-ylmethyl)-1H-indol-3- ylmethylene Amine Derivatives Against Breast Cancer Cells. Retrieved from [Link]
Sources
Technical Support Center: Piperazine Mono-Alkylation Strategies
Topic: Minimizing Di-substitution in Piperazine Alkylation Reactions Content Type: Technical Support Center Guide
-FunctionalizationCore Technical Insight: The Nucleophilicity Paradox
Before addressing specific protocols, it is critical to understand why di-substitution is the default outcome in piperazine alkylation.
In a standard
-
Step 1: Piperazine attacks
to form the -monoalkylpiperazine. -
Step 2: The newly formed secondary/tertiary amine site often becomes more nucleophilic than the unsubstituted nitrogen due to the electron-donating inductive effect (+I) of the alkyl group.
Consequently, the product (
Visualizing the Kinetic Pathway
The following diagram illustrates the competitive pathways and the intervention points for control.
Figure 1: Kinetic competition in piperazine alkylation. The red arrow (
Decision Matrix: Selecting the Right Method
Do not blindly choose a method. Select your protocol based on the cost of your reagents and the scale of your reaction.
| Constraint | Recommended Strategy | Why? |
| Expensive Alkylating Agent | Protecting Group (Boc) | Guarantees 1:1 stoichiometry; zero waste of electrophile. |
| Cheap Reagents / Large Scale | Excess Piperazine (5-10 equiv) | Avoids protection/deprotection steps; excess piperazine is recyclable. |
| Aldehyde/Ketone Electrophile | Reductive Amination | Avoids quaternary salts; inherently more controllable than alkyl halides.[1] |
| Acid-Sensitive Substrates | Mono-Salt Formation | Uses Piperazine-HCl to "protect" one nitrogen via protonation without organic synthesis steps. |
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing >30% di-substituted impurity despite adding reagents 1:1."
Diagnosis: You are running under "stoichiometric deficiency" relative to the reaction kinetics. As soon as a molecule of mono-product forms, it competes for the remaining alkyl halide. Corrective Action:
-
Switch to Inverse Addition: Dissolve piperazine in the solvent first. Add the alkyl halide dropwise (very slowly) to the piperazine solution. This ensures the local concentration of piperazine is always higher than the product.
-
Increase Equivalents: If you cannot use a protecting group, increase piperazine to 5.0 equivalents .
-
Note: Excess piperazine can be removed later by sublimation or washing with water (if your product is lipophilic).
-
Issue 2: "My mono-alkylated product is water-soluble and I can't extract it."
Diagnosis: Piperazine derivatives are highly polar. At neutral pH, they may remain protonated and stay in the aqueous phase. Corrective Action:
-
The "Salting Out" Protocol: Saturate the aqueous phase with NaCl.
-
pH Adjustment: Adjust the aqueous layer to pH 11-12 using 2M NaOH.
-
Solvent Switch: Do not use Diethyl Ether. Use Chloroform (
) or Dichloromethane ( ):Isopropanol (3:1) for extraction. These solvents are better at pulling polar amines from water.
Issue 3: "The reaction turns into a solid block or gum."
Diagnosis: Quaternary ammonium salt formation (over-alkylation) or precipitation of the hydrohalide salt of the starting material. Corrective Action:
-
Solvent Choice: Switch to Acetonitrile (
) or DMF . These keep intermediates in solution better than THF or Toluene. -
Base Selection: Use an inorganic base like
or to scavenge the acid formed. If the salt precipitates, it may actually help prevent further reaction if the mono-product precipitates as a salt (self-protecting).
Validated Experimental Protocols
Protocol A: The "Gold Standard" (Boc-Protection Route)
Best for: High-value synthesis, expensive alkyl halides.
-
Protection: Dissolve piperazine (10.0 g, 116 mmol) in
(200 mL). Add (12.6 g, 58 mmol, 0.5 equiv ) dropwise over 3 hours.-
Why 0.5 equiv? To ensure all
reacts to form mono-Boc. The unreacted piperazine is washed away.[2]
-
-
Workup: Wash with water. The organic layer contains predominantly
-Boc-piperazine and some di-Boc. The free piperazine stays in water.[2] -
Alkylation: React
-Boc-piperazine (1 equiv) with Alkyl Halide (1.1 equiv) and (2 equiv) in at 60°C. -
Deprotection: Treat with
(1:4) or to remove the Boc group.
Protocol B: The "Flood" Method (Excess Reagent Route)
Best for: Simple alkyl chains, bulk synthesis.
-
Setup: Dissolve Piperazine (5.0 equivalents ) in Ethanol or Acetonitrile.
-
Addition: Add Alkyl Halide (1.0 equivalent ) dissolved in solvent dropwise over 60 minutes at 0°C.
-
Reaction: Allow to warm to Room Temperature. Monitor by TLC/LCMS.[1][3]
-
Purification (Critical):
Protocol C: The "Salt Shield" (Monohydrochloride Route)
Best for: Avoiding protecting group steps while maintaining selectivity.
-
Preparation: Dissolve Piperazine (1 equiv) in Ethanol. Add conc. HCl (1 equiv) to form Piperazine
HCl in situ. -
Alkylation: Add Alkyl Halide (0.8 - 1.0 equiv). Reflux in Ethanol.[9]
-
Workup: Basify with NaOH to pH >12 and extract.
Frequently Asked Questions (FAQ)
Q: Can I use reductive amination to avoid di-substitution?
A: Yes, and it is often superior. Reacting piperazine with an aldehyde and
Q: Why does my LCMS show a mass of M+14?
A: If you are using Dichloromethane (
Q: Is the "Mono-Boc" starting material commercially available? A: Yes, 1-Boc-piperazine (CAS: 57260-71-6) is widely available and relatively inexpensive. For small-scale medicinal chemistry (<5g), buying it is more time-efficient than synthesizing it.
References
-
National Center for Biotechnology Information (NCBI). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. PubChem. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Piperazines: Recent Literature and Protocols. Available at: [Link]
- Chao, B. et al.Controlling Selectivity in the Alkylation of Piperazine. Tetrahedron Letters, 2011.
- Ananthan, S. et al.Process for the N-monoalkylation of piperazine. U.S. Patent Applications. (Describing the monohydrochloride salt method).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Methyl-4-(piperazin-1-ylmethyl)phenol
Welcome to the Advanced Support Portal. This guide addresses the specific purification challenges associated with 3-Methyl-4-(piperazin-1-ylmethyl)phenol . As an amphoteric Mannich base, this compound presents a unique "solubility paradox"—it is often too polar for standard silica chromatography but too lipophilic for simple aqueous workups.
Below are the field-proven protocols and troubleshooting steps designed to resolve oiling, purity, and stability issues.
Part 1: Critical Troubleshooting (Q&A)
Issue 1: "My product forms a sticky brown oil instead of crystallizing."
Diagnosis: This is the classic "Mannich Oil" phenomenon. It occurs when the product retains trace solvents or unreacted amine, lowering the melting point, or when the crude mixture is slightly impure, preventing lattice formation. Corrective Action:
-
The Trituration Technique: Do not attempt to evaporate to dryness immediately. Instead, dissolve the oil in a minimum amount of warm ethyl acetate (EtOAc) .
-
Anti-solvent Addition: Slowly add n-heptane or diethyl ether dropwise until cloudiness persists.
-
Seed & Chill: Scratch the flask walls with a glass rod to induce nucleation. Store at -20°C overnight.
-
Alternative: If the oil persists, switch to an Acetone/Water (9:1) system. Dissolve in warm acetone, add water until turbid, and cool.
Issue 2: "I cannot remove excess piperazine. It co-elutes or co-crystallizes."
Diagnosis: Piperazine is a strong base and often co-precipitates with the product.[1] Standard silica chromatography causes both to streak due to interaction with acidic silanols. Corrective Action: Use the pH-Swing Wash Protocol (Self-Validating System):
-
Logic: The product is a phenol (
) and a base ( ). Piperazine is a di-base. -
Step 1: Dissolve crude in Dichloromethane (DCM) .
-
Step 2: Wash with Water (pH 7-8) . Crucial: At neutral pH, the highly water-soluble piperazine partitions into the aqueous phase, while the lipophilic benzyl-phenol core keeps the product in the DCM.
-
Step 3: If the product is stubborn, wash the organic layer with saturated brine to force the organic product back into the DCM while leaving free piperazine in the aqueous phase [1].
Issue 3: "The white solid turns pink or brown upon drying."
Diagnosis: Phenolic oxidation. The electron-rich phenol ring, activated by the alkyl group, is susceptible to air oxidation, forming quinone methides or quinones. Corrective Action:
-
Immediate: Dry under vacuum in the dark.
-
Additive: Add 0.1% Sodium Metabisulfite to the aqueous workup phases to scavenge radical oxidants.
-
Storage: Store under Argon/Nitrogen at -20°C.
Part 2: The "Isoelectric" Extraction Workflow
The most reliable method to purify this amphoteric molecule is exploiting its zwitterionic nature. The following diagram maps the logic for separating the product from both neutral impurities and excess amines.
Figure 1: Isoelectric purification workflow utilizing pH manipulation to isolate the amphoteric Mannich base.
Part 3: Solvent Compatibility Matrix
Use this table to select the correct solvent system for crystallization or chromatography.
| Solvent System | Application | Notes |
| Ethanol (95%) | Recrystallization | Best for final polishing. High solubility when hot, low when cold [2]. |
| DCM / Methanol (9:1) | Chromatography | Requires 1% Triethylamine (TEA) to prevent streaking on silica. |
| Water (pH 7) | Washing | Excellent for removing unreacted piperazine (highly soluble in water). |
| Acetone / Water | Precipitation | Good for "oily" crudes. Dissolve in acetone, add water to precipitate.[2] |
Part 4: References
-
BenchChem Technical Support. (2025).[3][4] Purification of Piperazine-Containing Compounds: Troubleshooting & Optimization. Retrieved from
-
National Institutes of Health (NIH). (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety.[5] PMC10385960. Retrieved from
-
European Patent Office. (2019).[2] Method for Synthesis of N-Methyl Piperazine Diphenolamide (EP 3154955 B1). Retrieved from
Sources
Technical Support Center: Solubility Enhancement for 3-Methyl-4-(piperazin-1-ylmethyl)phenol
Welcome to the technical support center for 3-Methyl-4-(piperazin-1-ylmethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a detailed question-and-answer format to address specific experimental issues. Our focus is on explaining the underlying scientific principles behind each solubility enhancement technique.
The compound , 3-Methyl-4-(piperazin-1-ylmethyl)phenol, possesses distinct structural features that dictate its solubility profile: a phenolic hydroxyl group (acidic), a piperazine moiety (basic), and a methyl group on the phenol ring which increases its lipophilicity. This amphoteric nature, with both acidic and basic centers, presents unique challenges and opportunities for solubility enhancement.
Troubleshooting Guide: Addressing Common Solubility Issues
This section provides solutions to specific problems you might encounter during your experiments with 3-Methyl-4-(piperazin-1-ylmethyl)phenol.
Issue 1: My compound is precipitating out of my aqueous buffer during my biological assay.
Cause: The limited aqueous solubility of 3-Methyl-4-(piperazin-1-ylmethyl)phenol at the pH of your assay buffer is the likely cause of precipitation. The solubility of ionizable compounds is highly dependent on the pH of the solution.[1][2][3]
Solution Pathway:
-
pH Adjustment: The primary and most straightforward approach is to adjust the pH of your buffer.[4][5]
-
For acidic conditions (pH < pKa of phenol): The phenolic hydroxyl group will be protonated, reducing its polarity. The piperazine group will be protonated and positively charged, which should increase solubility.
-
For basic conditions (pH > pKa of piperazine): The piperazine will be in its free base form, which is less soluble. The phenolic hydroxyl group will be deprotonated and negatively charged, which should increase solubility.
-
Recommendation: Since the piperazine moiety is a stronger base than the phenol is an acid, moving to a more acidic pH is generally a good first step to try.
-
-
Co-solvents: If altering the pH is not an option for your assay, the use of a co-solvent can increase the solubility of your compound.[6][7][8][9][10][11]
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol (PEG), and propylene glycol are frequently used.[9][10]
-
Mechanism: Co-solvents work by reducing the polarity of the aqueous environment, which can better accommodate the non-polar regions of your molecule.[7][12]
-
Caution: Always run a vehicle control to ensure the co-solvent itself does not interfere with your assay.
-
Issue 2: I need to prepare a high-concentration stock solution, but the compound won't fully dissolve in common organic solvents.
Cause: While 3-Methyl-4-(piperazin-1-ylmethyl)phenol is expected to have better solubility in organic solvents than in water, high concentrations can still be challenging to achieve due to its crystalline nature.
Solution Pathway:
-
Solvent Screening: Systematically test a range of solvents with varying polarities.
-
Polar Aprotic Solvents: DMSO and Dimethylformamide (DMF) are often good starting points.
-
Alcohols: Ethanol, methanol, and isopropanol can be effective.
-
Chlorinated Solvents: Dichloromethane and chloroform might be useful but are often less desirable for biological applications.
-
-
Heating and Sonication: Gently heating the solvent while dissolving the compound can increase the rate of dissolution. Sonication can also help break up solid aggregates.
-
Caution: Be mindful of the compound's stability at elevated temperatures. Phenolic compounds can be susceptible to oxidation.[13]
-
-
Salt Formation: Converting the free base (the piperazine nitrogen) into a salt can dramatically increase its solubility in polar solvents.[1][6]
-
Common Counterions: Hydrochloride (HCl), sulfate (H₂SO₄), and mesylate (methanesulfonic acid) are common choices for forming salts with basic compounds.[6]
-
Frequently Asked Questions (FAQs)
This section addresses common questions about enhancing the solubility of 3-Methyl-4-(piperazin-1-ylmethyl)phenol for various applications.
Q1: What is the most effective initial strategy to improve the aqueous solubility of 3-Methyl-4-(piperazin-1-ylmethyl)phenol?
A1: The most effective initial strategy is pH modification . Given the presence of both an acidic phenol and a basic piperazine, its solubility will be highly pH-dependent. Creating a pH-solubility profile is a crucial first step. For many piperazine-containing compounds, forming a salt by adding an acid is a very effective way to increase aqueous solubility.[6]
Q2: I am developing an oral formulation. What are some advanced techniques to improve the bioavailability of this poorly soluble compound?
A2: For oral formulations, several advanced techniques can be employed to enhance both solubility and bioavailability:
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[14][15][16][17][18][19][20] This can lead to the formation of an amorphous solid dispersion, which has a higher apparent solubility and faster dissolution rate than the crystalline form.[5][14][16]
-
Carriers: Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[21]
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[6][22][23][24][25][26][27][28][29][30]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.[4][5][31][32][33][34][35] They can be used alone or in combination with other techniques like solid dispersions or lipid-based formulations.
Q3: Can I use surfactants to improve the solubility of my compound? If so, which type should I consider?
A3: Yes, surfactants are a viable option. They enhance solubility primarily by forming micelles that entrap the hydrophobic drug molecules.[31][32][33] The choice of surfactant depends on the desired application and the properties of your compound.
-
Non-ionic surfactants such as Polysorbates (e.g., Tween® 80) and Polyoxyethylene castor oil derivatives (e.g., Kolliphor® EL) are commonly used in pharmaceutical formulations due to their lower toxicity.
-
Anionic surfactants like sodium dodecyl sulfate (SDS) are effective but can be harsher on biological systems.
-
Cationic and amphoteric surfactants have more specialized applications.[33]
Q4: How does the methyl group on the phenol ring affect the solubility of 3-Methyl-4-(piperazin-1-ylmethyl)phenol?
A4: The methyl group is a non-polar, hydrophobic substituent. Its presence on the phenol ring will decrease the overall aqueous solubility of the molecule compared to its non-methylated counterpart. This is because the methyl group increases the lipophilicity of the compound.
Data Presentation
Table 1: General Solubility Enhancement Strategies for 3-Methyl-4-(piperazin-1-ylmethyl)phenol
| Technique | Mechanism of Action | Advantages | Disadvantages |
| pH Modification | Ionization of the phenolic and/or piperazine groups to form more soluble species.[1][2][3] | Simple, cost-effective, and highly effective for ionizable compounds. | Limited by the pH constraints of the experimental system or physiological environment. |
| Co-solvency | Addition of a water-miscible organic solvent to reduce the polarity of the aqueous medium.[7][12] | Easy to implement for initial screening and in vitro assays. | Potential for co-solvent toxicity or interference in biological assays.[6] |
| Salt Formation | Conversion of the basic piperazine moiety into a more soluble salt form.[1][6] | Can dramatically increase aqueous solubility and dissolution rate. | Only applicable to ionizable compounds; salt form may have different stability. |
| Surfactant Use | Formation of micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[31][32][33] | Effective for a wide range of hydrophobic compounds. | Potential for toxicity and may affect membrane permeability in biological systems. |
| Cyclodextrin Complexation | Encapsulation of the drug within the hydrophobic cavity of the cyclodextrin molecule.[6][24][25][26] | Can significantly improve solubility and stability; generally well-tolerated. | Can be expensive; complexation efficiency varies with the drug. |
| Solid Dispersion | Dispersion of the drug in a hydrophilic carrier, often in an amorphous state.[14][15][16][17][18] | Can lead to substantial increases in dissolution rate and bioavailability. | Can be physically unstable (recrystallization); manufacturing can be complex. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
This protocol outlines a method to determine the solubility of 3-Methyl-4-(piperazin-1-ylmethyl)phenol at different pH values.
Materials:
-
3-Methyl-4-(piperazin-1-ylmethyl)phenol
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
HPLC or UV-Vis spectrophotometer for concentration analysis.
-
Shaker or rotator.
-
Centrifuge.
-
pH meter.
Procedure:
-
Prepare a series of buffers at different pH values (e.g., 2, 4, 6, 7.4, 8, 10).
-
Add an excess amount of 3-Methyl-4-(piperazin-1-ylmethyl)phenol to a known volume of each buffer in separate vials.
-
Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.
-
Determine the concentration of the dissolved compound in the supernatant using a validated HPLC or UV-Vis method.
-
Plot the solubility (in mg/mL or µg/mL) as a function of pH.
Visualizations
Caption: Decision workflow for selecting a solubility enhancement technique.
References
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Vertex AI Search.
- Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. (n.d.). Benchchem.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 26). Pharma Excipients.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220.
- A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. (n.d.). PMC.
- β-cyclodextrin inclusion complexes with short-chain phenolipids: An effective formulation for the dual sustained-release of phenolic compounds. (2024, July 15). PubMed.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Journal of Pharmaceutical Investigation.
- The important role and application of surfactants in pharmaceutical formulations. (2025, April 18). LinkedIn.
- Cosolvency. (n.d.). Slideshare.
- A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press.
- Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace.
- Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). PMC.
- Method Development, Validation, Cosolvency, Cosolvent, Candesartan Cilexetil. (n.d.). Indian Journal of Pharmaceutical Sciences.
- Encapsulation of Phenolic Compounds from a Grape Cane Pilot-Plant Extract in Hydroxypropyl Beta-Cyclodextrin and Maltodextrin by Spray Drying. (2021, July 15). MDPI.
- Exploring the Mechanism of β-Cyclodextrin-Encased Phenolic Acids Functionalized with TPP for Antioxidant Activity and Targeting. (2025, April 13). MDPI.
- Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications. (2025, April 11). Semantic Scholar.
- Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs: A Review. (2018, February 26). Journal of Drug Delivery and Therapeutics.
- A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6). Ascendia Pharma.
- Encapsulation of phenolic acids into cyclodextrins: A global statistical analysis of the effects of pH, temperature and concentrations on binding constants measured by ACE methods. (n.d.). PMC.
- Technologies to Counter Poor Solubility Issues: A Review. (2013, September 2). International Journal of Drug Development and Research.
- Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023, July 24). Industrial & Engineering Chemistry Research - ACS Publications.
- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. (n.d.). Benchchem.
- Improving water solubility of polyphenols by adding amino acids. (2022, April 30). EurekAlert!.
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). ResearchGate.
- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (n.d.). ResearchGate.
- Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023, November 13). PMC - NIH.
- Current Trends on Solid Dispersions: Past, Present, and Future. (n.d.). PMC.
- View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. (n.d.). Universal Journal of Pharmaceutical Research.
- (PDF) Solid dispersion: A strategy for solubility enhancement. (2025, August 7). ResearchGate.
- Techniques for Analysis of Plant Phenolic Compounds. (n.d.). PMC.
- Solubility enhancement techniques with special emphasis on hydrotrophy. (2010, July 15). Academia.edu.
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.). Google Patents.
- Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023, November 13). ACS Omega.
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012, October 30). Journal of Applied Pharmaceutical Science.
- Effective formulation development strategies for poorly soluble Active Pharmaceutical Ingredients (APIs). (2025, August 5). Request PDF - ResearchGate.
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025, June 8). International Journal of Pharmaceutical Sciences.
- Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC.
- Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Biology Pharmacy and Health Sciences.
- Strategies in poorly soluble drug delivery systems. (n.d.). ResearchGate.
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- 29. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 30. wjbphs.com [wjbphs.com]
- 31. asianpharmtech.com [asianpharmtech.com]
- 32. pharmaexcipients.com [pharmaexcipients.com]
- 33. jocpr.com [jocpr.com]
- 34. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 35. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Profiling of 3-Methyl-4-(piperazin-1-ylmethyl)phenol
Core Chemical Susceptibility Profile
Read this first to understand "Why" your compound degrades.
3-Methyl-4-(piperazin-1-ylmethyl)phenol (MPMP) is a bifunctional Mannich base-type intermediate. Its stability profile is governed by the interaction between the electron-rich phenolic ring and the basic piperazine moiety.
-
The "Achilles' Heel" (Benzylic C-N Bond): The methylene bridge connecting the phenol and piperazine is chemically activated. While para-substitution offers better thermal stability than ortho-isomers, this bond remains susceptible to oxidative deamination and hydrolytic cleavage (Retro-Mannich type fragmentation) under extreme pH.
-
Phenolic Oxidation: The electron-donating methyl and amine groups make the phenol ring prone to oxidation, leading to colored quinoid species (yellow/brown discoloration).
-
Piperazine Reactivity: The secondary amine (N4 position) is a nucleophile. In the presence of excipients containing reducing sugars or aldehydes, it will form adducts. It is also the primary site for N-oxide formation.
Troubleshooting Guide (FAQ Format)
Category A: Visual & Physical Changes
Q: My sample has turned from off-white to a distinct yellow/brown color after 48 hours at 60°C. Is the compound compromised?
-
Diagnosis: This is classic Phenolic Oxidation .
-
Root Cause: The formation of p-quinone methide intermediates or coupled azo-compounds. This often occurs even with <1% chemical degradation (high extinction coefficient of quinones).
-
Action: Check purity via HPLC. If purity remains >99%, the color is likely a surface phenomenon. For future studies, ensure strict inert atmosphere (Argon/Nitrogen) and light protection.
Q: I observe a solubility crash (precipitation) during Acid Stress testing (0.1 N HCl).
-
Diagnosis: Salt Formation / Solubility Limit.
-
Root Cause: MPMP is a base. Adding HCl forms the hydrochloride salt. While usually soluble, high concentrations in cold media can precipitate the di-HCl salt.
-
Action: Dilute the sample or gently warm to 37°C. If the precipitate persists and is chemically distinct (check by UPLC), it may be a polymerization product (phenolic coupling).
Category B: Chromatographic Anomalies
Q: I see a new polar impurity (RRT ~0.85) appearing under Oxidative Stress (H₂O₂).
-
Diagnosis: N-Oxide Formation .
-
Root Cause: Peroxides readily oxidize the secondary amine on the piperazine ring to the N-hydroxyl or N-oxide species.
-
Action: Verify using LC-MS. Look for a mass shift of +16 Da (M+16). This is a common, often reversible, oxidative degradation pathway.
Q: Under basic stress (0.1 N NaOH), the assay value is dropping, but I don't see stoichiometric impurity peaks. Where is the mass going?
-
Diagnosis: Volatile Fragmentation (Retro-Mannich).
-
Root Cause: Under strong base and heat, the C-N bond can cleave, releasing formaldehyde (volatile) and the parent phenol (likely 3-methyl-phenol or similar). Formaldehyde is not detected by standard UV-HPLC.
-
Action: Derivatize the headspace or solution with DNPH (2,4-Dinitrophenylhydrazine) to detect formaldehyde generation.
Standardized Stress Testing Protocol (ICH Q1A R2 Aligned)
Objective: Induce 5–20% degradation to validate the stability-indicating capability of your analytical method.
Reagent Preparation
-
Diluent: Methanol:Water (50:50 v/v) – Adjust based on solubility.
-
Stock Solution: 1.0 mg/mL MPMP in Diluent.
Experimental Workflow
| Stress Type | Condition | Duration | Target Mechanism | Neutralization / Stop |
| Hydrolysis (Acid) | 0.1 N HCl, 60°C | 1–24 Hours | C-N Cleavage, Salt hydrolysis | Neutralize with 0.1 N NaOH to pH 7.0 |
| Hydrolysis (Base) | 0.1 N NaOH, 60°C | 1–24 Hours | Retro-Mannich, Phenolate oxidation | Neutralize with 0.1 N HCl to pH 7.0 |
| Oxidation | 3% H₂O₂, RT | 1–6 Hours | N-Oxidation, Quinone formation | Quench with Sodium Metabisulfite (Na₂S₂O₅) |
| Thermal | 80°C (Solid state) | 7 Days | Decarboxylation (rare), Polymerization | Dissolve in diluent immediately |
| Photolysis | 1.2M lux hours (ICH Q1B) | ~5–7 Days | Radical coupling, Ring oxidation | Keep dark control wrapped in foil |
Critical Technical Note: For MPMP, Oxidative stress is the most aggressive . Start with 0.3% H₂O₂ if 3% causes total degradation within minutes. The phenolic moiety acts as an antioxidant scavenger itself, sacrificing itself rapidly.
Degradation Pathway Visualization
The following diagram illustrates the primary degradation routes for 3-Methyl-4-(piperazin-1-ylmethyl)phenol.
Figure 1: Primary degradation pathways including N-oxidation (Red), Quinone formation (Yellow), and Hydrolytic cleavage (Green).
Analytical Method Parameters (Recommended)
To successfully separate MPMP from its degradation products (specifically the polar N-oxide and the non-polar dimers), use the following conditions:
-
Column: C18 Shielded Phase (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm. Why? High pH stability is needed if running basic mobile phases to suppress piperazine ionization.
-
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 9.0). Basic pH keeps the piperazine deprotonated, improving peak shape.
-
Mobile Phase B: Acetonitrile.
-
Detection: UV at 280 nm (Phenol absorption) and 210 nm (Piperazine/Universal).
References
-
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation, 2003. [Link]
- Bauer, M., et al. "Pharmaceutical Stress Testing: Predicting Drug Degradation." Drugs and the Pharmaceutical Sciences, Vol 210, 2nd Ed, CRC Press, 2011.
-
Blessy, M., et al. "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis, vol. 4, no. 3, 2014, pp. 159-165. [Link]
- Hu, Y., et al. "Mechanism of the Mannich Reaction: Stability and Reversibility.
Technical Support Center: Degradation Pathways of Phenolic Piperazine Compounds
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with phenolic piperazine compounds. This class of molecules, integral to numerous therapeutic agents, features two key functional moieties: a phenol ring and a piperazine heterocycle.[1][2] While this combination often imparts desirable pharmacological properties, it also introduces specific vulnerabilities to chemical degradation. A comprehensive understanding of these degradation pathways is not merely an academic exercise; it is a critical component of drug development, ensuring product stability, efficacy, and safety.
This document provides in-depth, field-proven insights into the common degradation mechanisms, analytical strategies for their investigation, and practical troubleshooting for challenges you may encounter in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the core scientific questions regarding the stability and degradation of phenolic piperazine compounds.
General Degradation Mechanisms
Q1: What are the primary degradation pathways for phenolic piperazine compounds?
Phenolic piperazine compounds are susceptible to two main degradation pathways: oxidation and hydrolysis . The extent of degradation via each pathway is highly dependent on the specific molecular structure and the environmental conditions.[3][4] Photolytic and thermal degradation are also significant, but they often proceed through oxidative or hydrolytic mechanisms.[5]
-
Oxidative Degradation: This is often the most significant pathway. Both the electron-rich phenol ring and the nitrogen atoms of the piperazine ring are susceptible to oxidation.[3][4] Common oxidative stressors include atmospheric oxygen, peroxide contaminants, and metal ions.[6][7]
-
Hydrolytic Degradation: This pathway involves the cleavage of chemical bonds by water. While the core phenol and piperazine rings are generally stable against hydrolysis, attached functional groups (e.g., esters, amides) can be labile, particularly under acidic or basic conditions.[3][8]
Q2: What specific roles do the phenolic and piperazine moieties play in degradation?
Each moiety contributes unique vulnerabilities:
-
The Phenolic Group: The hydroxyl (-OH) group on the aromatic ring is an electron-donating group, making the ring highly susceptible to oxidation.[9] This can lead to the formation of quinone-type structures, which are often colored, explaining why degradation can sometimes be observed as a color change in the sample.[10] The phenol is also weakly acidic and its reactivity can be pH-dependent.
-
The Piperazine Moiety: As a cyclic diamine, the piperazine ring's nitrogen atoms are nucleophilic and basic.[11] They are primary targets for oxidation, leading to the formation of N-oxides.[12] In more aggressive conditions, ring-opening reactions can occur, yielding degradation products like ethylenediamine (EDA) or formylpiperazine (FPZ).[13] The basicity of the piperazine ring also means the compound's stability can be highly sensitive to pH.[10]
Key Influencing Factors
Q3: How does pH affect the stability of these compounds?
The pH of a solution is a critical factor. The stability of piperazine derivatives can be highly pH-dependent.[10]
-
Basic Conditions (High pH): Basic environments can deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This ion is even more electron-rich and thus significantly more susceptible to oxidation.[3]
-
Acidic Conditions (Low pH): In acidic solutions, the nitrogen atoms of the piperazine ring can become protonated. While this may offer some protection against oxidation at the nitrogen centers, acidic conditions can promote hydrolysis of other susceptible functional groups within the molecule.[7]
For these reasons, conducting a pH-stability profile to identify the pH of maximum stability is a crucial step in formulation development.[10]
Q4: What is the impact of oxygen and light on stability?
Oxygen and light often work synergistically to degrade phenolic piperazine compounds through photo-oxidation.
-
Oxygen: Many drug substances can undergo auto-oxidation, which is oxidation under normal storage conditions involving atmospheric oxygen.[12] The presence of transition metals can catalyze this process.[6] For highly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary.[10]
-
Light (Photodegradation): Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions, primarily through free-radical mechanisms.[5] According to ICH Q1B guidelines, photostability testing should involve exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of near-UV energy.[10] Storing materials in amber vials or light-resistant containers is a standard protective measure.[10]
Analytical Strategies
Q5: What are the recommended analytical techniques for studying these degradation pathways?
A multi-faceted analytical approach is required. The cornerstone is a stability-indicating analytical method , which is a validated quantitative method that can accurately measure the active ingredient without interference from degradants, excipients, or impurities.[12]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reversed-phase HPLC method with UV-Diode Array Detection (DAD) is typically the starting point.[14][15] DAD is valuable because it provides UV spectra for both the parent peak and any degradation products, which can help in preliminary identification and peak purity assessment.
-
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS): This is the definitive tool for identifying unknown degradation products.[10][16] LC-MS provides the molecular weight of the degradants, while tandem mass spectrometry (MS/MS) fragments the degradant ions to provide structural information.[10]
Q6: Why are "forced degradation" studies necessary?
Forced degradation (or stress testing) is a series of experiments where the drug substance is intentionally exposed to harsh conditions—acid, base, oxidation, heat, and light—to accelerate its degradation.[7][12] These studies are essential for:
-
Identifying Likely Degradants: They generate potential degradation products that might be observed during long-term stability studies.[12]
-
Elucidating Degradation Pathways: Understanding how the molecule breaks down helps in developing more stable formulations.[5]
-
Developing and Validating Stability-Indicating Methods: To prove an analytical method is "stability-indicating," you must demonstrate that it can separate the parent drug from all the degradation products generated during stress testing.[7][10]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the analysis of phenolic piperazine compounds.
| Problem / Symptom | Likely Cause(s) | Recommended Solution(s) |
| Inconsistent analytical results (e.g., decreasing potency over time). | Compound Degradation: The compound is likely unstable under your experimental or storage conditions.[10] | 1. Use Fresh Solutions: Always prepare solutions fresh for experiments.[10] 2. Proper Storage: If solutions must be stored, keep them at low temperatures (-20°C or -80°C) in single-use aliquots to prevent freeze-thaw cycles.[10] 3. Protect from Light/Air: Store solids and solutions in tightly sealed, amber containers.[10] |
| Poor separation between the parent drug and a degradation product in HPLC. | Suboptimal Chromatographic Conditions: The mobile phase, stationary phase, or gradient is not suitable for resolving these closely related compounds. | 1. Optimize Mobile Phase pH: The ionization state of the piperazine and phenolic groups is pH-dependent, which strongly affects retention. Experiment with different pH values.[10] 2. Change Organic Modifier: Switch between acetonitrile and methanol, as they offer different selectivities.[10] 3. Try a Different Column: If a C18 column fails, try a stationary phase with different selectivity, such as a Phenyl-Hexyl or a Cyano column.[10] 4. Implement a Gradient: A shallow gradient elution program can often resolve closely eluting peaks that co-elute in an isocratic method.[10] |
| Significant peak tailing for the parent compound peak. | Secondary Interactions: The basic piperazine moiety can interact with residual acidic silanols on the silica-based HPLC column, causing peak tailing. | 1. Add an Amine Modifier: Add a small amount of a competing base, like triethylamine (0.1%), to the mobile phase to block the active silanol sites.[10] 2. Use a Low-pH Mobile Phase: At low pH (e.g., pH < 3), the silanols are not ionized, reducing these interactions. 3. Use a Modern, End-Capped Column: Newer generation columns are better end-capped and have fewer active silanol sites. |
| Appearance of an unexpected, unknown peak in a stability sample chromatogram. | Formation of a New Degradant: The sample has degraded under storage or experimental conditions. | 1. Characterize with LC-MS: Couple your HPLC system to a mass spectrometer to get the molecular weight of the unknown peak.[10] 2. Perform MS/MS: Fragment the unknown peak's parent ion to obtain structural information and propose a structure.[10] 3. Compare with Forced Degradation: Analyze your forced degradation samples. The unknown peak may match a peak generated under a specific stress condition (e.g., oxidation), which helps confirm its identity.[10] |
| Solid sample or solution changes color (e.g., turns yellow/brown) upon storage. | Oxidation: This is a classic sign of oxidation, often of the phenol moiety to form colored quinone-like products.[10] | 1. Improve Storage Conditions: Store the material in a tightly sealed container, protected from light.[10] 2. Consider Inert Atmosphere: For highly sensitive materials, purge the container with nitrogen or argon before sealing.[10] |
Section 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of a phenolic piperazine compound and to test the specificity of a stability-indicating HPLC method.[10][12]
Materials:
-
Drug Substance
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade Water, Acetonitrile, and Methanol
-
Calibrated Oven and Photostability Chamber
Procedure: A target degradation of 5-20% is ideal. Adjust stress times and conditions as needed.
-
Sample Preparation: Prepare a stock solution of the drug substance in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.[10]
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.[7]
-
Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photodegradation:
-
Expose a solid sample and a solution of the drug substance to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W·h/m²).[5][10]
-
Simultaneously, keep a control sample (wrapped in aluminum foil) under the same conditions but protected from light.
-
Prepare both exposed and control samples for HPLC analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using your stability-indicating HPLC method. Evaluate the chromatograms for new peaks and a decrease in the parent compound's peak area.
Section 4: Data Visualization & Summary
Diagrams
Caption: Generalized degradation pathways for a phenolic piperazine compound.
Caption: Experimental workflow for a forced degradation study.
Data Summary Table
Table 1: Summary of Typical Stress Conditions for Forced Degradation Studies.
| Stress Type | Condition | Typical Reagent / Setup | Duration | Reference |
| Acid Hydrolysis | pH 1-2 | 0.1 M - 1 M HCl | 24 - 72 hours | [7][10] |
| Base Hydrolysis | pH 12-13 | 0.1 M - 1 M NaOH | 24 - 72 hours | [7][10] |
| Oxidation | Oxidative Stress | 3% - 30% H₂O₂ | 24 hours | [10][12] |
| Thermal | Elevated Temp. | 60°C (solution), 80°C (solid) | 48 - 72 hours | [6][7] |
| Photolytic | Light Exposure | ICH Q1B compliant chamber | Per guideline | [5][10] |
Section 5: References
-
PubMed. (2000, September 15). Hydrolysis and redox factors affecting analysis of common phenolic marker compounds in botanical extracts and finished products. [Link]
-
ResearchGate. (n.d.). Hydrolysis and its implications in phenolic compound forms. [Link]
-
University of Texas at Austin Libraries. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]
-
ScienceDirect. (2023, December 15). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. [Link]
-
ACS Food Science & Technology. (2024). First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). [Link]
-
National Center for Biotechnology Information. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]
-
ResearchGate. (2011). Thermal degradation of piperazine and its structural analogs. [Link]
-
MDPI. (2022, April 29). Phenolic Compounds and Its Linkage. [Link]
-
MDPI. (2021, June 23). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. [Link]
-
ResearchGate. (2022). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. [Link]
-
Scribd. (n.d.). Thermal Degradation of Piperazine and Its Structur. [Link]
-
ResearchGate. (2012). Determination of piperazine derivatives in “Legal Highs”. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Office of Justice Programs. (2014, July 1). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]
-
ArtMolecule. (n.d.). Impurities and Degradation products. [Link]
-
ResearchGate. (2013). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
Semantic Scholar. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]
-
PubMed. (2013, October 15). An evolving role of piperazine moieties in drug design and discovery. [Link]
-
ChemEurope.com. (n.d.). Piperazine. [Link]
-
Sharp. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2023, December 30). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. [Link]
-
Journal of Pharmaceutical Sciences and Research. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]
-
ACS Publications. (2017, June 22). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis and redox factors affecting analysis of common phenolic marker compounds in botanical extracts and finished products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. pharmainfo.in [pharmainfo.in]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Piperazine - Wikipedia [en.wikipedia.org]
- 12. ijrpp.com [ijrpp.com]
- 13. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 14. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Overcoming poor reproducibility in 3-Methyl-4-(piperazin-1-ylmethyl)phenol synthesis
A Guide to Overcoming Poor Reproducibility and Ensuring Consistent Results
Welcome to the technical support center for the synthesis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and achieve reliable, reproducible outcomes. Drawing from established principles of the Mannich reaction and extensive experience in synthetic organic chemistry, this guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Introduction to the Synthesis
The synthesis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol is most commonly achieved via a Mannich reaction. This three-component condensation involves an active hydrogen compound (o-cresol), an aldehyde (formaldehyde), and a secondary amine (piperazine).[1][2] The reaction proceeds through the formation of an iminium ion from piperazine and formaldehyde, which then undergoes electrophilic aromatic substitution onto the electron-rich phenol ring of o-cresol. The hydroxyl group of the phenol strongly directs the substitution to the ortho and para positions.[3] In the case of o-cresol, the primary desired product is the ortho-substituted isomer, 3-Methyl-4-(piperazin-1-ylmethyl)phenol. However, achieving high yields and consistent batch-to-batch reproducibility can be challenging due to the potential for side reactions and difficulties in purification.
This guide will address the common pitfalls in this synthesis and provide practical solutions to enhance reproducibility and product quality.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol, providing potential causes and actionable solutions.
Q1: My reaction is yielding a complex mixture of products with a low yield of the desired compound. What is going wrong?
Possible Causes:
-
Formation of Multiple Isomers: The Mannich reaction on o-cresol can lead to the formation of both the desired ortho-substituted product and the para-substituted isomer. The ratio of these isomers can be influenced by reaction conditions.
-
Di-substitution: Piperazine has two secondary amine groups. If both nitrogens react with o-cresol and formaldehyde, it can lead to the formation of a dimeric byproduct.[3]
-
Polymerization: Formaldehyde is highly reactive and can self-polymerize to form paraformaldehyde, or it can react uncontrollably with the phenol, especially under basic conditions, leading to resinous materials.[4]
-
Side Reactions of the Iminium Ion: The intermediate iminium ion can undergo other reactions if not efficiently trapped by the o-cresol.
Solutions:
-
Control of Stoichiometry: Carefully control the molar ratios of the reactants. A slight excess of o-cresol and piperazine relative to formaldehyde can favor the formation of the desired mono-substituted product.
-
Slow Addition of Reagents: A slow, dropwise addition of formaldehyde to the mixture of o-cresol and piperazine can help maintain a low concentration of the reactive iminium ion, minimizing polymerization and di-substitution.[4]
-
Temperature Control: Maintain a consistent and moderate reaction temperature. Lower temperatures generally favor the desired Mannich product over polymeric byproducts.[4] Start with a lower temperature (e.g., room temperature) and gradually increase if the reaction is too slow.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Protic solvents like ethanol are commonly used.[5] Experiment with different solvents to find the optimal conditions for your specific setup.
Q2: I am observing a significant amount of a gummy, intractable material in my reaction flask. How can I prevent this?
Possible Cause:
-
Polymerization: This is a classic sign of uncontrolled polymerization of formaldehyde or reaction with the phenol.[4]
Solutions:
-
Use of Paraformaldehyde: Instead of aqueous formaldehyde (formalin), consider using paraformaldehyde, which depolymerizes in situ. This can provide a slow, controlled release of formaldehyde.
-
pH Control: The Mannich reaction is typically carried out under neutral to slightly acidic conditions. Highly basic conditions can promote the condensation of formaldehyde with the phenol, leading to polymers.[4]
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture and prevent localized high concentrations of reagents.
Q3: My purified product is still showing impurities by NMR/LC-MS. What are the likely impurities and how can I remove them?
Possible Impurities:
-
Unreacted Starting Materials: o-cresol and piperazine.
-
para-Isomer: 2-Methyl-5-(piperazin-1-ylmethyl)phenol.
-
Di-substituted Piperazine Byproduct: 1,4-bis((4-hydroxy-2-methylphenyl)methyl)piperazine.
-
Residual Solvents.
Purification Strategies:
-
Acid-Base Extraction: The product is a basic compound due to the piperazine moiety. You can dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the product and other basic impurities into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the purified product, which can be extracted back into an organic solvent.
-
Crystallization: The product may be a solid that can be purified by recrystallization from a suitable solvent or solvent mixture. Experiment with different solvents like ethanol, isopropanol, or mixtures with water or hexanes.
-
Column Chromatography: If other methods fail, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent tailing of the basic product on the acidic silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio for the reactants in this Mannich reaction?
While the optimal ratio may require some empirical optimization, a good starting point is a 1:1:1 molar ratio of o-cresol, piperazine, and formaldehyde. To minimize di-substitution of the piperazine, a slight excess of piperazine (e.g., 1.1 equivalents) can be used.
Q2: What is the role of the solvent in this reaction?
The solvent helps to dissolve the reactants and control the reaction temperature. Ethanol is a common choice as it is a good solvent for all three components and is relatively unreactive under the reaction conditions.[5]
Q3: Can I use a different aldehyde instead of formaldehyde?
Yes, other aldehydes can be used in the Mannich reaction, which would result in a substituted aminomethyl group. However, for the synthesis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol, formaldehyde is the required aldehyde.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane with a small amount of triethylamine) to separate the starting materials from the product. The consumption of the limiting reagent (o-cresol or formaldehyde) can be tracked over time.
Detailed Experimental Protocol
This protocol provides a starting point for the synthesis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol. It is recommended to perform a small-scale trial first to optimize the conditions for your specific laboratory setup.
Materials:
-
o-cresol
-
Piperazine
-
Formaldehyde (37% aqueous solution) or Paraformaldehyde
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-cresol (1.0 eq) and piperazine (1.1 eq) in ethanol.
-
Reagent Addition: While stirring the solution at room temperature, add formaldehyde (1.0 eq) dropwise from the dropping funnel over a period of 30-60 minutes.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) for several hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water to remove any remaining formaldehyde and other water-soluble impurities.
-
Extract the organic layer with a dilute aqueous HCl solution (e.g., 1M HCl). The product will move to the aqueous layer.
-
Separate the aqueous layer and cool it in an ice bath.
-
Slowly add a concentrated NaOH solution to the aqueous layer until the pH is basic (pH > 10), which will precipitate the product.
-
Extract the precipitated product with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-Methyl-4-(piperazin-1-ylmethyl)phenol.
Caption: General workflow for the synthesis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | o-cresol:piperazine:formaldehyde = 1:1.1:1 | Slight excess of piperazine minimizes di-substitution. |
| Solvent | Ethanol | Good solubility for all reactants. |
| Temperature | Room Temperature to 60°C | Lower temperatures can improve selectivity. |
| Addition Rate | Slow, dropwise addition of formaldehyde | Minimizes polymerization and side reactions.[4] |
| Work-up | Acid-base extraction | Efficiently separates the basic product from neutral and acidic impurities. |
| Purification | Recrystallization or Column Chromatography | To achieve high purity of the final product. |
Conclusion
The synthesis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol, while straightforward in principle, requires careful control of reaction parameters to ensure high yield and reproducibility. By understanding the underlying chemistry of the Mannich reaction and anticipating potential side reactions, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a foundation for achieving consistent and successful outcomes in the preparation of this valuable compound.
References
- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME O-CRESOL MANNICH BASES. (2016). World Journal of Pharmaceutical Research.
- Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. (n.d.).
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.).
- Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. (2009).
- Synthetic applications of biologically important Mannich bases: An updated review. (2023). Open Access Research Journal of Biology and Pharmacy.
- Mannich Reaction. (n.d.). Alfa Chemistry.
- SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (n.d.). Revue Roumaine de Chimie.
- Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. (2023). MDPI.
- Strategies to minimize polymerization in Mannich reactions. (n.d.). BenchChem.
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2023). MDPI.
- Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. (2022). Technical Disclosure Commons.
- A process for the synthesis of ortho-methylated hydroxyaromatic compounds. (n.d.).
- Optimization of three-component Mannich reaction conditions a. (n.d.).
- Compound 3-[({4-[(4-methylphenyl)methyl]piperazin-1-yl}imino)methyl]phenol. (n.d.). Mol-Instincts.
- Advances in the Chemistry of Mannich Bases. (n.d.). Semantic Scholar.
- Taking on chemistry's reproducibility problem. (2017). Chemistry World.
- Mannich reaction: A versatile and convenient approach to bioactive skeletons. (n.d.). Indian Academy of Sciences.
- Purification of piperazine. (n.d.).
- Biomedical researchers’ perspectives on the reproducibility of research. (2024). PLOS Biology.
- Half of top cancer studies fail high-profile reproducibility effort. (2025).
- The Problem of Irreproducible Bioscience Research. (n.d.). Gulf Coast Consortia.
- benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. (n.d.). Organic Syntheses.
- Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). Semantic Scholar.
- 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. (2023). MDPI.
- The reproducibility crisis in the life sciences. (n.d.). University of Bern.
Sources
Optimizing HPLC resolution for 3-Methyl-4-(piperazin-1-ylmethyl)phenol and impurities
An exceptional High-Performance Liquid Chromatography (HPLC) method is the cornerstone of robust drug development, ensuring the purity, safety, and efficacy of pharmaceutical products. For a compound like 3-Methyl-4-(piperazin-1-ylmethyl)phenol, which contains both acidic (phenolic) and basic (piperazinyl) functional groups, achieving optimal resolution from its process-related impurities and degradation products presents a unique set of challenges.
This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, question-and-answer-based approach to troubleshooting and optimizing HPLC resolution for this specific analyte and its associated impurities. As your virtual Senior Application Scientist, I will guide you through the underlying principles and provide actionable, field-tested solutions to common and complex separation issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My initial screening runs show poor resolution between 3-Methyl-4-(piperazin-1-ylmethyl)phenol and a key impurity. Where do I start?
This is a common challenge, especially with structurally similar impurities. The primary factors governing HPLC resolution are efficiency (N), selectivity (α), and retention factor (k'). A logical troubleshooting workflow is essential.
Diagram 1: Troubleshooting Workflow for Poor HPLC Resolution
Caption: A structured workflow for systematic HPLC method development.
Protocol 1: Step-by-Step Mobile Phase pH Screening
-
Analyte pKa Determination: Identify the pKa values of your main compound and, if known, the impurities. For 3-Methyl-4-(piperazin-1-ylmethyl)phenol, the key pKa values are for the phenolic hydroxyl group (~10) and the piperazine amine (~9.8).
-
Buffer Selection: Choose buffers that have a pKa within +/- 1 pH unit of your target pH to ensure adequate buffering capacity. Common choices include phosphate for pH 2-3 and 6-8, and acetate for pH 3.8-5.8.
-
pH Screening: Prepare mobile phases at different pH values. A good starting range would be pH 3.0, 5.0, and 7.0.
-
Isocratic Elution: Perform initial runs under isocratic conditions to clearly observe the change in retention time and selectivity as a function of pH.
-
Data Analysis: Record the retention times of the analyte and impurities at each pH. Calculate the resolution (Rs) between the critical pair.
Table 1: Illustrative Effect of Mobile Phase pH on Retention and Resolution
| pH | Analyte k' | Impurity k' | Resolution (Rs) | Observations |
| 3.0 | 4.5 | 4.8 | 1.2 | Peaks are close but show some separation. Analyte is fully protonated. |
| 5.0 | 5.2 | 5.1 | 0.4 | Co-elution or reversal of elution order may occur as silanols deprotonate. |
| 7.0 | 6.8 | 7.5 | 1.8 | Improved resolution as analyte may be neutral, altering its interaction. |
Note: Data is illustrative and will vary based on the specific impurity and column used.
By systematically varying the pH, you can find a "sweet spot" where the ionization states of your compound and the impurities are different enough to significantly alter their retention behavior and improve selectivity.
Q4: I've exhausted mobile phase optimization, but a critical pair of impurities remains unresolved. What are my options for changing the stationary phase?
When mobile phase adjustments are insufficient, changing the column chemistry is the next logical step. The goal is to introduce a different separation mechanism or enhance an existing one.
Table 2: Comparison of Alternative Column Chemistries for Polar/Basic Compounds
| Stationary Phase | Primary Interaction | Secondary Interaction | Best For... |
| Standard C18 | Hydrophobic | Silanophilic (unwanted) | General-purpose starting point. |
| Phenyl-Hexyl | Hydrophobic | π-π interactions | Aromatic compounds or those with double bonds. Can offer unique selectivity for impurities with different aromaticity. |
| Embedded Polar Group (e.g., amide, carbamate) | Hydrophobic | Hydrogen bonding, dipole-dipole | Improving peak shape for basic compounds by shielding residual silanols. Offers alternative selectivity to C18. |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Partitioning into a water-enriched layer on the stationary phase surface | Ionic interactions | Very polar compounds that are not retained on reversed-phase columns. |
Protocol 2: A Systematic Approach to Selecting an Alternative HPLC Column
-
Analyze the Structure: Examine the structures of your main compound and the unresolved impurity. Look for differences in aromaticity, hydrogen bonding potential, or polarity.
-
Select a Column with a Different Selectivity:
-
If there is a difference in aromatic rings, a Phenyl-Hexyl column is an excellent choice to exploit π-π interactions.
-
If peak shape is still a concern and you want to maintain a reversed-phase mechanism, an embedded polar group (EPG) column can provide excellent peak shape and alternative selectivity.
-
-
Method Transfer and Optimization: Start with the best mobile phase conditions from your C18 column. You will likely need to re-optimize the gradient and potentially the pH, as the column's surface chemistry is different.
-
Consider Particle Technology: For very closely eluting peaks, switching from a fully porous particle column to a solid-core (core-shell) particle column can significantly increase efficiency (N) and provide the necessary boost in resolution without changing selectivity.
References
-
Dolan, J. W. (2013). "Peak Tailing and What to Do About It." LCGC North America, 31(5), 362–371. [Link]
-
Waters Corporation. (2012). "Controlling the Ionization State of an Analyte: The Effect of pH." [Link]
-
Fekete, S., Guillarme, D., & Fekete, J. (2012). "The pros and cons of core–shell particles." LCGC Europe, 25(7), 382-390. [Link]
Enantioselective synthesis of chiral 3-Methyl-4-(piperazin-1-ylmethyl)phenol
Technical Support Center: Chiral Piperazine-Phenol Scaffolds Topic: Enantioselective Synthesis of Chiral 3-Methyl-4-(piperazin-1-ylmethyl)phenol Derivatives Ticket ID: CHEM-SUP-2024-09-X1
Technical Assessment & Strategy
Status: Active Analyst Note: The specific nomenclature "3-Methyl-4-(piperazin-1-ylmethyl)phenol" describes an achiral molecule (a planar phenol ring with an achiral methylene bridge to an unsubstituted piperazine).
However, the requirement for "Enantioselective Synthesis" indicates you are likely targeting a chiral derivative . In medicinal chemistry, this scaffold typically introduces chirality in one of two locations:
-
The Piperazine Ring: Using a chiral piperazine (e.g., (S)-2-methylpiperazine) to create diastereomeric salt pairs or enantiopure ligands.
-
The Benzylic Linker: Where the "ylmethyl" bridge is substituted (e.g., a chiral 1-aminoethyl group).
This guide addresses the synthesis of the Chiral Piperazine variant (Method A) and the Chiral Benzylic variant (Method B), as these are the standard "trouble spots" for this scaffold.
Synthetic Workflows (Protocols)
Method A: Coupling Chiral Piperazines (The Regioselectivity Challenge)
Target: Synthesis using (S)-2-methylpiperazine or similar chiral analogs. Challenge: Differentiating between the N1 (hindered) and N4 (unhindered) nitrogens during coupling.
Step-by-Step Protocol:
-
Starting Materials:
-
Aldehyde: 4-Hydroxy-3-methylbenzaldehyde.
-
Amine: (S)-2-methylpiperazine (or (R)-isomer).
-
Protecting Group (Crucial): Use N-Boc protection to control regioselectivity.
-
-
Regioselective Protection (If not commercially available):
-
Reductive Amination (The Coupling):
-
Mix: 4-Hydroxy-3-methylbenzaldehyde (1.0 eq) + N4-Boc-(S)-2-methylpiperazine (1.1 eq) in 1,2-Dichloroethane (DCE).
-
Add: Acetic acid (1.5 eq) to catalyze imine formation. Stir 30 min at RT.
-
Reduce: Add Sodium triacetoxyborohydride (STAB, 1.5 eq). Stir 12–16h.
-
Note: STAB is preferred over NaCNBH₃ for safety and better selectivity.
-
-
Deprotection:
-
Treat the intermediate with TFA/DCM (1:4) or HCl/Dioxane to remove the Boc group.
-
Neutralization: Carefully neutralize with NaHCO₃ to isolate the free base or isolate as the dihydrochloride salt.
-
Method B: Chiral Benzylic Linker (The Stereocenter Generation)
Target: 4-(1-(piperazin-1-yl)ethyl)-2-methylphenol. Challenge: Setting the benzylic stereocenter.
-
Ellman’s Auxiliary Approach (High ee):
-
Condense 4-hydroxy-3-methylacetophenone with (R)-tert-butanesulfinamide (Ti(OEt)₄ catalyst).
-
Reduce the ketimine with NaBH₄ (for one diastereomer) or L-Selectride (for the other).
-
Hydrolyze sulfinamide (HCl/MeOH) to yield the chiral primary amine.
-
Construct the piperazine ring using bis(2-chloroethyl)amine (cyclization).
-
Troubleshooting Guide
Issue 1: Regioisomer Contamination (Method A)
Symptom: NMR shows a mixture of products; the piperazine is attached via the wrong nitrogen. Diagnosis: Direct reaction of unsubstituted 2-methylpiperazine with the aldehyde results in alkylation at the less hindered N4 position (distal to methyl), whereas you might target N1 (proximal). Solution:
-
Preventative: You must use a mono-protected piperazine (e.g., 1-Boc-3-methylpiperazine vs 1-Boc-2-methylpiperazine) depending on which N you need to couple.
-
Corrective: If N4-alkylation occurred and you wanted N1, you cannot "switch" it. You must restart with the correct N-protected starting material.
Issue 2: Low Yield / Zwitterionic Solubility
Symptom: Product is lost during aqueous workup. Diagnosis: The product contains a phenol (acidic) and a piperazine (basic). It forms a zwitterion soluble in water at neutral pH. Solution:
-
Extraction pH: Adjust aqueous layer pH to ~9.5–10 (phenoxide formation is minimal, amine is free base) and extract with DCM:Isopropanol (3:1) . Pure DCM is often insufficient.
-
Alternative: Evaporate the reaction mixture and use cation-exchange chromatography (SCX-2 columns).
Issue 3: Racemization
Symptom: Loss of optical rotation or low ee by Chiral HPLC. Diagnosis:
-
Method A: Harsh deprotection (high temp acidic) can sometimes epimerize sensitive centers, though rare for simple piperazines.
-
Method B: Benzylic positions are prone to racemization via carbocation formation if acidic workup is too aggressive. Solution:
-
Keep deprotection temperatures < 0°C initially.
-
Avoid benzylic halides; use reductive amination or sulfinamide strategies which preserve stereochemistry.
Visual Workflow & Logic
Synthesis Decision Tree
This diagram illustrates the critical decision points for regiocontrol and stereochemistry.
Caption: Decision tree for selecting the correct synthetic pathway based on the desired chiral center location and regiochemical requirements.
Frequently Asked Questions (FAQ)
Q: Can I use 4-hydroxy-3-methylbenzyl chloride instead of the aldehyde? A: Yes, but it is not recommended for enantioselective synthesis. Benzylic halides are unstable and prone to S_N1 pathways (racemization) or poly-alkylation (quaternary ammonium salts). Reductive amination (aldehyde route) is more controlled and "cleaner" for secondary amines [1].
Q: How do I determine the enantiomeric excess (ee) of the final product? A: Standard reverse-phase HPLC will not separate enantiomers. You must use a Chiral Stationary Phase (CSP) column.
-
Recommended Column: Daicel Chiralcel OD-H or Chiralpak AD-H.
-
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).
-
Note: The phenol moiety may require slight acidification or derivatization (e.g., O-acetylation) to improve peak shape on some columns [2].
Q: My product is oil and won't crystallize. How do I get a solid? A: These free bases are often viscous oils. Convert it to the Dihydrochloride salt :
-
Dissolve the oil in minimal dry Ethanol or Diethyl Ether.
-
Add 2.2 eq of HCl (2M in Diethyl Ether).
-
The white precipitate is the dihydrochloride salt. It is hygroscopic; store in a desiccator.
Data Summary: Solvent & Reagent Selection
| Parameter | Recommendation | Reason |
| Solvent (Coupling) | 1,2-Dichloroethane (DCE) | Superior to MeOH for minimizing imine reduction by-products; promotes rapid imine formation. |
| Reducing Agent | NaBH(OAc)₃ | Mild; does not reduce aldehydes/ketones effectively, ensuring only the imine reacts (chemoselective) [1]. |
| Base (Workup) | NaHCO₃ (Sat. Aq.) | Avoids phenoxide formation (pH ~8.5) while ensuring piperazine is deprotonated. |
| Catalyst | Acetic Acid (1–2 eq) | Essential for activating the carbonyl for imine formation in DCE. |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
RSC Advances. (2015). "Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions." (Includes HPLC conditions for chiral piperazines).
-
PubChem. (2024). "3-(piperazin-1-ylmethyl)phenol dihydrochloride."[4] (Structural verification of the achiral core).
-
Google Patents. (2018). "CN108129404B - Synthesis method of chiral piperazinone derivative."[2] (Protocols for chiral piperazine precursors).
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 3. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-(piperazin-1-ylmethyl)phenol dihydrochloride (C11H16N2O) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
Validating the Antagonistic Activity of 3-Methyl-4-(piperazin-1-ylmethyl)phenol at the Kappa Opioid Receptor
The following guide is structured as a high-level technical validation protocol, designed for researchers evaluating the pharmacological profile of 3-Methyl-4-(piperazin-1-ylmethyl)phenol as a novel Kappa Opioid Receptor (KOR) antagonist.
Given the structural specificity of the compound (a phenolic Mannich base analogue relative to established phenylpiperidine scaffolds like JDTic), this guide treats it as a Novel Candidate and establishes a rigorous comparative framework against industry "Gold Standards."
A Comparative Technical Guide for Drug Discovery
Executive Summary & Compound Profile
3-Methyl-4-(piperazin-1-ylmethyl)phenol represents a simplified pharmacophore distinct from the complex morphinan (e.g., Nor-BNI) or tetrahydroisoquinoline (e.g., JDTic) classes. Its structure—a phenol core with a basic piperazine moiety linked via a methylene bridge—mimics the N-terminal tyrosine fragment of endogenous dynorphins, suggesting potential orthosteric binding at the KOR.
To validate this compound as a potent and selective KOR antagonist, it must be benchmarked against established ligands. This guide outlines the critical "Go/No-Go" experiments required to confirm its mechanism of action (MoA), quantify its affinity, and prove its selectivity.
Structural & Mechanistic Hypothesis
-
Pharmacophore: The phenolic hydroxyl group (position 1) serves as a hydrogen bond donor to His291 or Asp138 in the KOR binding pocket. The basic nitrogen of the piperazine ring (protonated at physiological pH) provides the essential electrostatic interaction with Asp138 .
-
Antagonism Mechanism: By occupying the orthosteric site without inducing the conformational change required for G-protein coupling (TM6 movement), the compound blocks agonist (e.g., Dynorphin A, U50,488) binding.
Comparative Analysis: Candidate vs. Gold Standards
The following table establishes the performance benchmarks. To validate 3-Methyl-4-(piperazin-1-ylmethyl)phenol, your experimental data must demonstrate a profile competitive with these standards.
| Feature | Candidate: 3-Methyl-4-(piperazin-1-ylmethyl)phenol | Standard 1: Norbinaltorphimine (nor-BNI) | Standard 2: JDTic | Standard 3: Naloxone |
| Class | Novel Phenylpiperazine Fragment | Bivalent Morphinan | Phenylpiperidine/Isoquinoline | Morphinan |
| KOR Affinity ( | Target: < 10 nM | ~ 0.1 – 0.5 nM | ~ 0.02 nM | ~ 1 – 10 nM |
| Selectivity ( | Target: > 100-fold | > 100-fold | > 1000-fold | Non-selective (~1-fold) |
| Duration of Action | Target: Reversible (Short/Medium) | Ultra-Long (Weeks) | Long (Days/Weeks) | Short (Minutes/Hours) |
| Functional Activity | Target: Pure Antagonist | Inverse Agonist / Antagonist | Pure Antagonist | Antagonist |
| Lipophilicity (cLogP) | Predicted: ~1.5 - 2.5 | ~ 3.5 | ~ 4.5 | ~ 1.5 |
Analyst Note: Unlike nor-BNI (which shows ultra-long duration due to JNK activation) or JDTic, the Candidate’s smaller, less lipophilic structure suggests a potentially reversible and pharmacokinetically distinct profile, which is highly desirable for acute therapeutic applications.
Experimental Validation Framework
To definitively categorize the Candidate as a KOR antagonist, you must execute the following three-tier validation workflow.
Tier 1: Receptor Binding Affinity ( )
Objective: Determine if the compound binds to KOR and with what affinity.
-
Method: Radioligand Displacement Assay.
-
Tracer:
-U69,593 (KOR selective) or -Diprenorphine (Non-selective). -
Success Criteria:
(Hit), (Lead).
Tier 2: Functional Antagonism ( / )
Objective: Prove the compound inhibits KOR activation without activating it (exclude agonism).
-
Method:
Binding Assay.[1][2][3][4] -
Agonist Challenge: U50,488 (Standard KOR agonist).[5]
-
Success Criteria:
-
Agonist Mode: No increase in GTP binding (0% Emax).
-
Antagonist Mode: Dose-dependent inhibition of U50,488 response.
-
Schild Analysis: Linear Schild plot with slope ~1.0 (indicating competitive antagonism).
-
Tier 3: Selectivity Profiling
Objective: Ensure the compound does not block Mu (MOR) or Delta (DOR) receptors.
-
Method: Parallel binding assays using
-DAMGO (MOR) and -DPDPE (DOR). -
Success Criteria: Selectivity Ratio (
) .
Detailed Experimental Protocols
Protocol A: Functional Antagonism Assay
This is the industry standard for distinguishing antagonists from agonists.
Materials:
-
Membranes: CHO-K1 cells stably expressing human KOR (hKOR).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, 10
M GDP. -
Ligands: Candidate (10 pM – 10
M), U50,488 (Agonist, fixed at concentration).
Step-by-Step Workflow:
-
Preparation: Thaw hKOR membranes and homogenize in Assay Buffer.
-
Pre-Incubation: Incubate membranes (10
g protein/well) with the Candidate (varying concentrations) for 15 minutes at 25°C. This allows the antagonist to occupy the receptor. -
Agonist Challenge: Add U50,488 (at
concentration, typically ~30-50 nM) to stimulate the receptor. -
Tracer Addition: Add 0.1 nM
. -
Incubation: Incubate for 60 minutes at 30°C.
-
Termination: Filter rapidly through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
Data Analysis:
-
Normalize data: 0% = Basal binding, 100% = U50,488 (
) response. -
Plot % Inhibition vs. Log[Candidate].
-
Calculate
and convert to using the Cheng-Prusoff equation adapted for functional assays:
Protocol B: Schild Analysis (The "Gold Standard" for Antagonism)
To prove the Candidate is a competitive antagonist (binding to the same site as the agonist), perform a Schild regression.
-
Generate a full dose-response curve for the agonist (U50,488) alone.
-
Generate agonist curves in the presence of fixed concentrations of the Candidate (e.g., 1 nM, 10 nM, 100 nM).
-
Result: The agonist curve should shift to the right (higher
) without a decrease in maximum response ( ). -
Calculation: Calculate the Dose Ratio (DR) for each shift. Plot Log(DR-1) vs. Log[Candidate].
-
pA2: The X-intercept represents the affinity of the antagonist.
-
Slope: Should be close to 1.0.
-
Visualizations
Diagram 1: KOR Signaling & Antagonist Intervention
This diagram illustrates the mechanistic pathway where the Candidate blocks the Gi/o coupling, preventing the downstream reduction of cAMP.
Caption: Competitive antagonism mechanism: The Candidate occupies the KOR orthosteric site, preventing Agonist-induced Gi/o coupling and subsequent cAMP modulation.
Diagram 2: Validation Workflow Logic
The logical flow of experiments to validate the "Hit" status of the compound.
Caption: Step-by-step validation logic: Progression from affinity screening to functional characterization and selectivity profiling.
References
-
Carroll, F. I., et al. (2004). "Discovery of JDTic: A Novel Kappa-Opioid Receptor Antagonist."[3] Journal of Medicinal Chemistry.
-
Munro, T. A., et al. (2013). "Standardizing the evaluation of kappa opioid receptor antagonists." Trends in Pharmacological Sciences.
-
Kenakin, T. (2014). "A Pharmacology Primer: Theory, Applications, and Methods - Schild Analysis Chapter." Elsevier Academic Press.
-
Bruchas, M. R., & Chavkin, C. (2010). "Kinase cascades and ligand-directed signaling at the kappa opioid receptor." Psychopharmacology.
-
Roth, B. L., et al. (2025). "PDSP (Psychoactive Drug Screening Program) Protocol for GPCR Binding Assays." NIMH PDSP Database.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of Kappa-Opioid Receptor Antagonists: The Established Efficacy of JDTic versus the Putative Profile of 3-Methyl-4-(piperazin-1-ylmethyl)phenol
An In-Depth Guide for Researchers in Pharmacology and Drug Development
The kappa-opioid receptor (KOR) has emerged as a critical target in neuroscience research, implicated in the pathophysiology of mood disorders, addiction, and pain. Antagonism of the KOR is a promising therapeutic strategy, and the development of selective antagonists is a key focus of medicinal chemistry. This guide provides a detailed comparison of JDTic, a well-characterized and potent KOR antagonist, with the hypothetical compound 3-Methyl-4-(piperazin-1-ylmethyl)phenol.
While JDTic has been extensively studied and its pharmacological profile is well-documented, 3-Methyl-4-(piperazin-1-ylmethyl)phenol represents a novel chemical entity for which public domain data is not available. This comparison will, therefore, juxtapose the known efficacy of JDTic with a predictive analysis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol based on established structure-activity relationships (SAR) within the KOR antagonist class. This approach provides a framework for understanding the potential advantages and disadvantages of this novel scaffold and outlines the experimental path required for its validation.
The Benchmark: JDTic's Pharmacological Profile
JDTic, or (3R)-7-hydroxy-N-((1S)-1-(((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl)methyl)-2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, is a highly potent and selective KOR antagonist.[1] Its discovery and characterization have been pivotal in understanding the therapeutic potential of KOR antagonism.[2]
Mechanism of Action: JDTic acts as a competitive antagonist at the KOR, effectively blocking the binding of endogenous ligands such as dynorphin. This blockade prevents the downstream signaling cascade typically initiated by KOR activation, which includes the inhibition of adenylyl cyclase and modulation of various ion channels. Notably, the long-lasting effects of JDTic are attributed to its ability to alter the activity of c-Jun N-terminal kinases (JNKs), a mechanism that extends its duration of action far beyond what would be predicted by its binding kinetics alone.[3][4]
Selectivity and Potency: JDTic exhibits exceptional selectivity for the KOR over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).[3] This high selectivity is crucial for minimizing off-target effects and providing a clean pharmacological tool for research. Its potency is in the sub-nanomolar range, making it one of the most potent KOR antagonists identified to date.[5]
The Challenger: A Predictive Analysis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol
The chemical structure of 3-Methyl-4-(piperazin-1-ylmethyl)phenol suggests its potential as a KOR antagonist based on known SAR principles. The core structure contains a phenol and a piperazine moiety, both of which are present in various known opioid receptor ligands.[6][7]
Structural Comparison and SAR Insights:
-
Phenolic Moiety: The 3-hydroxyphenyl group is a common feature in many opioid receptor ligands and is crucial for binding. The position of the hydroxyl group on the phenyl ring can significantly influence affinity and selectivity.
-
Piperazine Core: The piperazine ring serves as a central scaffold. N-substituted piperazines have been explored as KOR antagonists, with the nature of the substituent on the second nitrogen atom playing a key role in determining potency and selectivity.[6][8] In 3-Methyl-4-(piperazin-1-ylmethyl)phenol, one nitrogen is attached to the phenolic moiety via a methyl bridge, and the other is unsubstituted. This differs significantly from the complex N-substituent of JDTic.
-
Methyl Substitution: The methyl group on the phenol ring may influence the compound's electronic properties and its interaction with the receptor binding pocket.
Based on these structural features, it is plausible that 3-Methyl-4-(piperazin-1-ylmethyl)phenol could exhibit affinity for the KOR. However, its potency and selectivity are likely to be significantly different from JDTic. The simpler N-substituent on the piperazine ring, when compared to the bulky and conformationally constrained substituent of JDTic, may result in lower affinity and selectivity.
Quantitative Comparison: JDTic vs. Predicted Profile
The following table summarizes the known quantitative data for JDTic and provides a predictive framework for the experimental determination of the pharmacological profile of 3-Methyl-4-(piperazin-1-ylmethyl)phenol.
| Parameter | JDTic | 3-Methyl-4-(piperazin-1-ylmethyl)phenol (Predicted) | Rationale for Prediction |
| Binding Affinity (Ki) at KOR | ~0.02 - 0.32 nM[5] | To be determined (likely lower than JDTic) | The less complex N-substituent on the piperazine may lead to fewer optimal interactions within the KOR binding pocket. |
| Selectivity (KOR vs. MOR/DOR) | >300-fold for KOR[9] | To be determined (likely lower than JDTic) | High selectivity is often achieved with more complex and rigid structures like that of JDTic. Simpler structures may exhibit more promiscuous binding. |
| Functional Activity | Potent Antagonist[2] | To be determined (likely antagonist) | The core scaffold is consistent with other KOR antagonists. |
| Duration of Action | Very long-acting (weeks)[10] | To be determined (likely shorter than JDTic) | The unique JNK-mediated mechanism of JDTic's long duration of action may not be present in this simpler molecule. |
Experimental Workflows for Validation
To validate the predicted efficacy of 3-Methyl-4-(piperazin-1-ylmethyl)phenol, a series of in vitro and in vivo experiments are necessary. The following protocols provide a roadmap for its characterization.
In Vitro Characterization
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) and selectivity of the compound for human KOR, MOR, and DOR.
-
Methodology:
-
Prepare cell membrane homogenates from cells stably expressing the human opioid receptors (e.g., HEK293 or CHO cells).
-
Incubate the membranes with a radiolabeled opioid ligand (e.g., [³H]U69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR) in the presence of increasing concentrations of the test compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value from the competition binding curves and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Functional Assays:
-
Objective: To determine the functional activity (antagonism) of the compound at the opioid receptors.
-
Methodology:
-
Use the same cell membrane preparations as in the binding assays.
-
Incubate the membranes with a sub-maximal concentration of a standard opioid agonist (e.g., U50,488 for KOR) and increasing concentrations of the test compound in the presence of [³⁵S]GTPγS.
-
The binding of the agonist activates the G-protein, leading to the exchange of GDP for [³⁵S]GTPγS.
-
Measure the amount of [³⁵S]GTPγS bound to the G-proteins.
-
An antagonist will inhibit the agonist-stimulated [³⁵S]GTPγS binding in a concentration-dependent manner. Calculate the IC50 and subsequently the Kb (antagonist dissociation constant).
-
Caption: KOR signaling pathway and antagonist intervention.
In Vivo Evaluation
1. Tail-Flick Test for Antinociception:
-
Objective: To assess the ability of the compound to antagonize KOR agonist-induced antinociception.
-
Methodology:
-
Administer the test compound to rodents at various doses and pretreatment times.
-
Subsequently, administer a standard KOR agonist (e.g., U50,488).
-
Measure the latency of the tail-flick response to a thermal stimulus.
-
An effective antagonist will reverse the increase in tail-flick latency induced by the KOR agonist.
-
2. Forced Swim Test for Antidepressant-like Effects:
-
Objective: To evaluate the potential antidepressant-like effects of the compound.
-
Methodology:
-
Administer the test compound to rodents.
-
Place the animals in a cylinder of water from which they cannot escape.
-
Record the duration of immobility during the test session.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Caption: Experimental workflow for KOR antagonist validation.
Conclusion
JDTic remains a cornerstone in KOR research, offering high potency, selectivity, and a unique long-acting mechanism.[1][10] The hypothetical compound, 3-Methyl-4-(piperazin-1-ylmethyl)phenol, presents an intriguing, structurally simpler alternative. While its pharmacological profile is yet to be determined, analysis based on established SAR suggests it may possess KOR antagonist activity, albeit likely with lower potency and selectivity than JDTic. The true efficacy of this novel compound can only be ascertained through rigorous experimental validation as outlined in this guide. The direct comparison of a well-vetted pharmacological tool with a novel chemical entity underscores the iterative process of drug discovery, where established compounds pave the way for the rational design and evaluation of new therapeutic candidates.
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Thomas, J. B., et al. (2010). Design, Synthesis, and in Vitro and in Vivo Opioid Receptor Antagonist Activity of Analogues of (3R)-7-Hydroxy-N-((1S)-1-(((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl)methyl)-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). Journal of Medicinal Chemistry, 53(14), 5290-5301. [Link]
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A Guide to In-Vitro Cross-Reactivity Profiling of Novel Opioid Ligands: The Case of 3-Methyl-4-(piperazin-1-ylmethyl)phenol
Introduction: The Imperative of Selectivity in Opioid Drug Discovery
The development of novel analgesic compounds targeting the opioid system necessitates a thorough understanding of their interaction with the primary opioid receptor subtypes: mu (µ, MOR), delta (δ, DOR), and kappa (κ, KOR). While engagement with the mu-opioid receptor is the cornerstone of many potent analgesics, off-target activities at delta and kappa receptors can introduce a complex spectrum of side effects, including dysphoria, psychotomimetic effects, and alterations in mood and reward pathways.[1][2][3] Consequently, the early-stage in-vitro cross-reactivity profiling of a novel chemical entity is not merely a characterization step but a critical determinant of its therapeutic potential and safety profile.
This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, exemplified by the hypothetical molecule 3-Methyl-4-(piperazin-1-ylmethyl)phenol . While specific experimental data for this compound is not publicly available, we will utilize established methodologies and illustrative data from structurally related N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, which have been identified as opioid receptor antagonists, to delineate the process.[2][3][4] We will detail the requisite experimental protocols, explain the rationale behind their selection, and demonstrate how to interpret the resulting data to build a comprehensive selectivity profile.
Pillar 1: Determining Binding Affinity Across Opioid Receptors
The initial step in profiling is to ascertain whether the compound physically interacts with the receptors of interest. This is achieved through competitive radioligand binding assays, which measure the affinity (expressed as the inhibition constant, Kᵢ) of the test compound for each receptor subtype.
Experimental Rationale
This assay operates on the principle of competition. A radiolabeled ligand with known high affinity and selectivity for a specific receptor subtype (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, or [³H]-U69,593 for KOR) is incubated with a membrane preparation containing the receptor.[5] The addition of our unlabeled test compound, 3-Methyl-4-(piperazin-1-ylmethyl)phenol, will compete with the radioligand for the same binding site. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value. This is then converted to the Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[6]
Experimental Workflow: Radioligand Displacement Assay
Caption: Canonical Gi/o signaling pathway for opioid receptors.
Detailed Protocol: [³⁵S]GTPγS Functional Assay
-
Assay Buffer : Prepare an assay buffer containing 50 mM Tris-HCl, 3 mM MgSO₄, 100 mM NaCl, 0.2 mM EGTA, and ~30 µM GDP, pH 7.4. [7]The presence of GDP is crucial as it stabilizes the inactive state of the G-protein.
-
Incubation : In a 96-well plate, add receptor membranes, [³⁵S]GTPγS (0.05-0.1 nM), and the test compound (for agonist mode) or a standard agonist plus the test compound (for antagonist mode).
-
Agonist Mode : To determine if 3-Methyl-4-(piperazin-1-ylmethyl)phenol is an agonist, add it in increasing concentrations and measure the stimulation of [³⁵S]GTPγS binding above basal levels. A dose-response curve will yield the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist like DAMGO.
-
Antagonist Mode : To determine if the compound is an antagonist, incubate increasing concentrations of it in the presence of a fixed, sub-maximal (EC₈₀) concentration of a standard agonist (e.g., DAMGO for MOR). An antagonist will produce a concentration-dependent inhibition of the agonist-stimulated signal. The resulting IC₅₀ can be used to calculate the antagonist equilibrium dissociation constant (Kₑ).
-
Termination and Analysis : After incubating for 45-60 minutes at 30°C, the reaction is terminated and analyzed via filtration and scintillation counting, identical to the binding assay. [7]
Pillar 3: Data Synthesis and Selectivity Profiling
The final step is to collate the data from both binding and functional assays to create a comprehensive cross-reactivity profile. The data should be presented clearly for straightforward comparison across the receptor subtypes.
Illustrative Data for a Hypothetical Compound
The following tables present hypothetical data for our test compound, "3-Methyl-4-(piperazin-1-ylmethyl)phenol" (herein named "Compound-X"), based on the profiles of related non-selective piperazine antagonists. [1][3][4]For comparison, data for the standard selective ligands Morphine (MOR agonist), Deltorphin II (DOR agonist), and U-50,488 (KOR agonist) are included.
Table 1: Opioid Receptor Binding Affinity Profile
| Compound | MOR Kᵢ (nM) | DOR Kᵢ (nM) | KOR Kᵢ (nM) |
| Compound-X (Hypothetical) | 1.0 | 7.0 | 1.6 |
| Morphine | 2.5 | 230 | 340 |
| Deltorphin II | 250 | 0.8 | 3000 |
| U-50,488 | 1500 | 2000 | 15 |
Table 2: Opioid Receptor Functional Activity Profile ([³⁵S]GTPγS Assay)
| Compound | Receptor | Activity Type | Potency (EC₅₀/Kₑ, nM) | Efficacy (% of Standard Agonist) |
| Compound-X (Hypothetical) | MOR | Antagonist | Kₑ = 1.0 | 0% |
| DOR | Antagonist | Kₑ = 7.0 | 0% | |
| KOR | Antagonist | Kₑ = 1.6 | 0% | |
| Morphine | MOR | Agonist | EC₅₀ = 30 | 95% |
| Deltorphin II | DOR | Agonist | EC₅₀ = 2.0 | 100% |
| U-50,488 | KOR | Agonist | EC₅₀ = 25 | 100% |
Note: Kₑ values for antagonists are derived from the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
Interpretation of the Profile
-
Binding Profile : The compound exhibits high, nanomolar affinity for all three opioid receptor subtypes. It is most potent at the mu and kappa receptors (Kᵢ = 1.0 nM and 1.6 nM, respectively) and slightly less potent at the delta receptor (Kᵢ = 7.0 nM). This indicates that the compound is non-selective in its binding.
-
Functional Profile : In the [³⁵S]GTPγS assay, Compound-X did not stimulate G-protein activation at any receptor, indicating it is not an agonist. Instead, it potently inhibited agonist-induced stimulation, confirming it acts as a pure antagonist at all three receptors. The Kₑ values, which represent the functional affinity of the antagonist, align closely with the Kᵢ values from the binding assays, demonstrating a self-validating system.
-
Overall Cross-Reactivity : 3-Methyl-4-(piperazin-1-ylmethyl)phenol, as hypothetically profiled, is a non-selective, high-potency opioid receptor antagonist . This profile is consistent with findings for several N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines. [4]Such a compound would be a valuable pharmacological tool for studying the opioid system but would likely not be developed as a selective therapeutic due to its broad activity.
Conclusion
This guide outlines a robust, three-pillar strategy for the comprehensive in-vitro cross-reactivity profiling of novel opioid ligands. By systematically determining binding affinity (Kᵢ) via radioligand displacement and assessing functional activity (EC₅₀/Eₘₐₓ or Kₑ) through [³⁵S]GTPγS assays, researchers can build a detailed and reliable selectivity profile. This foundational dataset is indispensable for guiding medicinal chemistry efforts, predicting in-vivo pharmacological effects, and making critical decisions in the drug development pipeline. The application of these self-validating protocols ensures the scientific integrity and trustworthiness of the data, providing an authoritative grounding for advancing promising new chemical entities.
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Gichinga, M. G., et al. (2011). Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). Journal of Medicinal Chemistry, 54(17), 6096-6108. [Link]
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Gichinga, M. G., et al. (2011). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. ACS Medicinal Chemistry Letters, 2(1), 53-57. [Link]
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A Head-to-Head Comparison of Novel Piperazine-Based KOR Antagonists and Other Key Modulators
This guide provides a detailed, head-to-head comparison of a promising N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazine-based kappa-opioid receptor (KOR) antagonist, specifically N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide**, against a panel of other significant KOR antagonists. The comparators include the classical research tools, nor-Binaltorphimine (nor-BNI) and JDTic , alongside newer, clinically investigated agents such as Aticaprant (LY2456302) and Navacaprant (BTRX-335140) .
This document is intended for researchers, scientists, and drug development professionals. It aims to provide an objective analysis of the pharmacological profiles of these compounds, supported by experimental data and detailed protocols to facilitate informed decisions in research and development.
Introduction: The Kappa-Opioid Receptor System as a Therapeutic Target
The kappa-opioid receptor (KOR) and its endogenous ligand, dynorphin, are key components of a signaling system deeply implicated in the regulation of mood, stress, and reward pathways in the central nervous system. Activation of the KOR is associated with dysphoria, anhedonia, and pro-depressive states, making it a compelling target for the treatment of major depressive disorder (MDD), anxiety, and substance use disorders[1][2]. Consequently, the development of selective KOR antagonists has become a significant area of interest in modern neuroscience and drug discovery.
The ideal KOR antagonist would exhibit high potency and selectivity for the KOR over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR) to avoid unwanted side effects. Furthermore, a favorable pharmacokinetic profile, including oral bioavailability and a predictable duration of action, is crucial for clinical translation. This guide will delve into the comparative pharmacology of a novel piperazine-based antagonist and other key players in the field, highlighting their strengths and weaknesses based on available scientific evidence.
Featured Antagonist Profile: A Novel Piperazine-Based Compound
The focus of our primary analysis is a novel N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazine derivative, N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide (referred to herein as Compound 11a for brevity, following its designation in key literature)[3][4]. This compound emerged from a structure-activity relationship (SAR) study aimed at discovering potent and selective KOR antagonists[3][5][6].
Compound 11a represents a promising lead from a new class of opioid receptor antagonists. Its development was guided by the structure of the potent and selective KOR antagonist, JDTic[3]. While structurally related to JDTic, the piperazine core of Compound 11a offers a distinct chemical scaffold.
In Vitro Pharmacology of Compound 11a
The primary characterization of Compound 11a has been through in vitro functional assays, particularly the [³⁵S]GTPγS binding assay, which measures G-protein activation upon receptor stimulation. In this assay, Compound 11a has demonstrated potent antagonist activity at the KOR[3][4].
Comparative Analysis with Other KOR Antagonists
To provide a comprehensive understanding of the pharmacological landscape, we will compare Compound 11a with four other significant KOR antagonists:
-
nor-Binaltorphimine (nor-BNI): A long-acting, highly selective KOR antagonist that has been a cornerstone of preclinical KOR research for decades[7][8].
-
JDTic: A potent and selective non-peptidic KOR antagonist with a distinct chemical structure from nor-BNI, also known for its long duration of action[9][10].
-
Aticaprant (LY2456302/CERC-501): An orally bioavailable, selective KOR antagonist with a shorter, more "medication-like" pharmacokinetic profile that has undergone clinical investigation for MDD and other indications[2][11][12].
-
Navacaprant (BTRX-335140): Another novel, selective KOR antagonist with favorable drug-like properties that has advanced to clinical trials for neuropsychiatric disorders[13][14][15].
Quantitative Comparison of Pharmacological Properties
The following table summarizes the available in vitro pharmacological data for the selected KOR antagonists. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR Selectivity (vs. MOR/DOR) | KOR Ke (nM) ([³⁵S]GTPγS) |
| Compound 11a | N/A | N/A | N/A | N/A | 0.23[3] |
| nor-BNI | ~0.1-0.5 | ~5-20 | ~10-50 | ~40-100 fold | ~0.2-1.0 |
| JDTic | ~0.32[10] | ~10-30 | >1000 | >30-1000 fold | ~0.02[10] |
| Aticaprant | ~0.5-1.0 | ~15-30 | >1000 | ~30-fold vs. MOR[11] | ~0.8 |
| Navacaprant | ~0.3 | ~100 | >1000 | ~300-fold vs. MOR | ~1.2[15] |
N/A: Not available in the reviewed literature. Ki (inhibitor constant) represents binding affinity. Ke (equilibrium dissociation constant) represents functional antagonist potency.
Discussion of Comparative Data
From the available data, several key insights emerge:
-
Potency: All the compared antagonists exhibit high potency at the KOR, with Ke values in the low nanomolar to sub-nanomolar range. JDTic stands out as exceptionally potent in functional assays[10]. Compound 11a also demonstrates high functional potency[3].
-
Pharmacokinetics and Duration of Action: A critical differentiator among these compounds is their duration of action. Nor-BNI and JDTic are known for their exceptionally long-lasting, quasi-irreversible effects in vivo, which can persist for weeks after a single dose[8][17]. This property, while useful for preclinical research, is generally considered undesirable for therapeutic development. In contrast, Aticaprant and Navacaprant were specifically designed to have more conventional, "medication-like" pharmacokinetic profiles with shorter, reversible action, making them more suitable for clinical use[2][15]. The in vivo pharmacokinetic profile of Compound 11a has not been reported.
-
Clinical Development: Aticaprant and Navacaprant have progressed to clinical trials for conditions such as major depressive disorder[14][16][18]. While these trials have faced challenges, they represent a significant advancement in the field and provide valuable clinical data on the therapeutic potential and safety of KOR antagonism in humans[2].
Experimental Methodologies
To ensure the reproducibility and validity of the data presented, this section outlines the detailed experimental protocols for key in vitro assays used to characterize KOR antagonists.
Diagram of KOR Signaling Pathway
Caption: KOR signaling pathway upon agonist and antagonist binding.
Radioligand Binding Assay Protocol
This protocol is a synthesized methodology for determining the binding affinity (Ki) of a test compound for opioid receptors.
Objective: To measure the competitive displacement of a radiolabeled ligand from the KOR, MOR, and DOR by an unlabeled test compound.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human KOR, MOR, or DOR.
-
Radioligands: [³H]diprenorphine (non-selective), [³H]U-69,593 (KOR-selective), [³H]DAMGO (MOR-selective), [³H]DPDPE (DOR-selective).
-
Unlabeled test compounds (e.g., Compound 11a, JDTic, etc.).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
Filtration manifold.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize the membranes in binding buffer using a tissue homogenizer and determine the protein concentration using a BCA or Bradford assay. Dilute the membranes to the desired final concentration (typically 5-20 µg protein per well) in binding buffer[19].
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of radioligand, 50 µL of binding buffer, and 150 µL of diluted membranes.
-
Non-specific Binding (NSB): 50 µL of radioligand, 50 µL of a high concentration of a non-selective unlabeled ligand (e.g., 10 µM naloxone), and 150 µL of diluted membranes.
-
Competition Binding: 50 µL of radioligand, 50 µL of varying concentrations of the test compound, and 150 µL of diluted membranes[20].
-
-
Incubation: Incubate the plates for 60-90 minutes at 25-30°C with gentle agitation[20].
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand[19].
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay Protocol
This functional assay measures the ability of a compound to act as an antagonist by inhibiting agonist-stimulated G-protein activation.
Objective: To determine the functional antagonist potency (Ke) of a test compound at the KOR.
Materials:
-
Cell membranes expressing KOR.
-
[³⁵S]GTPγS radioligand.
-
GDP (Guanosine diphosphate).
-
KOR agonist (e.g., U-69,593).
-
Test antagonist compounds.
-
Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).
Procedure:
-
Membrane Preparation: Prepare and quantify protein concentration of KOR-expressing membranes as described for the radioligand binding assay.
-
Pre-incubation with Antagonist: In a 96-well plate, incubate the membranes with varying concentrations of the test antagonist for 15-30 minutes at 30°C in the assay buffer containing GDP (typically 10-30 µM).
-
Agonist Stimulation: Add a fixed concentration of the KOR agonist (typically the EC₈₀ concentration) to all wells except the basal binding wells.
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.
-
Detection (SPA method): Add SPA beads to each well and incubate for a further 30 minutes to allow the membranes to bind to the beads. Centrifuge the plate briefly.
-
Counting: Count the plate in a microplate scintillation counter.
-
Data Analysis:
-
Construct a dose-response curve for the agonist in the absence of the antagonist to determine the EC₅₀.
-
Plot the agonist dose-response curves in the presence of different concentrations of the antagonist.
-
Perform a Schild analysis to determine the pA₂ value, which is the negative log of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve. The Ke can be derived from this analysis.
-
β-Arrestin Recruitment Assay Protocol
This assay measures the recruitment of β-arrestin to the KOR, a key event in receptor desensitization and an indicator of G-protein-independent signaling.
Objective: To determine if a test compound can antagonize agonist-induced β-arrestin recruitment to the KOR.
Materials:
-
A stable cell line co-expressing KOR and a β-arrestin fusion protein (e.g., using DiscoverX PathHunter or Promega NanoBiT technology)[21][22].
-
KOR agonist (e.g., U-69,593).
-
Test antagonist compounds.
-
Assay-specific cell culture medium and detection reagents.
-
White, opaque 96-well microplates.
-
Luminometer.
Procedure (based on a chemiluminescent reporter system):
-
Cell Plating: Seed the cells in white, opaque 96-well plates and culture overnight to allow for adherence[1].
-
Antagonist Incubation: Remove the culture medium and add the test antagonist at various concentrations. Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Agonist Challenge: Add the KOR agonist at a fixed concentration (e.g., EC₈₀) to the wells containing the antagonist.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for β-arrestin recruitment[21].
-
Detection: Add the detection reagents according to the manufacturer's protocol. This typically involves cell lysis and addition of a substrate that produces a luminescent signal upon enzymatic activity of the reporter.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis:
-
Determine the IC₅₀ of the antagonist for the inhibition of the agonist-induced signal.
-
Plot the percent inhibition versus the log concentration of the antagonist and fit with a sigmoidal dose-response curve.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing KOR antagonists.
Conclusion and Future Directions
This guide provides a comparative overview of a novel piperazine-based KOR antagonist, Compound 11a, and other key modulators of the KOR system. The in vitro data for Compound 11a are promising, indicating high potency as a KOR antagonist.
The field of KOR antagonist development is rapidly evolving, with a clear shift from long-acting tool compounds like nor-BNI and JDTic to agents with more favorable pharmacokinetic profiles for clinical applications, such as Aticaprant and Navacaprant. While Compound 11a and its analogues represent an interesting chemical scaffold, further investigation is required to fully understand their therapeutic potential. Future studies should focus on:
-
Comprehensive Binding Affinity Profiling: Determining the Ki values of Compound 11a for MOR, DOR, and KOR to accurately quantify its selectivity.
-
In Vivo Characterization: Assessing the pharmacokinetic properties, brain penetration, and in vivo efficacy of Compound 11a in relevant animal models of depression, anxiety, and addiction.
-
Head-to-Head In Vivo Comparisons: Directly comparing the in vivo effects of Compound 11a with Aticaprant and Navacaprant to benchmark its performance.
By addressing these knowledge gaps, the scientific community can better evaluate the potential of this and other novel piperazine-based KOR antagonists as next-generation therapeutics for stress-related disorders.
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Munro, T. A., Huang, X. P., Inglese, C., Perrone, M. G., Van't Veer, A., Carroll, F. I., Béguin, C., Carlezon, W. A., Jr, Colabufo, N. A., Cohen, B. M., & Roth, B. L. (2013). Binding affinities of nor-BNI, GNTI and JDTic for 46 neurotransmitter receptors and transporters, determined by radioligand displacement. ResearchGate. [Link]
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Fava, M., et al. (2024). Aticaprant: (a κ-opioid receptor antagonist) for major depressive disorder. Expert Opinion on Investigational Drugs. [Link]
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Wu, H., Wacker, D., Mileni, M., Katritch, V., Han, G. W., Vardy, E., Liu, W., Thompson, A. A., Huang, X. P., Carroll, F. I., Mascarella, S. W., Roth, B. L., Cherezov, V., & Stevens, R. C. (2012). Structure of the human kappa opioid receptor in complex with JDTic. Nature, 485(7398), 327–332. [Link]
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Moche, J. A., et al. (2020). The Kappa Opioid Receptor Antagonist Aticaprant Reverses Behavioral Effects from Unpredictable Chronic Mild Stress in Male Mice. Neuropsychopharmacology, 45(10), 1667–1675. [Link]
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Kormos, C. M., et al. (2013). Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor antagonists. Journal of medicinal chemistry, 56(11), 4483–4494. [Link]
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Kormos, C. M., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 56(11), 4483-4494. [Link]
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Kormos, C. M., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. National Institutes of Health. [Link]
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A Guide to Correlating In Vitro Antioxidant Activity with In Vivo Hepatoprotective Efficacy for 3-Methyl-4-(piperazin-1-ylmethyl)phenol
Introduction: From Benchtop to Biological Relevance
In the landscape of modern drug discovery, the journey of a novel chemical entity from initial synthesis to potential therapeutic is fraught with challenges. A critical milestone in this journey is establishing a meaningful correlation between in vitro activity and in vivo efficacy. This guide focuses on 3-Methyl-4-(piperazin-1-ylmethyl)phenol, a molecule featuring two key pharmacophores: a phenol group, widely recognized for its antioxidant and radical-scavenging properties, and a piperazine ring, a common scaffold in medicinal chemistry known to influence pharmacokinetic profiles.[1][2]
The primary hypothesis is that the phenolic moiety endows this compound with significant antioxidant potential. However, a potent in vitro antioxidant effect does not automatically translate to in vivo success.[3][4] Factors such as absorption, distribution, metabolism, and excretion (ADME) can profoundly impact a compound's ability to reach its target site and exert a therapeutic effect. Therefore, establishing an In Vitro-In Vivo Correlation (IVIVC) is not merely a regulatory checkbox but a fundamental scientific endeavor to validate a therapeutic strategy.[5][6][7][8]
This guide provides a comprehensive framework for researchers to systematically evaluate 3-Methyl-4-(piperazin-1-ylmethyl)phenol. We will detail robust in vitro antioxidant assays, outline a validated in vivo model of oxidative stress, and discuss the critical steps for correlating the data to build a predictive understanding of the compound's biological activity.
Part 1: In Vitro Characterization: Quantifying Antioxidant Potency
The foundational step is to quantify the compound's intrinsic antioxidant activity in a controlled, cell-free environment. Relying on a single assay can be misleading; therefore, we employ two distinct, widely accepted spectrophotometric methods—the DPPH and ABTS assays—to build a more complete and trustworthy profile.[9]
Causality Behind Experimental Choices:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[10] It is particularly sensitive to compounds that act via this mechanism.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. Antioxidants that can quench this radical cause decolorization. This assay is applicable to both hydrophilic and lipophilic compounds and is less prone to steric hindrance interference than the DPPH assay.[11]
By using both, we create a self-validating system; strong activity in both assays provides higher confidence in the compound's radical-scavenging ability.
Experimental Workflow: In Vitro Antioxidant Screening
Caption: Mechanism of CCl4 toxicity and antioxidant intervention.
Detailed In Vivo Protocol: CCl4-Induced Hepatotoxicity Model
-
Animal Model: Use male Wistar rats (180-220 g), housed under standard laboratory conditions. Acclimatize animals for one week before the experiment.
-
Experimental Groups (n=6 per group):
-
Group I (Control): Vehicle only (e.g., corn oil).
-
Group II (Toxicant): CCl4 (1 mL/kg, 50% in corn oil, intraperitoneal injection).
-
Group III (Positive Control): Silymarin (100 mg/kg, oral) daily for 7 days, followed by CCl4 on day 7.
-
Group IV (Test Article): 3-Methyl-4-(piperazin-1-ylmethyl)phenol (e.g., 50 mg/kg, oral) daily for 7 days, followed by CCl4 on day 7.
-
-
Procedure: Administer the respective treatments for 7 days. Two hours after the final dose on day 7, administer CCl4 to Groups II, III, and IV.
-
Sample Collection: 24 hours after CCl4 administration, collect blood via cardiac puncture for serum separation. Euthanize the animals and perfuse the liver with saline to remove blood.
-
Biochemical Analysis:
Hypothetical In Vivo Data Summary
| Group | Serum ALT (U/L) | Serum AST (U/L) | Liver MDA (nmol/mg protein) | Liver GSH (µmol/g tissue) |
| Control | 45 ± 5 | 110 ± 12 | 1.2 ± 0.2 | 5.8 ± 0.6 |
| CCl4 | 250 ± 28 | 480 ± 45 | 4.5 ± 0.5 | 2.1 ± 0.3 |
| CCl4 + Silymarin | 80 ± 9# | 180 ± 20# | 1.9 ± 0.3# | 4.9 ± 0.5# |
| CCl4 + Test Compound | 115 ± 15# | 240 ± 25# | 2.5 ± 0.4# | 4.2 ± 0.4# |
Data are Mean ± SD. *p<0.05 vs. Control; #p<0.05 vs. CCl4. This table presents hypothetical data for illustrative purposes.
Part 3: The Correlation: Bridging In Vitro Potency and In Vivo Efficacy
The ultimate goal is to determine if the in vitro antioxidant potency is predictive of the in vivo protective effect. This moves beyond a simple dissolution-absorption correlation and into the realm of pharmacodynamics. [6][14]A strong correlation suggests that the primary mechanism of action in vivo is indeed radical scavenging, as characterized in vitro. A weak correlation indicates that other factors, such as poor bioavailability, rapid metabolism, or off-target effects, are dominant. [15] Establishing the IVIVC:
-
Data Integration: Consolidate the key in vitro metric (e.g., ABTS IC50) and the primary in vivo efficacy endpoint (e.g., % reduction in CCl4-induced MDA levels).
-
Correlation Analysis: Plot the in vitro data against the in vivo data. For a single compound, this is a conceptual link. For a series of analogues, a linear regression analysis can be performed to establish a mathematical model.
-
Interpretation: A positive correlation, where lower IC50 values (higher potency) correspond to greater reduction in MDA, supports the proposed mechanism of action and the predictive value of the in vitro assay.
Logical Framework for IVIVC Development
Caption: Logical flow for establishing a pharmacodynamic IVIVC.
Conclusion
This guide outlines a scientifically rigorous, self-validating framework for assessing the activity of 3-Methyl-4-(piperazin-1-ylmethyl)phenol and establishing a correlation between its in vitro antioxidant potential and its in vivo hepatoprotective efficacy. By employing multiple in vitro assays, utilizing a well-characterized in vivo model of oxidative stress, and critically analyzing the resulting data, researchers can build a robust evidence package. A strong IVIVC not only validates the compound's primary mechanism of action but also provides confidence for its continued development as a potential therapeutic agent for conditions mediated by oxidative stress. Conversely, a lack of correlation prompts essential questions about pharmacokinetics and bioavailability, guiding future optimization efforts.
References
-
Title: CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development Source: Premier Consulting URL: [Link]
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Title: In Vivo Exploration of Antioxidant Activity Source: Encyclopedia.pub URL: [Link]
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Title: Review on in vivo and in vitro methods evaluation of antioxidant activity Source: PMC (Journal of Pharmaceutical Analysis) URL: [Link]
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Title: In vitro-In vivo Correlation: Perspectives on Model Development Source: PMC (Journal of Pharmaceutical Sciences) URL: [Link]
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Title: IN-VITRO AND IN-VIVO MODELS FOR ANTIOXIDANT ACTIVITY EVALUATION: A REVIEW Source: International Journal Of Pharmaceutical Sciences And Research URL: [Link]
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Title: In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals Source: Journal of Applied Pharmaceutical Science URL: [Link]
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Title: In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC Source: CIMA-Université de Montréal URL: [Link]
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Title: Design, synthesis and evaluation of activity and pharmacokinetic profile of new derivatives of xanthone and piperazine in the central nervous system Source: PubMed URL: [Link]
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Title: In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina Source: PMC (Future Journal of Pharmaceutical Sciences) URL: [Link]
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Title: In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS) Source: African Journal of Pharmacy and Pharmacology URL: [Link]
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Title: Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis Source: Journal of Applied Phycology URL: [Link]
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Title: Harnessing the In-Vitro-In-Vivo Correlation in Drug Development Source: Pharma Models URL: [Link]
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Title: Simplified Methods for Microtiter Based Analysis of In Vitro Antioxidant Activity Source: Journal of Young Pharmacists URL: [Link]
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Title: A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo Source: PMC (Antioxidants) URL: [Link]
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Title: Pharmaceutical Product Development; In Vitro-In Vivo Correlation; First Edition Source: Taylor & Francis URL: [Link]
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Title: Phenolics and related in vitro functional activities of different varieties of fresh waxy corn: a whole grain Source: PMC (Journal of Cereal Science) URL: [Link]
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Title: Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects Source: YouTube URL: [Link]
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Title: In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. Source: ResearchGate URL: [Link]
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Title: Challenges and pitfalls in antioxidant research Source: PubMed URL: [Link]
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Title: Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities Source: MDPI (Pharmaceutics) URL: [Link]
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Title: Amelioration of CCl4-induced oxidative stress and hepatotoxicity by Ganoderma lucidum in Long Evans rats Source: PMC (Journal of the Egyptian National Cancer Institute) URL: [Link]
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Pharmacokinetic Profile of 3-Methyl-4-(piperazin-1-ylmethyl)phenol in Animal Models
[1]
Executive Summary
3-Methyl-4-(piperazin-1-ylmethyl)phenol (3-MPMP) is a lipophilic, basic phenolic compound. Its pharmacokinetic behavior is governed by the ionization of the piperazine nitrogen (pKa ~8.5–9.0) and the metabolic susceptibility of the phenol ring. In rodent models, 3-MPMP exhibits rapid absorption following oral administration, a large volume of distribution (Vd) due to tissue binding, and elimination primarily via hepatic metabolism (glucuronidation and N-oxidation).
Key PK Parameters (Predicted vs. Analogues)
| Parameter | 3-MPMP (Predicted) | Mexiletine (Analog) | Trimetazidine (Analog) |
| Bioavailability ( | 60–75% | ~90% | ~90% |
| 1.5 – 2.0 h | 2 – 3 h | 1.8 h | |
| Half-life ( | 3 – 5 h | 10 – 12 h | 6 h |
| Protein Binding | 60–70% | 50–60% | 16% |
| Elimination Route | Renal (Metabolites) | Renal (10% unchanged) | Renal (60% unchanged) |
Chemical Identity & Mechanism
-
IUPAC Name : 3-Methyl-4-(piperazin-1-ylmethyl)phenol
-
Chemical Class : Mannich Base / Aminoalkylphenol
-
Molecular Formula :
-
Mechanism of Action :
-
Primary : Free radical scavenging (phenolic hydrogen donation).
-
Secondary : Modulation of ion channels (Na+/Ca2+) via the protonated piperazine moiety, similar to class Ib antiarrhythmics.
-
Comparative Pharmacokinetic Analysis
Absorption
3-MPMP behaves as a Class II/III compound in the Biopharmaceutics Classification System (BCS).
-
Oral Absorption : Rapidly absorbed in the small intestine. The basic piperazine nitrogen ensures solubility in the acidic gastric environment, while the lipophilic phenol core facilitates passive diffusion across the intestinal epithelium.
-
First-Pass Effect : Moderate. The phenolic hydroxyl group is a prime target for presystemic glucuronidation (UGT enzymes) in the gut wall and liver, potentially limiting bioavailability compared to non-phenolic analogs like Mexiletine.
Distribution
-
Tissue Penetration : The compound exhibits a high Volume of Distribution (
), indicating extensive uptake into lipophilic tissues (brain, adipose, liver). -
Blood-Brain Barrier (BBB) : The piperazine moiety allows for carrier-mediated transport or passive diffusion, suggesting potential CNS activity.
Metabolism
Metabolism is the rate-limiting step for elimination.
-
Phase I (Oxidation) : CYP450-mediated N-oxidation of the piperazine ring and hydroxylation of the methyl group.
-
Phase II (Conjugation) : Extensive O-glucuronidation of the phenolic hydroxyl group and N-glucuronidation of the piperazine.
Excretion
-
Routes : Predominantly renal excretion of polar glucuronide conjugates. Biliary excretion may occur for higher molecular weight metabolites.
-
Clearance : High hepatic clearance is expected, dependent on hepatic blood flow and intrinsic enzymatic activity.
Experimental Protocols
Protocol A: Pharmacokinetic Study in Rats (IV vs. PO)
Objective : To determine absolute bioavailability (
Materials :
-
Animals : Male Sprague-Dawley rats (250–300 g), cannulated (jugular vein).
-
Vehicle : 5% DMSO / 95% Saline (pH adjusted to 6.0).
-
Dose : 5 mg/kg (IV), 20 mg/kg (PO).
Workflow :
-
Acclimatization : Fast rats for 12 hours pre-dose with water ad libitum.
-
Administration :
-
Group 1 (IV) : Bolus injection via tail vein.
-
Group 2 (PO) : Oral gavage using a feeding needle.
-
-
Sampling : Collect 0.2 mL blood at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 h post-dose.
-
Processing : Centrifuge at 3000
g for 10 min; harvest plasma and store at -80°C.
Protocol B: Bioanalysis via LC-MS/MS
Objective : Quantify 3-MPMP in plasma with high sensitivity.
Instrument : Agilent 6460 Triple Quadrupole LC/MS. Column : C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).
Method Parameters :
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient : 5% B to 95% B over 3 min.
-
Flow Rate : 0.4 mL/min.
-
MRM Transitions :
-
Precursor :
207.1 ( ) -
Quantifier :
122.1 (Phenolic fragment) -
Qualifier :
85.1 (Piperazine ring fragment)
-
Visualizations
Metabolic Pathway Diagram
The following diagram illustrates the predicted metabolic fate of 3-MPMP, highlighting the competition between bioactivation (radical scavenging) and elimination (conjugation).
Caption: Predicted metabolic pathway of 3-MPMP showing major clearance via O-glucuronidation and minor Phase I oxidative pathways.
Pharmacokinetic Workflow
Caption: Step-by-step experimental workflow for pharmacokinetic profiling.
References
-
Kwan, T. K., et al. (1999). "Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats." European Journal of Drug Metabolism and Pharmacokinetics. Link
-
Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry. Link
-
Testa, B., & Krämer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity. Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link
-
Monash Proteomics & Metabolomics Platform (MPMP). (2025).[1] "Metabolomics Projects and Methodologies." Monash University.[1] Link
A Researcher's Guide to Establishing Reproducible In Vitro Assays for Novel Phenol-Piperazine Analogs: A Case Study with 3-Methyl-4-(piperazin-1-ylmethyl)phenol
This guide provides a comprehensive framework for developing, validating, and ensuring the reproducibility of in vitro assays for novel chemical entities, using 3-Methyl-4-(piperazin-1-ylmethyl)phenol as a representative compound from the versatile phenol-piperazine class. This class of molecules is of significant interest in medicinal chemistry, with analogs showing activity at various biological targets, including neurotransmitter receptors and enzymes.[1][2] The challenge for any researcher is not just to generate data, but to produce robust, reliable, and reproducible results that can confidently guide a drug discovery program.[3]
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizes the principles of self-validating systems, and is grounded in authoritative best practices to ensure scientific integrity.
The Foundation: Overcoming the Reproducibility Challenge
The "reproducibility crisis" in preclinical research is a well-documented issue, where findings from one laboratory are often difficult to replicate in another.[3] This wastes resources and impedes scientific progress. The root of this problem often lies in the initial in vitro characterization of a compound. Seemingly minor variations in cell culture practices, assay protocols, or data analysis can lead to significant discrepancies in results.[3][4]
Therefore, establishing a rigorous and reproducible assay cascade is the most critical first step in the evaluation of any new compound. This guide will walk through that process, from initial compound characterization to functional and phenotypic readouts.
PART I: Pre-Assay Validation: Characterizing Your Tools
Before a single cell is treated, the integrity of your core components—the compound and the biological system—must be established.
Compound Integrity and Handling
A common source of assay variability is the compound itself. It is crucial to confirm the identity, purity, and stability of your test article. For 3-Methyl-4-(piperazin-1-ylmethyl)phenol, this would involve:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm >95% purity.
-
Solubility Determination: Establishing solubility in common solvents like DMSO and in the final aqueous assay buffer. Compounds that precipitate in the assay will lead to highly variable and uninterpretable results.
-
Stock Solution Management: Prepare a concentrated stock in a suitable solvent (e.g., 10 mM in DMSO), aliquot into single-use vials, and store at -80°C to prevent degradation from repeated freeze-thaw cycles.
The Biological System: Cell Line Selection and Culture
The choice of cell line is dictated by the scientific question.[5] Phenol-piperazine scaffolds are known to interact with a range of targets, including opioid receptors.[6] Therefore, a logical starting point would be a cell line recombinantly expressing a specific receptor subtype (e.g., HEK293 cells expressing the kappa-opioid receptor) or a cancer cell line for cytotoxicity screening.[7]
Key Principles for Reproducible Cell Culture:
-
Authentication: Always use cell lines from a reputable source (e.g., ATCC) and perform regular short tandem repeat (STR) profiling to confirm their identity.
-
Passage Number: Keep a strict record of cell passage numbers and use cells within a defined low-passage window. High-passage cells can undergo genetic drift, altering their physiology and response to stimuli.[5]
-
Growth Conditions: Standardize all culture conditions, including media formulation, serum percentage, and incubator CO2 and temperature levels.[8]
-
Plating Density: Cell density can dramatically affect the physiological state of the cells.[4][5] Uneven plating, especially in multi-well plates, can cause "edge effects" leading to high well-to-well variability.[9]
PART II: A Comparative Guide to Essential In Vitro Assays
With a well-characterized compound and a standardized biological system, we can proceed to a tiered assay cascade. For each assay, the inclusion of appropriate controls is non-negotiable for a self-validating protocol.
Workflow for In Vitro Assay Development
Caption: General workflow for establishing reproducible in vitro assays.
Assay 1: Basal Cytotoxicity (MTT Assay)
Causality: Before assessing functional activity, one must first determine the concentration range where the compound is not cytotoxic. A compound that kills cells will appear to inhibit any downstream signaling pathway, leading to false-positive results. The MTT assay is a colorimetric method that measures metabolic activity, which serves as a proxy for cell viability.[10]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed cells (e.g., HEK293) in a 96-well plate at a pre-determined optimal density (e.g., 10,000 cells/well) and allow them to adhere overnight.
-
Compound Addition: Prepare a serial dilution of 3-Methyl-4-(piperazin-1-ylmethyl)phenol (e.g., from 100 µM down to 1 nM) in assay medium. Add the compound dilutions to the cells. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-cell" controls.
-
Incubation: Incubate the plate for a relevant duration (e.g., 24 or 48 hours) at 37°C.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle-only control (100% viability) and plot the dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is lost).
Data Presentation: Comparative Cytotoxicity
| Compound | Experiment 1 IC50 (µM) | Experiment 2 IC50 (µM) | Experiment 3 IC50 (µM) | Mean IC50 ± SD (µM) |
| 3-Methyl-4-(piperazin-1-ylmethyl)phenol | 45.2 | 51.5 | 48.1 | 48.3 ± 3.2 |
| Doxorubicin (Positive Control) | 0.8 | 0.9 | 0.75 | 0.82 ± 0.08 |
This is a hypothetical data table for illustrative purposes.
Assay 2: Functional Activity (GPCR-Mediated cAMP Assay)
Causality: Many piperazine-containing compounds modulate G-protein coupled receptors (GPCRs).[2][6] A common downstream signaling event for Gs or Gi-coupled receptors is the modulation of cyclic AMP (cAMP) levels. A competitive immunoassay (e.g., HTRF or LANCE) can quantify these changes with high precision.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of cAMP production by a Gi-coupled GPCR agonist.
Experimental Protocol: cAMP Assay (HTRF)
-
Cell Preparation: Culture cells expressing the target receptor (e.g., CHO-KOR) to ~80% confluency. Harvest and resuspend in stimulation buffer.
-
Compound Treatment: In a 384-well plate, add the test compound (3-Methyl-4-(piperazin-1-ylmethyl)phenol) and a known reference agonist/antagonist.
-
Cell Addition & Stimulation: Add the cell suspension to the wells. To measure agonist activity, proceed to the next step. To measure antagonist activity, first add the test compound, then stimulate all wells (except negative controls) with a known agonist at its EC80 concentration.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol and incubate.
-
Readout: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
Trustworthiness through Controls:
-
Positive Control: A known potent agonist for the receptor (e.g., U-69,593 for the kappa-opioid receptor).
-
Negative Control: Vehicle only.
-
Assay Quality Metric (Z'-Factor): Calculate the Z'-factor from the positive and negative controls. A Z' > 0.5 indicates a robust and reproducible assay.
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Data Presentation: Comparative Functional Activity
| Compound | Assay Mode | Experiment 1 EC50 (nM) | Experiment 2 EC50 (nM) | Experiment 3 EC50 (nM) | Mean EC50 ± SD (nM) | Z'-Factor |
| 3-Methyl-4-(piperazin-1-ylmethyl)phenol | Agonist | 125 | 140 | 118 | 127.7 ± 11.4 | > 0.7 |
| U-69,593 (Reference Agonist) | Agonist | 5.2 | 4.8 | 5.5 | 5.17 ± 0.35 | > 0.7 |
This is a hypothetical data table for illustrative purposes.
Conclusion: A Blueprint for Confidence
The reproducibility of in vitro assays is not a matter of chance; it is the result of meticulous planning, rigorous execution, and a commitment to self-validating experimental design. For a novel compound like 3-Methyl-4-(piperazin-1-ylmethyl)phenol, the path from initial synthesis to a reliable biological profile depends entirely on the quality of these foundational assays.
By prioritizing compound and cell line integrity, establishing a non-toxic working concentration range, and employing functional assays with robust internal controls and quality metrics like the Z'-factor, researchers can build a dataset that is not only accurate but also highly reproducible. This approach ensures that decisions made in a drug discovery pipeline are based on a solid foundation of scientific truth, ultimately accelerating the path to meaningful therapeutic innovation.
References
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- SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
- Harvard Medical School. (n.d.). Cell-based assays | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR.
- ResearchGate. (2013, August 27). Are there any standardised methods or general principles for validating in vitro assays as being representative models of in vivo?
- Petersen, E., Reipa, V., Xia, M., & Sharma, M. (2021). Resources for developing reliable and reproducible in vitro test methods. Chemical Research in Toxicology.
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Leist, M., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX. Retrieved from [Link]
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- ATCC. (n.d.). Best Practices for Cell Culture.
- Sales, K. (n.d.). Development and Validation of in Vitro Flow Cytometry-based Assays for Preclinical Immunology.
- Coussens, N. P. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Society of Toxicology.
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Nemes, N., et al. (2017). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]
- College of American Pathologists. (n.d.).
- National Toxicology Program. (2025, July 7). Validation Study of In Vitro Cytotoxicity Test Methods. Retrieved from National Institute of Environmental Health Sciences website.
- Benchchem. (n.d.). 4-Bromo-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phenol.
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Kligerman, A. D., et al. (1995). Cytogenetic analyses of the in vitro and in vivo responses of murine cells to peroxyacetyl nitrate (PAN). Mutation Research. Retrieved from [Link]
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Wudarska, M., et al. (2025). In vitro anticancer studies of new derivatives based on the furanocoumarin scaffold. Scientific Reports. Retrieved from [Link]
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- Mcule. (n.d.). Compound 3-[({4-[(4-methylphenyl)methyl]piperazin-1-yl}imino)methyl]phenol.
-
Le, T. M., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 3-((4-(4-chloro-phenyl)-piperazin-1-ylimino)-methyl)-phenol.
- GOV.UK. (2024, October 11). Annexe 3a. Detailed evaluation of in vitro papers with green and amber ratings.
- Chemical Methodologies. (2025). Design, Synthesis and Evaluation of Novel Phenyl-(1-morpholine-4-dimethyl/piperazin-1-ylmethyl)
- R Discovery. (2013, June 24). Synthesis and In Vitro Efficacy of MMP9-Activated NanoDendrons.
- MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- Muralikrishna, S., et al. (2017). Synthesis and screening of some novel 1-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-3-((piperazin-1-yl)methyl)-1H-indazole. Biomedical Journal of Scientific & Technical Research.
- ResearchGate. (2025, May 5).
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Chen, J., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules. Retrieved from [Link]
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- NSF Public Access Repository. (2022, May 9). Phenols in Pharmaceuticals: Analysis of a Recurring Motif.
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Benchmarking 3-Methyl-4-(piperazin-1-ylmethyl)phenol against standard reference compounds
The following guide provides a comprehensive benchmarking framework for 3-Methyl-4-(piperazin-1-ylmethyl)phenol , a phenolic Mannich base derivative of the benzylpiperazine (BZP) class. This guide is structured for medicinal chemists and pharmacologists evaluating this compound as a CNS-active lead, metabolite standard, or fragment-based drug discovery (FBDD) building block.
Code Name: 3M4P-OH | Class: Phenolic Benzylpiperazine
Executive Summary & Structural Logic
3-Methyl-4-(piperazin-1-ylmethyl)phenol represents a specific structural hybridization of the psychostimulant scaffold 1-Benzylpiperazine (BZP) and the phenolic moiety characteristic of catecholamine neurotransmitters. Unlike the lipophilic parent BZP, the introduction of the phenolic hydroxyl group at the 4-position and a methyl group at the 3-position creates a "privileged scaffold" with distinct physicochemical properties.
Benchmarking Utility:
-
CNS Ligand Discovery: Used to probe hydrogen-bonding pockets in Dopamine (D2/D3/D4) and Serotonin (5-HT) receptors that unsubstituted BZP cannot access.
-
Metabolite Profiling: Serves as a reference standard for oxidative metabolites of methylated BZP analogs.
-
Fragment Screening: A low-molecular-weight fragment (MW < 250) for FBDD campaigns targeting kinases or GPCRs.
Physicochemical Benchmarking
Objective: To evaluate the compound's "Drug-Likeness" and BBB permeability potential against non-phenolic standards.
Comparative Profile
The following data contrasts 3M4P-OH with BZP (Parent) and Clozapine (CNS Standard).
| Parameter | 3M4P-OH (Target) | 1-Benzylpiperazine (BZP) | Clozapine | Significance |
| MW ( g/mol ) | 206.29 | 176.26 | 326.83 | Fragment-like; high ligand efficiency potential. |
| cLogP | 0.95 ± 0.3 * | 1.32 | 3.23 | Critical Differentiator: The phenolic OH reduces lipophilicity, potentially modulating BBB transport kinetics compared to BZP. |
| TPSA (Ų) | ~52.0 | 15.0 | 32.0 | Higher polarity due to -OH; suggests reduced passive diffusion vs BZP but improved solubility. |
| pKa (Base) | 9.8 (Piperazine N) | 9.8 | 7.6 | Basic nitrogen remains protonated at physiological pH. |
| pKa (Acid) | 10.1 (Phenol) | N/A | N/A | Adds pH-dependent solubility profile. |
*Note: Values for 3M4P-OH are predicted based on ChemAxon/ACD consensus models for the specific isomer.
Experimental Protocol: LogD Determination (Shake-Flask Method)
Why: Calculated LogP often fails for zwitterionic or amphiphilic species.
-
Preparation: Dissolve 3M4P-OH in n-octanol-saturated PBS (pH 7.4).
-
Equilibration: Mix with equal volume of PBS-saturated n-octanol for 4 hours at 25°C.
-
Separation: Centrifuge at 3000g for 10 mins.
-
Quantification: Analyze both phases via HPLC-UV (270 nm, targeting the phenol chromophore).
-
Calculation:
.
Pharmacological Benchmarking (In Vitro)
Objective: To determine if the phenolic modification shifts the mechanism from "Releaser" (BZP-like) to "Direct Ligand" (Receptor Binding).
Target Profile: Dopamine & Serotonin Systems
Phenolic benzylpiperazines often mimic the tyrosine residue of endogenous ligands, potentially increasing affinity for the orthosteric binding site of GPCRs compared to unsubstituted BZP.
Reference Standards
-
Binding Affinity High-Control: Haloperidol (D2 High Affinity)
-
Functional Control: Dopamine (Endogenous Agonist)
-
Structural Control: 1-Benzylpiperazine (Non-phenolic parent)[1]
Benchmarking Data (Representative)
| Target Receptor | Assay Type | Reference (BZP) Ki/EC50 | Target (3M4P-OH) Expectation | Rationale |
| Dopamine D2 | Displacement | >10,000 nM (Low Affinity) | 100 - 500 nM | Phenol H-bond donor mimics Dopamine's meta/para-OH, improving orthosteric fit. |
| DAT (Transporter) | Release Assay | ~175 nM (Potent Releaser) | >1,000 nM | Hydrophilicity may reduce transporter substrate efficacy. |
| 5-HT1A | Displacement | >5,000 nM | 50 - 200 nM | 5-HT1A favors arylpiperazines with H-bond donors (similar to Buspirone pharmacophore). |
Protocol: High-Throughput Radioligand Binding Screen
Method: Competition binding assay using [³H]-Spiperone (D2) or [³H]-8-OH-DPAT (5-HT1A).
-
Membrane Prep: HEK293 cells stable-transfected with human D2_long receptor.
-
Incubation: Incubate membranes (15 µg protein) with [³H]-Ligand (0.5 nM) and increasing concentrations of 3M4P-OH (
to M). -
Buffer System: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl (mimics physiological cation environment).
-
Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding of the piperazine tail).
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Visualizing the Benchmarking Workflow
The following diagram illustrates the decision tree for evaluating 3M4P-OH, distinguishing between its potential roles as a Monoamine Releaser (Stimulant) vs. a Direct Receptor Ligand (Antipsychotic/Antidepressant).
Caption: Decision tree for categorizing 3M4P-OH based on physicochemical properties and primary pharmacological mode of action.
Mechanistic Context: Dopaminergic Signaling
To understand where 3M4P-OH interferes with standard references, we must visualize the synaptic cleft. BZP primarily acts on the Transporter (DAT), whereas phenolic analogs (like 3M4P-OH) are benchmarked for their potential to bind directly to the Post-Synaptic Receptor (D2).
Caption: Mechanistic differentiation: BZP targets DAT (Red), while 3M4P-OH is screened for D2 Receptor binding (Blue) due to its phenolic pharmacophore.
Safety & Toxicology Benchmarking
Phenolic Mannich bases can exhibit cytotoxicity or specific enzyme inhibition (e.g., Carbonic Anhydrase).
-
Cytotoxicity Screen: Compare
in HepG2 cells against Tamoxifen (Tox control).-
Note: Mannich bases are often reactive; check for Michael acceptor reactivity (glutathione depletion).
-
-
Enzyme Selectivity: Screen against Carbonic Anhydrase I/II (hCA).
-
Reference: Phenolic Mannich bases have shown
values in the low nanomolar/picomolar range for hCA, which can be a source of off-target side effects (e.g., diuresis, taste disturbances).
-
References
-
NIMH Psychoactive Drug Screening Program (PDSP). Protocol for Radioligand Binding Assays. University of North Carolina at Chapel Hill. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile. (2018).[1] [Link]
-
Gul, H. I., et al. (2019). New phenolic Mannich bases with piperazines and their bioactivities.[2][3][4] Bioorganic Chemistry, 88, 103057. (Demonstrates hCA inhibition and cytotoxicity of related Mannich bases). [Link]
-
Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology, 30, 550–560. [Link]
Sources
Comparative analysis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol and its structural analogs
[2]
Executive Summary & Compound Profile
3-Methyl-4-(piperazin-1-ylmethyl)phenol represents a specific subclass of phenolic Mannich bases. Structurally, it consists of a m-cresol scaffold linked to a piperazine ring via a methylene bridge at the para-position relative to the hydroxyl group.
This compound serves as a critical "privileged scaffold" in medicinal chemistry, particularly for G-Protein Coupled Receptor (GPCR) ligands (Dopamine D2/D4, Opioid receptors) and antimicrobial agents. Its value lies in the bifunctional nature : the phenolic hydroxyl acts as a hydrogen bond donor/acceptor (mimicking tyrosine), while the basic piperazine nitrogen serves as a cationizable anchor for receptor binding.
The Comparative Cohort
To provide an objective evaluation, this guide compares the Target Compound against three distinct classes of analogs:
| Compound ID | Chemical Name | Structural Relationship | Key Characteristic |
| Target (A) | 3-Methyl-4-(piperazin-1-ylmethyl)phenol | Primary Topic | Para-Mannich base; Sterically modulated by 3-Me group.[2] |
| Analog B | 4-(Piperazin-1-ylmethyl)phenol | Des-methyl Analog | Lacks the 3-methyl group; Higher rotational freedom. |
| Analog C | 2-((Piperazin-1-yl)methyl)-5-methylphenol | Regioisomer (Ortho) | Ortho-Mannich base; Intramolecular H-bond (OH···N). |
| Analog D | 1-(3-Hydroxyphenyl)-4-methylpiperazine | Phenylpiperazine | Direct N-Aryl bond (No linker); Rigid geometry. |
Chemical Structure & Physicochemical Analysis[4][5][6][7]
The presence of the methyl group at position 3 and the methylene linker at position 4 significantly alters the electronic and steric profile compared to the analogs.
Steric and Electronic Modulation
-
Target (A) vs. Analog (B): The 3-methyl group in the Target provides steric bulk adjacent to the methylene linker. In receptor binding, this restricts the conformational space of the piperazine tail, potentially locking the molecule into a bioactive conformation that Analog B (unsubstituted) cannot maintain. This "methyl effect" often boosts selectivity for specific GPCR subtypes (e.g., D4 vs D2).
-
Target (A) vs. Analog (C): Analog C is the ortho-isomer. Phenolic Mannich bases formed at the ortho position often exhibit a strong intramolecular hydrogen bond between the phenolic OH and the piperazine nitrogen. This reduces polarity (higher LogP) and membrane permeability but can mask the hydroxyl group from target interactions. The Target (A), being a para-isomer, leaves the OH free for intermolecular binding.
Calculated Physicochemical Properties (In Silico)[8]
| Property | Target (A) | Analog B (Des-methyl) | Analog C (Ortho-isomer) |
| Molecular Weight | 206.29 | 192.26 | 206.29 |
| cLogP | ~1.35 | ~1.05 | ~1.80 (due to H-bond) |
| pKa (Basic N) | ~9.1 | ~9.0 | ~8.5 (H-bond effect) |
| pKa (Phenol OH) | ~10.2 | ~10.0 | >11.0 (Stabilized) |
| TPSA (Ų) | 43.7 | 43.7 | 43.7 |
Insight: The Target (A) offers a balanced lipophilicity profile suitable for CNS penetration (LogP ~1.35), whereas the ortho-isomer (C) may be too lipophilic or have its pharmacophore masked.
Synthetic Methodologies & Regioselectivity[9][10][11]
The synthesis of 3-Methyl-4-(piperazin-1-ylmethyl)phenol is non-trivial due to the directing effects of the phenol ring.
The Mannich Reaction Challenge
The reaction of m-cresol (3-methylphenol), formaldehyde, and piperazine typically favors the ortho-position (Position 2 or 6) due to the strong activating effect of the hydroxyl group and hydrogen-bond directed delivery of the electrophile.
-
Kinetic Product: Analog C (2-position) and the 6-position isomer.
-
Thermodynamic Product: Target A (4-position) is sterically more demanding but thermodynamically stable.
Optimized Protocol for Target Synthesis (Para-Selectivity)
To favor the formation of the para-isomer (Target A), specific conditions must be employed to block or discourage ortho attack.
Reagents: m-Cresol, Paraformaldehyde, Piperazine (excess), Ethanol/Water.
Step-by-Step Protocol:
-
Stoichiometry: Use 1.0 eq m-cresol : 1.1 eq Formaldehyde : 2.0 eq Piperazine. (Excess piperazine prevents bis-alkylation).
-
Solvent System: Use a polar protic solvent (Ethanol) to solvate the transition state.
-
Temperature Control:
-
Ortho-isomers form rapidly at room temperature (25°C).
-
Para-isomers require elevated temperatures (Reflux, 80°C+) to overcome the activation energy barrier and promote thermodynamic equilibration.
-
-
Purification: The para-isomer is often less soluble in cold ethanol than the ortho-isomer (which is more soluble due to internal H-bonding). Crystallization from the reaction mixture upon cooling often yields the para-product.
Reaction Pathway Visualization (Graphviz)
Caption: Divergent synthetic pathways for m-cresol Mannich bases. High temperature favors the Target (Para) isomer.
Biological Performance & Pharmacophore Mapping
GPCR Ligand Design (Dopamine/Opioid)
The "Phenol-Linker-Piperazine" motif is a classic pharmacophore found in dopamine agonists (e.g., PD 128907 analogs) and opioid antagonists.
-
Hydrogen Bonding: The phenolic OH mimics the tyrosine residue of endogenous peptides (e.g., Enkephalins) or interacts with Serine residues in the binding pocket (e.g., Ser5.42 in Dopamine receptors).
-
Linker Length: The methylene linker in Target A provides flexibility that the rigid Phenylpiperazine (Analog D) lacks. This allows the piperazine nitrogen to reach the conserved Aspartate residue (Asp3.32) deep in the GPCR transmembrane bundle while the phenol interacts with extracellular loops.
Comparative Efficacy Hypothesis:
-
Target A is expected to show lower affinity than Analog D (Phenylpiperazine) for 5-HT2A receptors (which prefer rigid aryl-piperazines) but higher selectivity for flexible pockets like the Sigma-1 receptor or specific D2-like subtypes.
Antimicrobial Activity
Mannich bases of phenols are well-documented antimicrobials. The mechanism involves the slow release of formaldehyde (retro-Mannich) or direct membrane disruption.
-
Data Support: Studies on similar Mannich bases (See Reference 4) indicate that ortho-isomers (Analog C) often show higher antibacterial activity due to better lipophilicity and membrane penetration.
-
Target A Utility: While potentially less potent as a direct antibiotic, Target A is preferred as a prodrug scaffold because the para-linkage is more chemically stable than the ortho-linkage, preventing premature decomposition.
Experimental Protocol: Characterization
To validate the synthesis of the Target vs. the Ortho-analog, 1H NMR is the definitive tool.
Differentiation Protocol:
-
Aromatic Region (6.5 - 7.5 ppm):
-
Target A (Para): Expect an ABX pattern or specific coupling constants (J ~8 Hz) indicating adjacent protons at positions 5 and 6, and an isolated proton at position 2.
-
Analog C (Ortho): The coupling pattern will differ (adjacent protons at 3 and 4).
-
-
Methylene Singlet:
-
Target A: The benzylic CH2 signal appears around 3.4 - 3.5 ppm .
-
Analog C: The benzylic CH2 signal is often deshielded (3.6 - 3.8 ppm ) due to the proximity of the phenolic OH.
-
References
-
Synthesis and Structure-Activity Relationships of Piperazine Derivatives. National Institutes of Health (NIH). Available at: [Link] (General SAR context).
-
Mannich Synthesis of Methylpiperidinyl Phenols. Arkivoc. 2006. (Describes the Mannich reaction conditions for cresol derivatives). Available at: [Link].
-
Discovery of Piperazine-Phenol Opioid Antagonists. Journal of Medicinal Chemistry. (Context for the pharmacophore in opioid ligands). Available at: [Link].
- Antimicrobial Activity of Phenolic Mannich Bases.European Journal of Medicinal Chemistry. (Comparative data on ortho vs para Mannich base activity).
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methyl-4-(piperazin-1-ylmethyl)phenol
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-Methyl-4-(piperazin-1-ylmethyl)phenol, a compound that, while not extensively documented with its own specific safety data sheet, belongs to chemical families—phenols and piperazine derivatives—with well-understood hazard profiles. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Hazard Assessment and Chemical Profile
Understanding the potential hazards of 3-Methyl-4-(piperazin-1-ylmethyl)phenol is the foundational step in its safe management. This requires an inferential analysis based on its structural components: a phenol moiety and a piperazine ring.
-
Phenolic Compounds: Phenol and its derivatives are known to be corrosive, toxic, and rapidly absorbed through the skin.[1][2][3] Acute exposure can cause severe chemical burns, and systemic toxicity may affect the central nervous system, liver, and kidneys.[3][4]
-
Piperazine Derivatives: This class of compounds exhibits a wide range of pharmacological activities.[5][6] Some piperazine derivatives are known to have effects on the nervous system, and some have been associated with cardiac, liver, and kidney toxicity.[7]
Given these characteristics, 3-Methyl-4-(piperazin-1-ylmethyl)phenol should be handled as a hazardous substance with corrosive and toxic properties. All waste containing this compound must be treated as hazardous chemical waste.[4][8]
Personal Protective Equipment (PPE) and Handling
Prior to handling 3-Methyl-4-(piperazin-1-ylmethyl)phenol, it is imperative to be equipped with the appropriate PPE to minimize exposure risks.
| PPE Item | Specifications and Rationale |
| Gloves | Double-gloving with nitrile gloves is recommended for incidental contact. For more extensive handling, consider neoprene or butyl gloves, as these offer greater resistance to phenolic compounds.[4][9] |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[2][9] |
| Lab Coat | A fully buttoned lab coat is required. For significant quantities, a chemically resistant apron over the lab coat is advised.[2][4] |
| Ventilation | All handling of 3-Methyl-4-(piperazin-1-ylmethyl)phenol, especially in concentrated form or when generating aerosols, must be conducted within a certified chemical fume hood.[1][4] |
Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.[8][10] The following protocol outlines the necessary steps for the containerization of waste containing 3-Methyl-4-(piperazin-1-ylmethyl)phenol.
Step 1: Waste Identification
-
Immediately upon generation, identify any material contaminated with 3-Methyl-4-(piperazin-1-ylmethyl)phenol as hazardous waste. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
Step 2: Selecting the Appropriate Waste Container
-
Liquid Waste: Use a designated, leak-proof container with a screw-top cap. The container must be chemically compatible with the waste; for many organic compounds, a high-density polyethylene (HDPE) or glass container is suitable.[10][11] If the original container is available and in good condition, it is often the best choice for waste accumulation.[8][12]
-
Solid Waste: For contaminated solids such as gloves, paper towels, and pipette tips, use a dedicated, clearly labeled hazardous waste bag or a lined, puncture-resistant container.[8]
Step 3: Labeling the Waste Container
-
Proper labeling is a key requirement under the Resource Conservation and Recovery Act (RCRA).[13][14] The label must include:
Step 4: Accumulation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8]
-
The container must be kept closed at all times except when adding waste.[14]
-
Segregate the waste container from incompatible materials. Based on its chemical structure, keep it away from strong oxidizing agents, strong acids, and acid chlorides.[9][15]
-
Ensure the storage area has secondary containment to capture any potential leaks.[10]
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of materials contaminated with 3-Methyl-4-(piperazin-1-ylmethyl)phenol.
Caption: Decision workflow for proper segregation and disposal of waste.
Regulatory Compliance and Cradle-to-Grave Responsibility
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[16][17][18] A core principle of RCRA is "cradle-to-grave" responsibility, which means the generator of the waste is legally responsible for it from its creation to its ultimate disposal.[13]
-
Generator Status: Your laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator) determines specific accumulation time limits and reporting requirements.[19] Consult your institution's EHS department to understand your obligations.
-
Manifest System: When the waste is collected, it must be accompanied by a Uniform Hazardous Waste Manifest, which tracks the waste from your lab to the licensed Treatment, Storage, and Disposal Facility (TSDF).[13]
-
Training: All personnel who handle hazardous waste must receive appropriate training on disposal procedures and emergency response.[17]
Emergency Procedures for Spills
In the event of a spill of 3-Methyl-4-(piperazin-1-ylmethyl)phenol, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Minor Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE, including double gloves, goggles, and a lab coat.
-
Contain the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbent material and place it in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]
-
-
Major Spills (large volume or in a poorly ventilated area):
-
Evacuate the area immediately.
-
Alert others and activate any emergency alarms.
-
Contact your institution's EHS or emergency response team.
-
Provide them with the identity of the spilled material.
-
Conclusion
The responsible disposal of 3-Methyl-4-(piperazin-1-ylmethyl)phenol is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the compound's inferred hazards, adhering to strict protocols for handling and segregation, and complying with all regulatory requirements, researchers can ensure that their work contributes to scientific advancement without compromising safety or environmental integrity. Always consult your institution's specific chemical hygiene plan and EHS department for guidance tailored to your facility.
References
-
RCRA: Resource Conservation & Recovery Act. HazChem Environmental. Available at: [Link]
-
RCRA Hazardous Waste: Requirements, Training, and Certification. National Environmental Trainers. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. Available at: [Link]
-
Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Enviro-Safe. Available at: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. Available at: [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. Available at: [Link]
-
Working Safely with Phenol Guideline. The University of Queensland. Available at: [Link]
-
Properly Managing Chemical Waste in Laboratories. Triumvirate Environmental. Available at: [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available at: [Link]
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Available at: [Link]
-
Safer Using - Piperazines. CAHMA. Available at: [Link]
-
Phenol - OHS Information Sheet. Monash University. Available at: [Link]
-
Phenol (concentrated). University of Auckland. Available at: [Link]
-
Piperazine - Wikipedia. Wikipedia. Available at: [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]
-
Hazardous Waste and Disposal. American Chemical Society. Available at: [Link]
-
(PDF) Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate. Available at: [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Available at: [Link]
-
Standard Operating Procedure - Phenol. University of New Mexico. Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]
-
Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. National Institutes of Health. Available at: [Link]
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A Comprehensive Guide to the Safe Handling of 3-Methyl-4-(piperazin-1-ylmethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
The following procedures are grounded in the core tenets of laboratory safety, emphasizing a proactive approach to risk mitigation. By understanding the why behind each step, you, the researcher, are empowered to make informed decisions that foster a culture of safety and scientific excellence.
Hazard Assessment: Understanding the Risks
The primary hazards associated with substituted phenols and piperazines include:
-
Corrosivity and Irritation: Phenolic compounds are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3][4] Piperazine derivatives can also cause skin and eye irritation.[5][6]
-
Toxicity: Phenol and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[7] Systemic effects on the central nervous system, liver, and kidneys have been noted with prolonged exposure to phenol.[2]
-
Respiratory Irritation: Many organic compounds, particularly in powdered form, can cause respiratory tract irritation.[5][6][8]
Given these potential hazards, a cautious and well-defined handling plan is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the procedures to be performed.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides comprehensive protection against splashes and airborne particles. Standard safety glasses are insufficient.[1][5][9] |
| Hand Protection | Double-gloving with nitrile or neoprene gloves | Phenol can penetrate latex gloves.[1] A double layer of nitrile or thicker neoprene gloves provides enhanced protection against incidental contact.[2] For prolonged handling or when working with concentrated solutions, butyl rubber or Viton gloves are recommended.[3] |
| Body Protection | A fully buttoned lab coat and, if a significant splash risk exists, a chemically resistant apron (neoprene or butyl rubber) | Protects the skin from accidental contact.[2][3][10] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | To be used when handling the compound outside of a certified chemical fume hood or when there is a risk of generating dust or aerosols.[1][11] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 3-Methyl-4-(piperazin-1-ylmethyl)phenol will minimize the risk of exposure and ensure the experiment is conducted safely and efficiently.
Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound may not be available, review the SDS for structurally similar compounds to familiarize yourself with the potential hazards.
-
Designate a Work Area: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Assemble all Necessary Equipment: Have all required glassware, reagents, and waste containers properly labeled and within easy reach inside the fume hood.
-
Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and that you are familiar with their operation.[2][11]
Handling the Compound
-
Don Appropriate PPE: Before entering the designated work area, put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers and weigh it in a tared container within the fume hood.
-
In Solution: When working with the compound in solution, use a syringe or pipette for transfers to minimize the risk of splashes.
-
Heating: If the procedure requires heating, do so in a well-controlled manner using a heating mantle or a sand bath. Avoid open flames.
Post-Handling and Cleanup
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent to remove any residual contamination.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin. Dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash your hands thoroughly with soap and water after completing the work and removing your PPE.[5][6]
Disposal Plan: Responsible Waste Management
All materials contaminated with 3-Methyl-4-(piperazin-1-ylmethyl)phenol must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated gloves, weigh paper, and paper towels, in a clearly labeled, sealed plastic bag and place it in a designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office.[4][7][9]
Visualizing the Workflow: A Safety-First Approach
The following diagram illustrates the critical steps for the safe handling of 3-Methyl-4-(piperazin-1-ylmethyl)phenol, from preparation to disposal.
Caption: Workflow for the safe handling of 3-Methyl-4-(piperazin-1-ylmethyl)phenol.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, allowing for the confident pursuit of scientific discovery.
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- Appendix P - Phenol First Aid Guide and PPE. (n.d.). Environment, Health and Safety.
- Phenol - OHS Information Sheet. (2024, May 15). Monash University.
- SAFETY DATA SHEET. (2024, March 2). MilliporeSigma.
- SAFETY DATA SHEET. (2018, January 18).
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Safety Data Sheet. (2025, August 9). Aaronchem.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- SAFETY DATA SHEET. (2023, October 27). Sigma-Aldrich.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- BLD Pharmatech. (n.d.).
- material safety data sheet sds/msds. (n.d.). CDH Fine Chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
